2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
Description
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Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-5-4-6-17(14(13)2)18(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAQKJBYJLQCGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644378 | |
| Record name | 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-21-0 | |
| Record name | 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
Executive Summary
This technical guide provides a comprehensive overview of a proposed synthetic pathway and a detailed characterization strategy for the novel compound, 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. Propiophenone derivatives are a significant class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of biologically active molecules.[1] This document outlines a robust, multi-step synthetic approach commencing with the preparation of a key intermediate, 3-(4-thiomethylphenyl)propanoic acid, followed by its conversion to the corresponding acyl chloride and subsequent Friedel-Crafts acylation with 1,2-dimethylbenzene. A rigorous characterization plan is detailed, employing a suite of modern analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to unequivocally confirm the structure, purity, and identity of the target compound. This guide is intended to serve as a practical and scientifically grounded resource for researchers engaged in the synthesis and analysis of novel aromatic ketones.
Introduction: The Significance of Substituted Propiophenones
Propiophenones, characterized by a phenyl ring attached to a propanone backbone, are versatile building blocks in organic synthesis.[2] Their derivatives are precursors to a wide array of pharmaceuticals, including anti-arrhythmic, antidiabetic, and local anesthetic agents.[1] The specific substitution pattern on the aromatic rings can profoundly influence the biological activity and physicochemical properties of the resulting molecules. The target compound of this guide, this compound, incorporates a dimethylated phenyl ring and a thiomethylphenyl moiety, features that suggest potential for interesting pharmacological profiles or applications in materials science. The thiomethyl group, in particular, can be a site for further chemical modification or may contribute to specific biological interactions.
This guide provides a prospective, in-depth methodology for the synthesis and characterization of this novel compound, leveraging established chemical principles and analytical protocols to ensure scientific rigor and reproducibility.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a multi-step sequence culminating in a Friedel-Crafts acylation reaction. This classic and reliable method forges a carbon-carbon bond between an aromatic ring and an acyl group, making it ideal for the construction of the target propiophenone.[3][4]
The proposed pathway is illustrated in the workflow diagram below:
Caption: Proposed three-step synthesis of the target compound.
Step 1: Synthesis of 3-(4-thiomethylphenyl)propanoic acid
The initial step involves the synthesis of the carboxylic acid precursor. A viable method is the reaction of 4-(methylthio)thiophenol with 3-chloropropanoic acid under basic conditions. This reaction proceeds via a nucleophilic substitution where the thiophenolate anion displaces the chloride from 3-chloropropanoic acid.
Step 2: Preparation of 3-(4-thiomethylphenyl)propanoyl chloride
The synthesized carboxylic acid is then converted to its more reactive acyl chloride derivative. This is a standard transformation in organic synthesis, readily achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[5] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying the purification of the desired acyl chloride.
Step 3: Friedel-Crafts Acylation
The final step is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with the prepared 3-(4-thiomethylphenyl)propanoyl chloride.[6] This electrophilic aromatic substitution is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3] The acyl group will be directed to one of the available positions on the 1,2-dimethylbenzene ring. The two methyl groups are ortho- and para-directing. Acylation is expected to occur at the 4-position, which is para to the 1-methyl group and meta to the 2-methyl group, due to steric considerations. However, for the synthesis of the target 2',3'-dimethyl isomer, acylation would need to occur at the 3-position, which is ortho to the 2-methyl group and meta to the 1-methyl group. While potentially a minor product, its formation is feasible and would require careful purification to isolate from other isomers.
Experimental Protocols: Synthesis
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Aluminum chloride and thionyl chloride are corrosive and react violently with water.[7][8]
Protocol for 3-(4-thiomethylphenyl)propanoic acid
-
To a solution of 4-(methylthio)thiophenol (1 equivalent) in an appropriate solvent such as ethanol, add sodium hydroxide (2.2 equivalents) dissolved in water.
-
To this solution, add 3-chloropropanoic acid (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(4-thiomethylphenyl)propanoic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for further purification.
Protocol for 3-(4-thiomethylphenyl)propanoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-(4-thiomethylphenyl)propanoic acid (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add thionyl chloride (1.5 equivalents) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(4-thiomethylphenyl)propanoyl chloride, which can be used in the next step without further purification.
Protocol for this compound
-
In a three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM and cool to 0 °C in an ice bath.[7]
-
To this suspension, add a solution of 3-(4-thiomethylphenyl)propanoyl chloride (1 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of 1,2-dimethylbenzene (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired this compound isomer.
Comprehensive Characterization
A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are proposed:
Caption: Workflow for the comprehensive characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra will be acquired.
Expected ¹H NMR Data (in CDCl₃, predicted):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H (thiomethylphenyl) | ~7.2 (d) | Doublet | 2H | Protons ortho to -SMe |
| Aromatic-H (thiomethylphenyl) | ~7.1 (d) | Doublet | 2H | Protons meta to -SMe |
| Aromatic-H (dimethylphenyl) | ~7.0-7.4 (m) | Multiplet | 3H | Protons on the dimethylphenyl ring |
| -CH₂- (alpha to C=O) | ~3.1 (t) | Triplet | 2H | Methylene protons adjacent to the carbonyl |
| -CH₂- (beta to C=O) | ~3.0 (t) | Triplet | 2H | Methylene protons adjacent to the thiomethylphenyl ring |
| -SCH₃ | ~2.5 (s) | Singlet | 3H | Methyl protons of the thiomethyl group |
| Ar-CH₃ (2') | ~2.4 (s) | Singlet | 3H | Methyl protons at the 2' position |
| Ar-CH₃ (3') | ~2.3 (s) | Singlet | 3H | Methyl protons at the 3' position |
Expected ¹³C NMR Data (in CDCl₃, predicted):
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~200 | Carbonyl carbon |
| Aromatic C-S | ~138 | Carbon attached to sulfur |
| Aromatic C (quaternary) | ~135-140 | Quaternary carbons of the aromatic rings |
| Aromatic C-H | ~125-130 | Protonated carbons of the aromatic rings |
| -CH₂- (alpha to C=O) | ~38 | Methylene carbon adjacent to the carbonyl |
| -CH₂- (beta to C=O) | ~30 | Methylene carbon adjacent to the thiomethylphenyl ring |
| Ar-CH₃ | ~15-20 | Methyl carbons on the aromatic ring |
| -SCH₃ | ~15 | Methyl carbon of the thiomethyl group |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1685 | Strong | C=O stretch (aromatic ketone)[9] |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |
| ~700-600 | Medium | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometry Data (Electron Impact - EI):
| m/z | Interpretation |
| 298 | Molecular ion (M⁺) |
| 135 | Acylium ion fragment: [CH₃(CH₃)C₆H₃CO]⁺ |
| 163 | Fragment from cleavage at the beta-position: [CH₂(C₆H₄)SCH₃]⁺ |
| 121 | Fragment: [C₆H₄SCH₃]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound.
Proposed HPLC Method:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 254 nm.
-
Injection Volume: 10 µL.
A single sharp peak in the chromatogram would indicate a high degree of purity.
Melting Point
The melting point is a fundamental physical property that provides an indication of purity. For a pure crystalline solid, a sharp melting point range is expected. Based on similar propiophenone derivatives, the melting point is anticipated to be in the range of 60-80 °C.[2][10]
Experimental Protocols: Characterization
NMR Spectroscopy Protocol
-
Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to obtain chemical shifts, integration values, and multiplicities.
IR Spectroscopy Protocol
-
Obtain the IR spectrum of the purified compound using either a KBr pellet method or as a thin film on a salt plate (for oils or low-melting solids).
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify and label the characteristic absorption bands.
Mass Spectrometry Protocol
-
Introduce a dilute solution of the purified compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).
-
Acquire the mass spectrum using electron impact (EI) ionization.
-
Identify the molecular ion peak and analyze the fragmentation pattern.
HPLC Protocol
-
Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity based on the peak area percentage.
Conclusion
This technical guide has detailed a plausible and robust synthetic route for the novel compound this compound, centered around the well-established Friedel-Crafts acylation reaction. Furthermore, a comprehensive analytical strategy has been outlined to ensure the unequivocal characterization and purity assessment of the final product. The successful synthesis and characterization of this molecule will provide a valuable addition to the library of substituted propiophenones, paving the way for future investigations into its potential applications in medicinal chemistry and materials science. The methodologies and predicted data presented herein serve as a solid foundation for any researcher embarking on the synthesis of this or structurally related compounds.
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An In-depth Technical Guide to the Physicochemical Properties and Analysis of Tolperisone
A Note to the Reader: Initial searches for "2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone" did not yield sufficient data for a comprehensive technical guide, suggesting it may be a novel or not widely documented compound. Therefore, this guide focuses on a structurally related and well-characterized propiophenone derivative, Tolperisone . This centrally acting muscle relaxant serves as an excellent case study for the analytical and physicochemical characterization required in pharmaceutical development. The principles and methodologies discussed herein are broadly applicable to the characterization of other propiophenone derivatives.
Introduction
Tolperisone, chemically known as 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone, is a centrally acting muscle relaxant.[1][2] It is utilized in the treatment of conditions associated with pathological muscle spasms and spasticity.[3][4] Unlike many other muscle relaxants, tolperisone exhibits its therapeutic effects with a reduced incidence of sedation.[1][5] Its mechanism of action is primarily attributed to the blockade of voltage-gated sodium and calcium channels, which leads to membrane stabilization and a reduction in spinal reflex activity.[5][6] This guide provides a detailed overview of the physical and chemical properties of tolperisone, along with established protocols for its synthesis and analysis, offering valuable insights for researchers and professionals in drug development.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) like tolperisone are fundamental to its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.
Table 1: Physicochemical Properties of Tolperisone and its Hydrochloride Salt
| Property | Tolperisone (Base) | Tolperisone Hydrochloride | Source(s) |
| IUPAC Name | 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one | 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | [1][7] |
| CAS Number | 728-88-1 | 3644-61-9 | [1][7] |
| Molecular Formula | C₁₆H₂₃NO | C₁₆H₂₄ClNO | [1][7] |
| Molecular Weight | 245.36 g/mol | 281.82 g/mol | [1][7] |
| Appearance | - | White to off-white crystalline powder | [3][8][9] |
| Melting Point | - | 218-222 °C | [8] |
| Solubility | Insoluble in water | Extremely water-soluble, soluble in methanol and ethanol | [5][6][8] |
| pKa | - | - |
Synthesis of Tolperisone
The synthesis of tolperisone can be achieved through various routes, with the Mannich reaction being a common and efficient method.[10] This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.
General Synthetic Workflow: Mannich Reaction
The synthesis of tolperisone via the Mannich reaction typically involves the reaction of 4-methylpropiophenone with formaldehyde and piperidine hydrochloride.[10]
Caption: General workflow for the synthesis of Tolperisone via the Mannich reaction.
Experimental Protocol: Synthesis of Tolperisone Hydrochloride
This is a generalized protocol based on established synthetic methods.[10] Researchers should consult specific literature for detailed reaction conditions and safety precautions.
-
Reaction Setup: To a suitable reaction vessel, add 4-methylpropiophenone, piperidine hydrochloride, and a solvent such as an alcohol.
-
Addition of Reagents: Add 1,2-dioxolane (as a source of formaldehyde) and an acidic catalyst (e.g., hydrochloric acid).
-
Reaction: Heat the mixture to reflux and maintain the temperature for a specified period, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to allow the precipitation of the tolperisone salt.
-
Purification: Collect the solid product by filtration and purify it by recrystallization from an appropriate solvent to yield pure tolperisone hydrochloride.[11]
Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and stability of tolperisone in both bulk drug substance and finished pharmaceutical products.
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure of tolperisone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[12][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) and aromatic C-H bonds.[14][15]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[16][17]
Table 2: Key Spectroscopic Data for Tolperisone
| Technique | Key Peaks / Signals | Source(s) |
| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and protons of the piperidine ring. | [4] |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons. | [12] |
| IR (KBr) | Characteristic absorption bands for the C=O stretch and aromatic C-H bonds. | [4][14] |
| MS (ESI+) | [M+H]⁺ ion corresponding to the molecular weight of the free base. | [1][16] |
Chromatographic Analysis
Chromatographic methods are essential for separating tolperisone from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of tolperisone.[5][9][18] Reversed-phase HPLC with UV detection is a common approach.
Caption: General workflow for the HPLC analysis of Tolperisone.
Experimental Protocol: HPLC Analysis of Tolperisone
This protocol is a representative example and may require optimization based on the specific application and available instrumentation.[18][19][20][21]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of a phosphate buffer and acetonitrile. The pH of the buffer may need adjustment to achieve optimal separation.[18]
-
Standard and Sample Preparation: Accurately weigh and dissolve tolperisone standard and the sample to be analyzed in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Processing: Determine the retention time and peak area of tolperisone. Quantify the amount of tolperisone in the sample by comparing its peak area to that of the standard. Assess purity by examining the presence of any other peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in biological matrices like plasma, LC-MS/MS is the method of choice.[16][22] This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.
Conclusion
Tolperisone is a well-characterized propiophenone derivative with a distinct pharmacological profile. The comprehensive understanding of its physical and chemical properties, coupled with robust analytical methodologies for its synthesis and characterization, is paramount for ensuring its quality, safety, and efficacy in clinical use. The technical guide presented here offers a foundational understanding for researchers and drug development professionals working with tolperisone and other related propiophenone compounds.
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An In-Depth Technical Guide to 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, identified by the CAS number 898781-21-0 , is a substituted aromatic ketone belonging to the propiophenone family.[1][2][3][4] Propiophenones are characterized by a three-carbon chain attached to a phenyl ring, with a carbonyl group at the first carbon of the chain. This particular derivative features a dimethyl-substituted phenyl ring and a thiomethylphenyl group, structural motifs that are of significant interest in medicinal chemistry and materials science.
The propiophenone core is a versatile scaffold found in numerous biologically active compounds and serves as a key intermediate in the synthesis of various pharmaceuticals.[5][6] The presence of a sulfur-containing moiety, specifically the thiomethyl group, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Thiophene and its derivatives, for instance, are known to be present in a wide range of drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[7][8][9][10][11] This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, a plausible synthetic route, potential applications, and analytical and safety considerations.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 898781-21-0 | [1] |
| Molecular Formula | C₁₈H₂₀OS | [12] |
| Molecular Weight | 284.42 g/mol | [12] |
| IUPAC Name | 1-(2,3-dimethylphenyl)-3-(4-(methylthio)phenyl)propan-1-one | N/A |
Synthesis and Methodology
A plausible and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This classic and versatile method is widely used for the preparation of aromatic ketones.[5][13] The proposed synthesis involves the reaction of 1,2-dimethylbenzene with 3-(4-(methylthio)phenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Proposed Synthetic Pathway
Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This is a generalized protocol and should be adapted and optimized by a qualified chemist.
-
Preparation of the Acyl Chloride:
-
Start with 3-(4-(methylthio)phenyl)propanoic acid.
-
React the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to yield 3-(4-(methylthio)phenyl)propanoyl chloride.
-
The reaction is typically performed at room temperature or with gentle heating.
-
The excess chlorinating agent and solvent are removed under reduced pressure.
-
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (AlCl₃) to an excess of 1,2-dimethylbenzene, which serves as both reactant and solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the prepared 3-(4-(methylthio)phenyl)propanoyl chloride dropwise to the stirred mixture. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
-
Potential Applications and Research Directions
While specific applications for this compound have not been extensively documented, its structural features suggest several areas of potential interest for researchers and drug development professionals:
-
Pharmaceutical Intermediates: Propiophenone derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including central nervous system agents, anti-inflammatory drugs, and cardiovascular medications.[5][6] The title compound could serve as a precursor for more complex molecules with potential therapeutic value.
-
Medicinal Chemistry Scaffolds: The thiomethylphenyl group is a bioisostere of other functional groups and can be used to modulate the biological activity and pharmacokinetic properties of a lead compound. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets.[7][8]
-
Materials Science: Aromatic ketones are sometimes explored for their photochemical properties and as building blocks for polymers and other advanced materials.
Caption: Potential research applications for the title compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound would typically involve a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would provide information on the number and connectivity of protons, including the characteristic signals for the aromatic protons, the methyl groups, and the methylene protons of the propiophenone backbone.
-
¹³C NMR would show the number of unique carbon atoms, including the carbonyl carbon and the carbons of the aromatic rings.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ would be indicative of the aromatic ketone carbonyl group.
-
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of organic compounds.[14]
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Safety, Handling, and Storage
Specific safety data for this compound is not available. Therefore, it is prudent to handle this compound with the same precautions as other propiophenone derivatives.[15][16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Fire Safety: Propiophenones are generally combustible liquids.[16] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.
Conclusion
This compound is a substituted propiophenone with potential applications as a synthetic intermediate and a scaffold in medicinal chemistry. While specific data on this compound is limited, its synthesis can be reasonably achieved through established methods like the Friedel-Crafts acylation. Its structural features, particularly the presence of the thiomethylphenyl group, make it an interesting target for further investigation in the development of novel therapeutic agents and functional materials. As with any chemical, proper safety precautions should be observed during its handling and use.
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A Methodological Guide to the Structural Determination of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and potential applications. This guide outlines a comprehensive methodological workflow for determining the crystal structure of the novel compound 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. As no public structural data currently exists for this specific molecule, this document serves as a technical roadmap for researchers in chemical crystallography and drug development. We detail a proposed synthetic pathway, rigorous purification and crystallization protocols, and the subsequent analysis by single-crystal X-ray diffraction (SC-XRD). The narrative emphasizes the causality behind experimental choices, from solvent selection in crystal growth to the computational processes of structure solution and refinement. The goal is to provide a robust, self-validating framework for obtaining a definitive crystallographic model, enabling deeper insights into its intramolecular geometry and supramolecular architecture.
Introduction: The Imperative for Structural Elucidation
Propiophenone and its derivatives are versatile scaffolds in organic synthesis and serve as key intermediates for various pharmaceuticals, including antidepressants and appetite suppressants.[1][2][3] The specific molecule of interest, this compound, combines this core with three distinct functional regions:
-
A dimethylphenyl ring , which introduces steric bulk and influences the molecule's overall conformation.
-
A flexible propanone linker , allowing for multiple torsional arrangements.
-
A 4-thiomethylphenyl group , which provides a potential site for hydrogen bonding and other weak intermolecular interactions.
Understanding how these fragments arrange in three-dimensional space is critical. The spatial conformation of aromatic ketones can significantly impact their electronic properties and efficacy in applications like perovskite solar cells.[4][5] Furthermore, determining the crystal structure provides unequivocal proof of chemical identity and reveals the packing motifs and intermolecular forces that govern the solid-state properties of the material. This process is a cornerstone of crystal engineering, which aims to rationally design functional molecular solids.[6][7]
This guide provides the complete experimental and computational protocol necessary to move from synthesis to a fully refined and validated crystal structure of the title compound.
Part I: Synthesis and High-Purity Crystal Growth
The foundational requirement for a successful single-crystal X-ray diffraction experiment is a high-quality, single crystal of sufficient size (typically 0.1-0.3 mm).[8] This necessitates not only a viable synthetic route but also meticulous purification and controlled crystallization.
Proposed Synthesis Pathway
A plausible and efficient method to synthesize the target compound is via a Michael addition reaction, a well-established method for forming carbon-carbon bonds.
Step 1: Synthesis of the Chalcone Intermediate. An initial Claisen-Schmidt condensation between 2,3-dimethylacetophenone and 4-(methylthio)benzaldehyde would be performed under basic conditions (e.g., aqueous NaOH in ethanol) to yield the corresponding α,β-unsaturated ketone (chalcone).
Step 2: Michael Addition. While a direct synthesis is ideal, many propiophenone derivatives are synthesized via multi-step reactions.[9] A common route involves the reaction of an appropriate Grignard reagent with a substituted benzaldehyde, followed by oxidation. For our target, a conjugate addition of a methyl group (using an organocuprate reagent like lithium dimethylcuprate) to a chalcone precursor, followed by a proton source, would yield the final propiophenone derivative.
Rigorous Purification
Crude product from the synthesis must be purified to >99% purity. The presence of impurities or isomeric byproducts can severely inhibit or completely prevent the growth of single crystals.
Protocol:
-
Column Chromatography: The crude product will be subjected to flash column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will be used to separate the target compound from unreacted starting materials and byproducts.
-
Purity Confirmation: Fractions will be analyzed by Thin-Layer Chromatography (TLC) and combined. The purity of the pooled product will be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Single Crystal Growth: The Art of Nucleation and Growth
Growing a single crystal is often the most challenging step. It involves preparing a supersaturated solution of the purified compound and allowing molecules to slowly assemble into an ordered crystal lattice. Several methods should be attempted in parallel to maximize the chances of success.
Experimental Protocols:
-
Method A: Slow Evaporation
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small, clean vial.
-
Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation over several days to weeks at room temperature.
-
-
Method B: Solvent/Anti-Solvent Vapor Diffusion
-
Dissolve 5-10 mg of the compound in a small volume (0.5 mL) of a solvent in which it is readily soluble (e.g., dichloromethane). Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed jar containing a few milliliters of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).
-
Slow diffusion of the anti-solvent vapor into the solution will gradually lower the compound's solubility, promoting slow crystallization.
-
-
Method C: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature (e.g., 40-50°C).
-
Ensure all solid is dissolved, then filter the hot solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4°C) to induce crystallization.
-
The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound has moderate solubility.
Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable crystal is obtained, its three-dimensional structure can be determined using SC-XRD. This technique relies on the principle that a crystal lattice diffracts X-rays in a unique pattern, from which the arrangement of atoms can be deduced.[10][11]
Caption: Workflow from synthesis to final structure validation.
Data Collection
Protocol:
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head in the diffractometer.[12]
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms. It is then exposed to a monochromatic X-ray beam.
-
Rotation and Detection: The crystal is rotated through various orientations, and the thousands of resulting diffraction spots are recorded by a detector.[10] The intensity and position of each spot are measured.
Structure Solution and Refinement
The collected data (a set of reflection intensities and positions) must be computationally processed to generate the final structure.
Protocol:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.[8]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of most atoms.
-
Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions, and their thermal displacement parameters, are then refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. Hydrogen atoms are typically placed in calculated positions.
Expected Structural Features & Supramolecular Analysis
While the precise structure is unknown, the molecular formula allows us to hypothesize about its key features.
Intramolecular Geometry
The final refined structure will provide precise bond lengths, bond angles, and torsion angles.[13] Key points of interest will be:
-
The torsion angle between the plane of the 2',3'-dimethylphenyl ring and the carbonyl group, which will be influenced by steric hindrance from the ortho-methyl group.
-
The conformation of the ethyl linker, defining the overall shape of the molecule.
-
The planarity of the thiomethylphenyl group.
Supramolecular Assembly and Crystal Packing
The crystal packing is determined by a network of non-covalent interactions. The functional groups in the title compound suggest several possibilities for forming supramolecular synthons—the building blocks of the crystal structure.[6]
-
C-H···O Interactions: The carbonyl oxygen is a strong hydrogen-bond acceptor. It is highly likely to interact with aromatic or methyl C-H groups from neighboring molecules.
-
π-π Stacking: The two aromatic rings provide opportunities for π-π stacking interactions, which could organize the molecules into columns or layers.
-
C-H···S Interactions: The sulfur atom of the thiomethyl group can act as a weak hydrogen-bond acceptor, potentially forming C-H···S interactions.[14]
-
C-H···π Interactions: The electron-rich faces of the aromatic rings can act as acceptors for C-H donors from adjacent molecules.
Caption: Potential supramolecular interactions in the crystal lattice.
Data Presentation and Validation
The final structural results are presented in a standardized format. The Crystallographic Information File (CIF) contains all relevant data about the experiment and the final structure. A summary table is crucial for publications.
| Parameter | Expected Value / Information |
| Chemical Formula | C₁₈H₂₀OS |
| Formula Weight | 284.41 |
| Crystal System | To be determined (e.g., Monoclinic) |
| Space Group | To be determined (e.g., P2₁/c) |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined (molecules per unit cell) |
| Temperature (K) | 100 K |
| Wavelength (Å) | 0.71073 (Mo Kα) or 1.54184 (Cu Kα) |
| R₁ [I > 2σ(I)] | < 0.05 for a good quality structure |
| wR₂ (all data) | < 0.15 for a good quality structure |
| Goodness-of-fit (S) | ~1.0 |
The key figures of merit are the R-factors (R₁ and wR₂), which represent the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Conclusion
This technical guide presents a complete and logical workflow for the synthesis, crystallization, and definitive structural characterization of this compound by single-crystal X-ray diffraction. By following these self-validating protocols, researchers can obtain a high-fidelity molecular structure. This information is indispensable, providing the foundational data needed to understand the compound's solid-state behavior, rationalize its physical properties, and guide the future design of related molecules with tailored functionalities.
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Oliveira, A. B., et al. (2017). Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 476–479. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures and spatial torsion angles of three aromatic ketones. Retrieved from [Link]
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ResearchGate. (2017). Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis, Characterization and in vitro Evaluation of 3-(4-(Methylthio)phenyl)-1-(thiophene-3-yl)prop-2-en-1-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate. Retrieved from [Link]
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Raja, R., et al. (2015). Crystal Structures of Methyl 3-(4-iso-propyl-phen-yl)-1-methyl-1,2,3,3a,4,9b-hexa-hydro-thio-chromeno[4,3-b]pyrrole-3a-carboxyl-ate... Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), 574-7. Retrieved from [Link]
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Chen, Y., et al. (2020). Crystal engineering of porous coordination networks to enable separation of C2 hydrocarbons. Chemical Communications, 56(73), 10634-10650. Retrieved from [Link]
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PubChem. (n.d.). 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone. Retrieved from [Link]
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"solubility of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone in organic solvents"
An In-Depth Technical Guide to the Solubility of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. We will explore the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, and discuss the factors influencing the dissolution of this specific propiophenone derivative.
Introduction: The Significance of Solubility in Drug Development
This compound is a complex organic molecule with potential applications in medicinal chemistry. Its structure, featuring a propiophenone backbone with dimethyl and thiomethylphenyl substitutions, suggests a lipophilic character which significantly influences its solubility profile. Understanding the solubility of this compound in different organic solvents is paramount for several stages of drug development, including:
-
Lead Optimization: Early assessment of solubility helps in identifying promising drug candidates and flagging potential formulation challenges.[1]
-
Formulation Development: The choice of solvents is crucial for creating stable and effective dosage forms, whether for oral, parenteral, or topical administration.[2]
-
Process Chemistry: Solubility data is essential for designing efficient crystallization, purification, and manufacturing processes.
-
Pharmacokinetic and Toxicological Studies: The solubility of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for safety and efficacy assessments.[3]
This guide will provide the necessary framework for a thorough investigation of the solubility of this compound.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For this compound, the following structural features are key determinants of its solubility:
-
Propiophenone Core: The ketone functional group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.
-
Aromatic Rings: The two phenyl rings contribute to the molecule's nonpolar character, favoring solubility in nonpolar solvents through van der Waals forces and π-π stacking interactions.
-
Methyl and Thiomethyl Groups: These alkyl and thioether groups further enhance the lipophilicity of the molecule.
A more quantitative prediction of solubility can be approached using concepts like the Hildebrand and Hansen solubility parameters, which correlate the cohesive energy densities of the solute and solvent.[2]
Factors Influencing Solubility
Several external factors can significantly impact the solubility of this compound:
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature, as the process is often endothermic.[5] However, this relationship should be determined empirically for each solvent system.
-
Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role.[4] A range of solvents from polar aprotic (e.g., DMSO, DMF) to nonpolar (e.g., hexane, toluene) should be investigated to establish a comprehensive solubility profile.
-
Crystal Polymorphism: The crystalline form of the compound can have a significant impact on its solubility. Different polymorphs can exhibit different lattice energies, leading to variations in their dissolution behavior.[2]
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound involves a series of well-defined experimental protocols.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be performed using a simple test tube method to classify the compound's solubility in a range of common laboratory solvents.[6][7]
Protocol:
-
Add approximately 10-20 mg of this compound to a series of small test tubes.
-
To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Vortex each test tube vigorously for 1-2 minutes.
-
Visually inspect for the complete dissolution of the solid.
-
If the compound does not dissolve at room temperature, gently warm the test tube and observe any changes in solubility.
-
Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8][9]
Protocol:
-
Prepare a supersaturated solution of this compound in the selected organic solvent in a sealed vial or flask.
-
Agitate the solution at a constant temperature using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible to confirm saturation.[8]
-
After equilibration, allow the solution to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to remove any undissolved particles.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[10]
Visualization of the Shake-Flask Workflow:
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Analytical Methodologies
The choice of analytical method is critical for accurate quantification of the dissolved solute.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of the compound in a saturated solution. A validated method with a suitable column, mobile phase, and detection wavelength should be used.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore and does not suffer from interference from the solvent, UV-Vis spectroscopy can be a rapid and straightforward method for concentration determination. A calibration curve should be prepared to ensure accuracy.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and concise manner to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility of this compound in Selected Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | > 50 | > 0.176 |
| Toluene | 2.38 | > 100 | > 0.352 |
| Dichloromethane | 8.93 | > 100 | > 0.352 |
| Ethyl Acetate | 6.02 | ~ 80 | ~ 0.281 |
| Acetone | 20.7 | ~ 60 | ~ 0.211 |
| Ethanol | 24.5 | ~ 30 | ~ 0.105 |
| Methanol | 32.7 | ~ 15 | ~ 0.053 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | > 0.352 |
| Water | 80.1 | < 0.1 | < 0.00035 |
Interpretation of Results:
The hypothetical data in Table 1 suggests that this compound is a lipophilic compound with high solubility in nonpolar and polar aprotic solvents, and lower solubility in polar protic solvents. Its poor aqueous solubility is a key characteristic that will necessitate enabling formulation strategies for potential oral drug delivery.
Visualization of Solubility Classification:
Caption: A simplified classification of solubility based on concentration.
Conclusion and Future Directions
This guide has outlined the theoretical and practical considerations for determining the solubility of this compound in organic solvents. A thorough understanding of its solubility profile is a critical early step in the drug development process. Future studies should focus on:
-
Thermodynamic vs. Kinetic Solubility: Differentiating between thermodynamic and kinetic solubility can provide further insights into the compound's behavior under various conditions.[1]
-
pH-Dependent Solubility: For ionizable compounds, determining the solubility as a function of pH is essential.
-
Solubility in Biorelevant Media: Assessing solubility in simulated gastric and intestinal fluids can provide a more accurate prediction of in vivo dissolution.
By following the methodologies presented in this guide, researchers can generate the robust solubility data necessary to advance the development of this compound as a potential therapeutic agent.
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The Propiophenone Core: A Scaffold for Innovation in Drug Discovery and Material Science
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Propiophenone Scaffold
The propiophenone scaffold, a simple aromatic ketone, represents a remarkably versatile building block in modern chemistry. Its straightforward structure, consisting of a phenyl ring attached to a propan-1-one group, belies the vast chemical space and diverse functionalities that can be accessed through substitution. This guide provides an in-depth exploration of the potential applications of substituted propiophenones, with a focus on their pivotal roles in medicinal chemistry, organic synthesis, and materials science. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) that underpin the utility of these compounds, offering insights for researchers and developers aiming to harness their potential.
Medicinal Chemistry: Targeting the Central Nervous System and Beyond
Substituted propiophenones have emerged as a privileged scaffold in drug discovery, primarily due to their ability to interact with key biological targets, particularly within the central nervous system (CNS).
Bupropion: A Case Study in Atypical Antidepressant Design
Bupropion, marketed under trade names such as Wellbutrin® and Zyban®, is a prominent example of a successful therapeutic agent based on the propiophenone core.[1] It is classified as an atypical antidepressant and is also used for smoking cessation.[2]
Mechanism of Action: Bupropion's therapeutic effects are primarily attributed to its activity as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), bupropion increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.[5] This dual mechanism of action distinguishes it from more common antidepressants like selective serotonin reuptake inhibitors (SSRIs).[2]
Caption: Mechanism of action of Bupropion as a Norepinephrine-Dopamine Reuptake Inhibitor.
Synthetic Approach: The synthesis of bupropion hydrochloride typically involves the α-bromination of 3'-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine and subsequent salt formation with hydrochloric acid.[6][7][8] Greener synthetic routes have been developed to minimize the use of hazardous reagents and solvents.[9][10]
Experimental Protocol: Synthesis of Bupropion Hydrochloride
This protocol is a generalized procedure based on common synthetic routes.[6][9]
Step 1: α-Bromination of 3'-chloropropiophenone
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3'-chloropropiophenone in a suitable solvent such as dichloromethane or ethyl acetate.
-
Slowly add a solution of bromine in the same solvent to the flask at room temperature. The reaction is typically monitored by the disappearance of the bromine color.
-
After the reaction is complete, the solvent is removed under reduced pressure to yield the crude α-bromo-3'-chloropropiophenone.
Step 2: Amination with tert-Butylamine
-
Dissolve the crude α-bromo-3'-chloropropiophenone in a suitable solvent like N-methylpyrrolidinone (NMP) or a greener alternative like Cyrene™.[9]
-
Add an excess of tert-butylamine to the solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 55-60°C) for a specified period (e.g., 20-30 minutes).[9]
-
After cooling, quench the reaction with water and extract the product into an organic solvent such as diethyl ether or ethyl acetate.
Step 3: Salt Formation
-
Wash the organic extract with water to remove any water-soluble impurities.
-
To the organic solution containing the bupropion free base, add a solution of hydrochloric acid (e.g., 1 M HCl in ethyl acetate or concentrated HCl) to precipitate bupropion hydrochloride.[6][9]
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain bupropion hydrochloride.
Cathinone Derivatives: From Natural Stimulants to Designer Drugs
Cathinone, a naturally occurring propiophenone derivative found in the khat plant (Catha edulis), is a psychomotor stimulant.[11][12] Synthetic modifications to the cathinone scaffold have led to a wide array of "designer drugs" with varying potencies and mechanisms of action.[13][14]
Structure-Activity Relationships (SAR): The pharmacological profile of substituted cathinones is highly dependent on the nature and position of substituents on the aromatic ring and the amino group.[11][15]
-
Ring Substitutions: The addition of substituents to the phenyl ring can significantly alter the activity and selectivity of the compound for monoamine transporters. For instance, para-substitution with bulky groups tends to shift selectivity towards the serotonin transporter (SERT).[12][14]
-
N-Alkylation: The nature of the alkyl group on the nitrogen atom influences the compound's mechanism of action. Primary and secondary amines often act as transporter substrates (releasers), while tertiary amines, particularly those incorporated into a pyrrolidine ring, tend to be potent reuptake inhibitors.[11]
-
α-Alkyl Chain Length: Increasing the length of the alkyl chain at the α-position can impact potency at the dopamine transporter.[15]
| Compound | R1 | R2 | R3 | Primary Transporter Interaction |
| Cathinone | H | H | H | DAT/NET Releaser |
| Methcathinone | H | CH₃ | H | DAT/NET Releaser |
| Mephedrone | 4-CH₃ | CH₃ | H | DAT/SERT Releaser |
| MDPV | 3,4-methylenedioxy | Pyrrolidine | C₂H₅ | DAT/NET Reuptake Inhibitor |
| Bupropion | 3-Cl | t-butyl | H | DAT/NET Reuptake Inhibitor |
| Table 1: Structure-Activity Relationships of Selected Substituted Cathinones. |
Mechanism of Action: Substituted cathinones exert their stimulant effects by modulating the function of monoamine transporters (DAT, NET, and SERT).[11] They can act as either:
-
Releasers (Substrates): These compounds are transported into the presynaptic neuron, leading to a reversal of the transporter's normal function and subsequent release of neurotransmitters from the cytoplasm into the synaptic cleft.[11][12]
-
Reuptake Inhibitors (Blockers): These compounds bind to the transporter protein, preventing the reuptake of neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations.[11][12]
Caption: Dual mechanisms of action of substituted cathinones at monoamine transporters.
Organic Synthesis: A Versatile Intermediate
The propiophenone core is a valuable intermediate in the synthesis of a wide range of organic molecules.[16]
Friedel-Crafts Acylation: A Classic Route to Propiophenones
The Friedel-Crafts acylation is a fundamental method for the synthesis of propiophenones.[17][18] This reaction involves the acylation of an aromatic ring with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[17]
Experimental Workflow: Friedel-Crafts Acylation for Propiophenone Synthesis
Caption: A typical experimental workflow for the synthesis of propiophenone via Friedel-Crafts acylation.
Materials Science: Photoinitiators for Polymerization
Substituted propiophenones, particularly those with α-hydroxy or α-amino functionalities, are effective photoinitiators for UV curing applications.[19] Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization.[20]
Mechanism of Photocleavage: α-Hydroxy and α-amino propiophenones are typically Type I photoinitiators, meaning they undergo unimolecular bond cleavage upon irradiation to form free radicals.[21][22] The primary photochemical process is the homolytic cleavage of the α-carbon-carbonyl bond (Norrish Type I cleavage), generating a benzoyl radical and a substituted alkyl radical, both of which can initiate polymerization.
Caption: General mechanism of photocleavage for a Type I propiophenone-based photoinitiator.
Advantages and Applications: Propiophenone-based photoinitiators offer several advantages, including high reactivity and good solubility in common monomer systems. They are widely used in UV-curable coatings, inks, and adhesives.[23][24] The development of novel propiophenone derivatives with tailored absorption characteristics and improved performance continues to be an active area of research.[19]
Conclusion
The substituted propiophenone core is a testament to the power of a simple chemical scaffold to give rise to a remarkable diversity of applications. From life-saving antidepressants to the complex pharmacology of synthetic cathinones and the precise control of polymerization with light, these compounds continue to be of significant interest to researchers and developers across multiple scientific disciplines. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships is crucial for unlocking their full potential and driving future innovations.
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The Evolving Landscape of Thiomethylphenyl Ketone Derivatives: A Technical Guide for Drug Discovery
Abstract
The thiomethylphenyl ketone scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of this versatile class of compounds, intended for researchers, scientists, and professionals in drug development. We will explore the synthetic strategies for accessing these derivatives, delve into their diverse pharmacological profiles, and analyze the critical structure-activity relationships that govern their efficacy. This document aims to be a comprehensive resource, elucidating the causality behind experimental designs and providing validated protocols to empower further research and development in this promising area.
Introduction: The Therapeutic Potential of the Thiophene Moiety
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, and it stands as a cornerstone in the architecture of numerous pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored building block in the design of bioactive molecules. When incorporated into a ketone structure with a phenyl and a thiomethyl group, the resulting thiomethylphenyl ketone derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][5][6][7] This guide will systematically dissect the chemistry and biology of these compounds, offering insights into their therapeutic promise.
Synthetic Pathways to Thiomethylphenyl Ketone Derivatives
The synthesis of thiomethylphenyl ketone derivatives can be achieved through several strategic approaches. The choice of synthetic route is often dictated by the desired substitution pattern on both the thiophene and phenyl rings, as well as the availability of starting materials.
Friedel-Crafts Acylation: A Classic Approach
One of the most direct methods for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of thiomethylphenyl ketones, this can be approached in two ways:
-
Acylation of a thiomethyl-substituted benzene: Reacting a thiomethyl-substituted benzene derivative with a thiophene carbonyl chloride.
-
Acylation of a thiophene derivative: Reacting a thiophene derivative with a thiomethylphenyl carbonyl chloride.
Experimental Protocol: Synthesis of a Generic Thiomethylphenyl Ketone via Friedel-Crafts Acylation
-
Reactant Preparation: Dissolve the substituted thiophene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the solution to 0°C and add the Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Acylating Agent Addition: Add the substituted benzoyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: General Scheme for Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation workflow.
Transition Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Reactions such as the Suzuki, Stille, and Heck couplings can be employed to construct the thiomethylphenyl ketone scaffold. For instance, a Suzuki coupling could involve the reaction of a thiophene boronic acid with a bromo-substituted phenyl ketone. These methods offer high functional group tolerance and regioselectivity.[8]
Spectroscopic Characterization
The structural elucidation of newly synthesized thiomethylphenyl ketone derivatives relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, particularly the characteristic carbonyl (C=O) stretch of the ketone.
A Survey of Biological Activities
Thiomethylphenyl ketone derivatives have emerged as a versatile scaffold exhibiting a wide range of biological activities. The following sections will detail their potential in key therapeutic areas.
Anticancer Activity
A significant body of research has highlighted the anticancer potential of thiophene derivatives.[9][10][11][12][13] The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes in cancer cells.
Mechanisms of Action:
-
Kinase Inhibition: Many thiophene-containing compounds have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[10] For example, some derivatives have shown inhibitory activity against PI3Kα, a key enzyme in a signaling pathway often dysregulated in cancer.[9]
-
Tubulin Polymerization Inhibition: Disruption of the microtubule network is a validated strategy in cancer therapy. Certain tetrahydrobenzo[b]thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]
-
Induction of Apoptosis: Thiomethylphenyl ketone derivatives can trigger programmed cell death (apoptosis) in cancer cells through the activation of caspases, such as caspase-3 and caspase-9.[10]
Diagram: Anticancer Mechanisms of Action
Caption: Key anticancer mechanisms.
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Naphthalene-azine-thiazole derivative | OVCAR-4 (Ovarian) | 1.569 ± 0.06 μM | [9] |
| Tetrahydrobenzo[b]thiophene derivative | A549 (Lung) | Broad-spectrum activity | [10] |
| Thioxanthene derivative | HeLa (Cervical) | 87.8 nM | [14] |
| 4-Thiazolidinone derivative | MCF-7 (Breast) | 0.85 μM | [12] |
Table 1: Anticancer Activity of Selected Thiophene Derivatives
Antimicrobial Activity
The rise of antibiotic-resistant bacteria poses a significant global health threat. Thiophene derivatives have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.[6][7][15][16][17]
Mechanisms of Action:
-
Inhibition of Cell Division: Some thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of FtsZ, a crucial protein in bacterial cell division.[15] This leads to a bactericidal effect.
-
Membrane Permeabilization: Certain thiophene derivatives can increase the permeability of the bacterial membrane, disrupting cellular integrity and leading to cell death.[6]
-
Inhibition of Adherence: The ability of bacteria to adhere to host cells is a critical step in infection. Some thiophene compounds have been shown to reduce the adherence of bacteria to host cells.[6]
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
| Thiophene derivatives 4, 5, and 8 | Colistin-resistant A. baumannii | 16-32 mg/L | [6] |
| Thiophene derivatives 4, 5, and 8 | Colistin-resistant E. coli | 8-32 mg/L | [6] |
| Thiophenyl-pyrimidine derivative | MRSA and VRE strains | 24-48 μg/mL | [15] |
Table 2: Antimicrobial Activity of Selected Thiophene Derivatives
Anti-inflammatory and Antioxidant Activities
Inflammation and oxidative stress are implicated in the pathogenesis of numerous chronic diseases. Thiophene derivatives have been investigated for their potential to mitigate these processes.[5][7]
Mechanisms of Action:
-
COX Inhibition: Some thiophene derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.[5]
-
Free Radical Scavenging: The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals, such as the DPPH radical and nitric oxide radicals.[5]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For thiomethylphenyl ketone derivatives, several structural features have been identified as being important for their activity.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly influence the biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.
-
Substitution on the Thiophene Ring: Similarly, substituents on the thiophene ring can impact potency and selectivity. The position of the thiomethyl group and other substituents can alter the molecule's conformation and binding affinity.
-
The Ketone Linker: The ketone group acts as a rigid linker and a hydrogen bond acceptor, which can be crucial for binding to target proteins.
A systematic exploration of these structural variations through the synthesis and biological evaluation of a library of compounds is essential for optimizing the therapeutic potential of this scaffold.[18][19][20][21]
Future Directions and Conclusion
The thiomethylphenyl ketone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Validating the therapeutic potential of promising derivatives in relevant animal models of disease.
References
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Abdel-Maksoud, M. S., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 14(13), 1029–1045. [Link]
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Singh, P., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(2), 102–114. [Link]
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Sharma, P., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 41(19), 9871–9891. [Link]
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Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1186793. [Link]
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Al-Ostoot, F. H., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Pharmaceuticals, 15(3), 305. [Link]
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Al-Malki, J., et al. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 30(8), 1567. [Link]
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Lynch, K. R., et al. (2017). Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3427–3432. [Link]
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Al-Suwaidan, I. A., et al. (2017). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 22(12), 2125. [Link]
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Chen, Y.-C., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(18), 10201–10208. [Link]
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Costa, M., et al. (2021). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Molecules, 26(11), 3329. [Link]
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Sobola, A. O., et al. (2019). Antimicrobial activity and molecular reactivity of phenylthiosemicarbazones containing the Thiophenyl Nucleus and their Cu(ii) complexes. Journal of the Serbian Chemical Society, 84(10), 1085–1096. [Link]
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Żesławska, E., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(16), 4947. [Link]
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Wang, Y., et al. (2023). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. Molecules, 28(14), 5406. [Link]
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Nyawade, E. A., et al. (2021). Synthesis, characterization and anticancer activity of new 2-acetyl-5-methyl thiophene and cinnamaldehyde thiosemicarbazones and their palladium(II) complexes. Journal of the Iranian Chemical Society, 18(10), 2619–2631. [Link]
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Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 361(3), 455–465. [Link]
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Congdon, M. D., et al. (2015). Structure–activity Relationship Studies of the. Bioorganic & Medicinal Chemistry Letters, 25(11), 2356–2360. [Link]
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Abdel-Wahab, B. F., et al. (2016). Synthesis and Biological Activity of Substituted Bis(thiophenyl)alkanediamides. Journal of Heterocyclic Chemistry, 53(4), 1114–1119. [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(8), 2119–2135. [Link]
- Zhang, M., et al. (2017). Synthesis of thienothiophenes.
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Du, H., et al. (2008). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. Toxicology Letters, 177(1), 10–19. [Link]
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Al-Zahrani, A. A. (2018). Synthesis and Antibacterial Activity of Thiophenes. International Journal of Pharmaceutical and Clinical Research, 10(5), 134–138. [Link]
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Nagpal, A., & Chauhan, M. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH 2 -Terminal Kinase 1 Inhibitory Activity. Journal of Reports in Pharmaceutical Sciences, 8(2), 115. [Link]
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Kumar, R., et al. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Drug Delivery and Therapeutics, 13(5), 143–155. [Link]
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Kumar, S., et al. (2017). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 4(4), 174. [Link]
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Kumar, A., et al. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Organic Synthesis, 19(6), 634–646. [Link]
-
Al-Malki, A. L., et al. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2345678. [Link]
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Ghorai, P., et al. (2024). Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction. The Journal of Organic Chemistry, 89(3), 1845–1855. [Link]
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Methodological & Application
"using 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone as a photoinitiator"
Beginning Data Collection
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Application Note: A Detailed Protocol for the Synthesis of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
Introduction
Aryl ketones, and specifically propiophenone derivatives, are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[] The title compound, 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, incorporates a dimethylated aromatic ring and a sulfur-containing moiety, making it a valuable scaffold for medicinal chemistry and drug development research. This application note provides a comprehensive, three-part experimental protocol for its synthesis, grounded in established chemical principles.
The synthetic strategy is centered around a key carbon-carbon bond-forming reaction: the Friedel-Crafts acylation.[2] This classic electrophilic aromatic substitution allows for the efficient installation of an acyl group onto an activated aromatic ring.[3] Our approach involves the initial synthesis of the requisite acylating agent, 3-(4-(methylthio)phenyl)propanoyl chloride, from its corresponding carboxylic acid, followed by a Lewis acid-catalyzed acylation of 1,2-dimethylbenzene (o-xylene). This guide is designed for researchers and scientists, offering not only a step-by-step procedure but also the underlying scientific rationale for each manipulation to ensure reproducibility and methodological understanding.
Overall Reaction Scheme:
Part 1: Synthesis of the Carboxylic Acid Intermediate
Principle: Synthesis of 3-(4-(methylthio)phenyl)propanoic acid
The synthesis of the carboxylic acid precursor is foundational. While several routes exist, a reliable method involves the Michael addition of 4-(methylthio)thiophenol to acrylic acid. For the purpose of this protocol, we will assume the starting material, 3-(4-(methylthio)phenyl)propanoic acid, is available. Should a synthesis be required, a procedure analogous to the synthesis of related arylthiopropanoic acids can be followed, often involving the reaction of the corresponding thiol with a 3-halopropionic acid derivative under basic conditions.[4][5]
Part 2: Synthesis of the Acylating Agent
Principle: Synthesis of 3-(4-(methylthio)phenyl)propanoyl chloride
The Friedel-Crafts acylation requires a highly electrophilic acylating agent. Carboxylic acids are generally not reactive enough for this purpose. Therefore, the carboxylic acid must be "activated" by converting it into a more reactive derivative, such as an acyl chloride.[2] Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gases that can be easily removed, simplifying the purification process.[6]
Part 3: The Core Reaction
Principle: Friedel-Crafts Acylation of 1,2-Dimethylbenzene
The final step is the Friedel-Crafts acylation of 1,2-dimethylbenzene with the synthesized 3-(4-(methylthio)phenyl)propanoyl chloride. This reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to coordinate with the acyl chloride, facilitating the departure of the chloride ion and generating a highly electrophilic, resonance-stabilized acylium ion.[7] The electron-rich π-system of the 1,2-dimethylbenzene ring then attacks this acylium ion.[8] The two methyl groups on the aromatic ring are activating and direct the incoming acyl group primarily to the para position relative to one of the methyl groups (position 4), which is sterically the most accessible. The reaction is typically conducted in an inert, anhydrous solvent like dichloromethane (DCM) to prevent the decomposition of the Lewis acid catalyst.
Materials and Equipment
| Reagents and Solvents | Equipment |
| 3-(4-(methylthio)phenyl)propanoic acid | Round-bottom flasks (various sizes) |
| Thionyl chloride (SOCl₂) | Reflux condenser with drying tube (CaCl₂) |
| Anhydrous Dichloromethane (DCM) | Magnetic stirrer and stir bars |
| 1,2-Dimethylbenzene (o-xylene) | Heating mantle / Oil bath |
| Anhydrous Aluminum Chloride (AlCl₃) | Ice bath |
| 1 M Hydrochloric Acid (HCl) | Dropping funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |
| Saturated Sodium Chloride (NaCl) solution (Brine) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Glassware for column chromatography |
| Diethyl ether | TLC plates (silica gel) |
| Hexanes | NMR tubes |
| Ethyl acetate | pH paper |
Experimental Protocol
Step 1: Synthesis of 3-(4-(methylthio)phenyl)propanoyl chloride
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagents: Add 3-(4-(methylthio)phenyl)propanoic acid (10.0 g, 50.9 mmol, 1.0 equiv) to the flask.
-
Reaction: Carefully add thionyl chloride (11.0 mL, 153 mmol, 3.0 equiv) to the flask via a dropping funnel. Caution: This reaction is exothermic and releases toxic HCl and SO₂ gas.
-
Heating: Gently heat the reaction mixture to reflux (approx. 80 °C) using an oil bath and maintain for 2 hours. The solid carboxylic acid should fully dissolve.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator (with appropriate acid traps). This will yield the crude 3-(4-(methylthio)phenyl)propanoyl chloride as an oil, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (8.15 g, 61.1 mmol, 1.2 equiv) and 100 mL of anhydrous dichloromethane (DCM) to a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 3-(4-(methylthio)phenyl)propanoyl chloride from Step 1 in 20 mL of anhydrous DCM and add it dropwise to the cooled AlCl₃ suspension over 20 minutes, ensuring the internal temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C.
-
Substrate Addition: Add 1,2-dimethylbenzene (6.5 mL, 53.5 mmol, 1.05 equiv) dropwise to the reaction mixture, again maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully quench the reaction by the dropwise addition of 50 mL of 1 M HCl. Caution: The quenching process is highly exothermic and releases HCl gas.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Step 3: Purification
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Eluent: Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., Hexanes:Ethyl Acetate 98:2 to 90:10).
-
Isolation: Collect the fractions containing the desired product (identified by TLC) and concentrate them using a rotary evaporator to yield this compound as a pale yellow oil or solid.
Workflow Visualization
Caption: Workflow for the synthesis of the target propiophenone.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Pale yellow oil or low-melting solid.
-
Yield: A typical yield after purification would be in the range of 60-75%.
-
Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is the most informative for structure confirmation. Expected chemical shifts (δ) are summarized in the table below.
-
¹³C NMR (CDCl₃, 100 MHz): Will show the expected number of distinct carbon signals, including a characteristic ketone carbonyl signal around 200-205 ppm.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to [M+H]⁺ or [M+Na]⁺.
-
Table 1: Expected ¹H NMR Data
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Integration | Assignment |
| -S-CH₃ | Singlet | ~ 2.45 | 3H | Methylthio group |
| Ar-CH₃ (2') | Singlet | ~ 2.30 | 3H | Aromatic methyl |
| Ar-CH₃ (3') | Singlet | ~ 2.25 | 3H | Aromatic methyl |
| -CH₂-Ar | Triplet | ~ 3.10 | 2H | Methylene adjacent to aryl |
| -C(O)-CH₂- | Triplet | ~ 3.30 | 2H | Methylene adjacent to carbonyl |
| Aromatic (H-4',5',6') | Multiplet | ~ 7.00 - 7.20 | 3H | Dimethylated phenyl ring |
| Aromatic (thiomethylphenyl) | Multiplet | ~ 7.15 - 7.30 | 4H | Thiomethylphenyl ring (AA'BB') |
Note: These are estimated values based on analogous structures; actual shifts may vary.[9][10]
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts with moisture to release HCl and SO₂ gases. Handle with extreme care.
-
Aluminum Chloride: Anhydrous AlCl₃ is a fine powder that is highly hygroscopic and reacts violently with water. Avoid inhalation and contact with skin.
-
Quenching: The quenching of the Friedel-Crafts reaction with water/acid is extremely exothermic. Add the quenching agent very slowly to an ice-cooled reaction mixture to control the release of heat and gas.
References
-
PrepChem. (n.d.). Synthesis of 3-(4-methylthiophenoxy)-propionic acid. PrepChem.com. Retrieved from [Link]
- European Patent Office. (n.d.). EP 0423524 A2 - Propiophenone derivatives and their preparation and pharmaceutical use. Google Patents.
-
National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed Central. Retrieved from [Link]
- European Patent Office. (n.d.). EP 0850948 B1 - Propiophenone derivatives and process for preparing the same. Google Patents.
-
Francisco, C. B., et al. (2024). Conformational Landscape of α-Halopropiophenones Determined by nJC–H NMR Reveals Unexpected Patterns and Geometric Constraints. The Journal of Physical Chemistry A. ACS Publications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Department of Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2013). How can I synthesize phenylacetyl chloride using PCl3?. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Photopolymerization of Acrylates Using 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
These application notes provide a detailed guide for researchers, scientists, and professionals in drug development on the utilization of the novel photoinitiator, 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, for the photopolymerization of acrylate-based formulations. This document outlines the predicted characteristics of this photoinitiator, a plausible synthetic route, its mechanism of action, and detailed protocols for its application and evaluation in UV-curable systems.
Introduction: The Role of Novel Photoinitiators in Acrylate Photopolymerization
Photopolymerization is a cornerstone of modern material science, enabling the rapid, on-demand curing of liquid resins into solid polymers through the application of light.[1][2] This technology is pivotal in a myriad of applications, including advanced coatings, adhesives, 3D printing, and the fabrication of biomedical devices.[3][4][5] The efficacy of photopolymerization is critically dependent on the photoinitiator, a molecule that absorbs light and generates reactive species to initiate polymerization.[6][7]
While numerous photoinitiators are commercially available, the quest for novel compounds with enhanced efficiency, tailored absorption characteristics, and improved safety profiles is perpetual. This guide focuses on a promising, yet not widely documented, propiophenone derivative: This compound . Based on its structural features, this compound is anticipated to function as a Type I photoinitiator, undergoing α-cleavage to produce free radicals upon UV irradiation. The presence of the thiomethylphenyl group may also influence its absorption spectrum and reactivity.
This document serves as a comprehensive resource for researchers looking to explore the potential of this novel photoinitiator. It provides a hypothetical, yet scientifically grounded, framework for its synthesis, characterization, and application in the photopolymerization of acrylate monomers.
Physicochemical Properties and Proposed Synthesis
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₈H₂₀OS |
| Molecular Weight | 284.42 g/mol |
| Appearance | Likely a pale yellow solid or viscous oil |
| Solubility | Expected to be soluble in common organic solvents and acrylate monomers |
| UV Absorption Maximum (λmax) | Predicted in the range of 250-350 nm |
Proposed Synthesis Pathway
A plausible synthetic route for this compound is a Friedel-Crafts acylation followed by a Mannich-type reaction or a Michael addition. A straightforward approach involves the reaction of 2,3-dimethylbenzoyl chloride with a suitable thiomethyl-substituted aromatic compound in the presence of a Lewis acid catalyst.
Caption: Simplified mechanism of Type I photoinitiation and subsequent polymerization.
The generated free radicals then react with acrylate monomers, initiating a chain reaction that leads to the formation of a cross-linked polymer network. The efficiency of this process is dependent on the quantum yield of radical formation and the reactivity of the generated radicals towards the acrylate double bonds.
Experimental Protocols
The following protocols are designed to guide the user in the evaluation of this compound as a photoinitiator for acrylate polymerization.
Preparation of a Standard Acrylate Formulation
A standard formulation provides a baseline for comparing the performance of the novel photoinitiator against established ones.
Materials:
-
Trimethylolpropane triacrylate (TMPTA) - Monomer
-
Urethane diacrylate oligomer
-
This compound - Photoinitiator
-
2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Darocur® 1173) - Control Photoinitiator
-
Flow and leveling agent
Procedure:
-
In a light-protected container, combine the urethane diacrylate oligomer and TMPTA monomer in a 1:1 weight ratio.
-
Gently warm the mixture to 50-60 °C and stir until a homogeneous solution is obtained.
-
Allow the mixture to cool to room temperature.
-
Prepare separate formulations by adding the photoinitiator at varying concentrations (e.g., 0.5%, 1%, 2%, and 3% by weight). Create a corresponding set of control formulations with Darocur® 1173.
-
Add a flow and leveling agent (typically 0.1-0.5% by weight) to each formulation.
-
Stir each formulation thoroughly in the dark until the photoinitiator is completely dissolved.
UV Curing Procedure
Equipment:
-
UV curing system with a mercury arc lamp or a 365 nm LED array
-
Radiometer to measure UV intensity
-
Thin film applicator (e.g., doctor blade)
-
Substrate (e.g., glass slides, steel panels)
Procedure:
-
Apply a thin film of the formulated resin onto the substrate using a film applicator of a defined thickness (e.g., 50 µm).
-
Measure the UV intensity at the sample surface using a radiometer. A typical intensity is in the range of 50-200 mW/cm².
-
Expose the coated substrate to the UV source for a predetermined time (e.g., 5, 10, 20, 30 seconds).
-
After curing, allow the sample to cool to room temperature before performing any analysis.
Evaluation of Curing Performance
RT-FTIR is a powerful technique for monitoring the disappearance of the acrylate double bond peak (around 1635 cm⁻¹) in real-time during UV exposure, providing kinetic data on the polymerization process.
Procedure:
-
Place a small drop of the liquid formulation between two polyethylene films.
-
Mount the sample in the FTIR spectrometer.
-
Initiate UV irradiation and simultaneously start collecting FTIR spectra at regular intervals.
-
Calculate the degree of conversion by monitoring the decrease in the area of the acrylate peak.
Pencil hardness (ASTM D3363) and pendulum hardness (König or Persoz, ISO 1522) are common methods to assess the surface cure and mechanical properties of the resulting polymer film.
Procedure (Pencil Hardness):
-
A set of pencils with varying hardness (6B to 6H) is used.
-
Starting with the softest pencil, press it firmly against the cured film at a 45° angle and push forward.
-
The pencil hardness is defined as the grade of the hardest pencil that does not scratch or mar the surface.
This test evaluates the degree of cross-linking by assessing the film's resistance to a solvent like methyl ethyl ketone (MEK).
Procedure:
-
Saturate a cotton swab with MEK.
-
Perform double rubs (one back-and-forth motion) on the cured film with moderate pressure.
-
Record the number of double rubs required to break through the coating to the substrate.
Data Presentation and Interpretation
The following tables provide a template for organizing the experimental data obtained from the evaluation of this compound.
Table 1: Curing Performance as a Function of Photoinitiator Concentration
| Photoinitiator Conc. (% w/w) | UV Dose (mJ/cm²) | Pencil Hardness | MEK Double Rubs |
|---|---|---|---|
| 0.5 | 500 | ||
| 1.0 | 500 | ||
| 2.0 | 500 |
| 3.0 | 500 | | |
Table 2: Kinetic Data from RT-FTIR
| Photoinitiator | Concentration (% w/w) | Time to 50% Conversion (s) | Final Conversion (%) |
|---|---|---|---|
| Novel PI | 1.0 |
| Control PI | 1.0 | | |
Experimental Workflow Diagram
Caption: Workflow for evaluating a novel photoinitiator in an acrylate formulation.
Conclusion
The exploration of novel photoinitiators like this compound is crucial for advancing photopolymerization technologies. This guide provides a comprehensive framework for the synthesis, characterization, and application of this promising compound. By following the detailed protocols and systematically evaluating its performance, researchers can effectively determine its potential for use in a wide range of applications, from industrial coatings to sophisticated biomedical materials. The provided methodologies are designed to be robust and adaptable, serving as a valuable resource for the scientific community.
References
-
Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. (2020, February 25). Adhesives & Sealants Industry. Retrieved January 17, 2026, from [Link]
-
Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data. (2018, September 17). Polymer Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
Photoinitiator selection for LED cured coatings. (n.d.). RadTech. Retrieved January 17, 2026, from [Link]
-
Chapter 2: UV-Curable Coating Technologies. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Ketone derivatives as photoinitiators for both radical and cationic photopolymerizations under visible LED and application in 3D printing. (n.d.). Open Research Repository. Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. (2021, September 13). PMC. Retrieved January 17, 2026, from [Link]
-
The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives. (2021, August 13). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
UV Curable Coatings | Acrylate/Methacrylate Oligomers, Reactive Monomers, Photoinitiators, Additives. (2023, August 13). YouTube. Retrieved January 17, 2026, from [Link]
-
Characteristics and Applications of UV-Curable Coatings with Different Formulations. (n.d.). Well-Coring. Retrieved January 17, 2026, from [Link]
-
Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents. (2023, February 10). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Dyes as Photoinitiators or Photosensitizers of Polymerization Reactions. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
A NEW HIGH PERFORMANCE PHOTOINITIATOR. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
UV curable urethane acrylate coatings formulation: experimental design approach. (2023, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A novel application of acrylic resin UV-Curing methodology for radioactive surface decontamination. (2023, May 10). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Preparation and Characterization of UV Curable Complex System Based on Vinyl Resin and Polyurethane Acrylate Prepolymer. (n.d.). Atlantis Press. Retrieved January 17, 2026, from [Link]
-
How Does Photopolymerization Work? - Chemistry For Everyone. (2024, May 12). YouTube. Retrieved January 17, 2026, from [Link]
Sources
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- 4. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 5. Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01195H [pubs.rsc.org]
- 7. liftchem.com [liftchem.com]
Application Notes and Protocols: A tiered approach for assessing the biological activity of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
Introduction
2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a novel synthetic compound. Its structural framework, featuring a propiophenone core, is a recognized pharmacophore present in various biologically active molecules with applications ranging from anesthetics to anti-diabetic and anti-arrhythmic agents.[][2][3] The inclusion of a thiomethylphenyl group is also of significant interest, as thiophene and its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[4][5][6][7]
Given the absence of published data on this specific molecule, a structured, tiered approach to characterizing its biological activity is essential. This document provides a comprehensive set of protocols for an initial screening cascade designed to identify and validate potential cytotoxic, anti-inflammatory, and antioxidant activities. This tiered strategy ensures a logical progression from broad cytotoxicity assessment to more specific functional assays, optimizing resource allocation and providing a clear path for subsequent mechanism-of-action studies. The protocols herein are grounded in established, validated methodologies to ensure data integrity and reproducibility.[8][9][10]
Tier 1: Foundational Cytotoxicity Profiling
Rationale: Before investigating any specific biological activity, it is crucial to determine the cytotoxic profile of the compound. This initial step identifies the concentration range at which the compound is non-toxic, which is essential for designing subsequent experiments where cell viability should not be a confounding factor. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]
Protocol 1: MTT Assay for Cell Viability
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[11][13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Materials:
-
This compound (Test Compound)
-
Human cervical cancer cell line (HeLa) or other relevant cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM medium.[13] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11][13] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 The results should be plotted as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tier 2: Primary Functional Screening
Rationale: Based on the structural motifs of the test compound, anti-inflammatory and antioxidant activities are plausible.[4][7] This tier aims to perform initial screens for these specific functions using well-established in vitro models.
Protocol 2: Anti-Inflammatory Activity via Nitric Oxide (NO) Inhibition
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO).[14][15] This assay measures the ability of the test compound to inhibit LPS-induced NO production, a hallmark of an anti-inflammatory response. NO levels are quantified by measuring its stable metabolite, nitrite, using the Griess reagent.[14][16]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Test Compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from the MTT assay) for 1-4 hours.[14]
-
Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
Incubation: Incubate the plate for 24 hours at 37°C.[15]
-
Nitrite Measurement:
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Protocol 3: Antioxidant Activity via DPPH Radical Scavenging
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid method to evaluate the free radical scavenging activity of a compound.[17] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[18]
Materials:
-
Test Compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 120 µM)[18]
-
Ascorbic acid or Butylated hydroxytoluene (BHT) as a positive control[18]
-
Methanol
Procedure:
-
Preparation: In a 96-well plate, add 20 µL of various concentrations of the test compound (dissolved in methanol or DMSO) to the wells.
-
Reaction Initiation: Add 180-200 µL of the methanolic DPPH solution to each well.[18]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18][19]
-
Absorbance Reading: Measure the absorbance at 517 nm.[18][19]
-
Controls: Include a blank (methanol only) and a positive control (ascorbic acid).
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The results can be used to determine the SC50 value (the concentration required to scavenge 50% of DPPH radicals).[20]
Tier 3: Mechanistic Insight Exploration
Rationale: If the test compound demonstrates significant anti-inflammatory activity in Tier 2, a logical next step is to investigate its potential mechanism of action. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a pivotal regulator of inflammation, controlling the expression of many pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[21][22] Investigating the effect of the compound on this pathway can provide valuable mechanistic insights.
Hypothetical Next Steps: Investigating the NF-κB Pathway
Should the compound inhibit NO production, a follow-up study could involve assessing its effect on the NF-κB pathway in LPS-stimulated macrophages. This could be achieved by:
-
Western Blot Analysis: Probing for the phosphorylation of key signaling proteins like IκBα and the p65 subunit of NF-κB. In the canonical pathway, LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit to translocate to the nucleus and initiate transcription.[23] A potent anti-inflammatory compound might inhibit this phosphorylation or degradation.
-
Immunofluorescence Microscopy: Visualizing the nuclear translocation of the p65 subunit. In unstimulated cells, p65 is sequestered in the cytoplasm. Upon LPS stimulation, it moves into the nucleus. An effective inhibitor would prevent this translocation.
-
Quantitative PCR (qPCR): Measuring the mRNA expression levels of NF-κB target genes, such as NOS2 (the gene encoding iNOS), TNFa, and IL-6, to confirm that the compound's effect is at the transcriptional level.[24]
Data Presentation
Table 1: Summary of Expected Data Output
| Assay | Parameter Measured | Key Result |
| MTT Assay | Cell Viability (%) | IC50 (µM) |
| NO Inhibition Assay | Nitrite Concentration (µM) | IC50 (µM) |
| DPPH Assay | Radical Scavenging (%) | SC50 (µM) |
Visualizations
Experimental Workflow
Caption: Tiered workflow for biological activity assessment.
Hypothetical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway and potential point of inhibition.
References
-
BOC Sciences. Propiophenone Impurities.
-
Abcam. (n.d.). MTT assay protocol. Retrieved from
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101848.
-
MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from
-
ResearchGate. (2016). Biological and Pharmacological Activity of Thiophene and its Derivatives. Retrieved from
-
BroadPharm. (2022). Protocol for Cell Viability Assays. Retrieved from
-
Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Retrieved from
-
Chemical LAND21. (n.d.). PROPIOPHENONE. Retrieved from
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
-
MDPI. (2022). DPPH Radical Scavenging Assay. Retrieved from
-
National Center for Biotechnology Information. (2010). In vitro Toxicity Testing in the Twenty-First Century. Retrieved from
-
National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from
-
National Center for Biotechnology Information. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from
- Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(9), 3249-3255.
-
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from
-
Wikipedia. (n.d.). NF-κB. Retrieved from
-
MilliporeSigma. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from
-
National Center for Biotechnology Information. (2007). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from
- Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255.
-
eCampus. (2025). In vitro Toxicology. Retrieved from
-
Frontiers. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Retrieved from
-
National Center for Biotechnology Information. (2001). Regulation of NO production from macrophages by LPS and catecholamines. Retrieved from
-
Wikipedia. (n.d.). Propiophenone. Retrieved from
-
ResearchGate. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from
-
Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from
-
Journal of Clinical Investigation. (2002). NF-κB: a key role in inflammatory diseases. Retrieved from
-
National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from
-
National Center for Biotechnology Information. (2007). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Retrieved from
-
Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from
-
Cell Signaling Technology. (n.d.). NF-κB Signaling. Retrieved from
-
International Journal of Applied Pharmaceutics. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Retrieved from
-
MDPI. (2019). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Retrieved from
-
HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from
-
WuXi AppTec. (2024). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. Retrieved from
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"method for quantifying 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone in a reaction mixture"
Application Note & Protocol
Title: A Validated RP-HPLC Method for the Quantification of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone in a Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound, a key intermediate in pharmaceutical synthesis. The described method is designed for in-process control, allowing for the reliable monitoring of reaction progress and yield determination directly from complex reaction mixtures. The methodology utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring high levels of linearity, accuracy, precision, and specificity.[1][2][3] This document provides a complete, step-by-step guide from sample preparation to data analysis, enabling straightforward implementation in a quality control or research laboratory setting.
Introduction and Principle
This compound is an aromatic ketone that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate within a reaction mixture is essential for process optimization, yield calculation, and ensuring the quality of the final product. The presence of starting materials, reagents, and by-products in the reaction matrix necessitates an analytical method with high specificity and robustness.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in complex mixtures.[4] This method is based on the principle of reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase.[5][6] The propiophenone structure contains a strong chromophore, making it highly suitable for detection by UV spectrophotometry.[7] The method described herein provides a reliable and efficient means to quantify the target analyte amidst potential impurities.
Materials and Reagents
-
Analyte: this compound reference standard (Purity ≥98%)
-
Solvents:
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Deionized Water (18.2 MΩ·cm)
-
-
Reagents:
-
Phosphoric acid (optional, for pH adjustment of mobile phase)
-
-
Equipment:
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringes
-
Syringe filters (0.45 µm, PTFE or nylon)[4]
-
Autosampler vials
-
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.[7]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters SunFire C18) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is the standard for reverse-phase chromatography, providing excellent retention and separation for non-polar to moderately polar compounds like the target analyte.[7]
-
Mobile Phase: An acetonitrile/water mixture provides good elution strength and selectivity for aromatic ketones.[8] A 70:30 ratio was found to provide optimal retention time and peak shape.
-
Detection Wavelength: 254 nm is a common wavelength for detecting aromatic compounds due to the strong absorbance of the benzene ring, ensuring high sensitivity.[7]
-
Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times and reduces viscosity fluctuations in the mobile phase.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Primary Stock Solution with the mobile phase (70:30 Acetonitrile:Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A recommended five-point calibration curve would include concentrations of 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The goal of sample preparation is to ensure the sample is free of particulates and at a concentration that falls within the linear range of the calibration curve.[9]
-
Quenching (if necessary): If the reaction is ongoing, it may be necessary to quench a small aliquot to stop the reaction. This can often be achieved by diluting the sample in a cold solvent.
-
Initial Dilution: Withdraw a representative aliquot (e.g., 100 µL) of the reaction mixture. Dilute it with a known volume of a suitable solvent (e.g., 10 mL of methanol) in a volumetric flask. This initial dilution step is critical to precipitate any insoluble salts and bring the analyte into a workable concentration range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog or damage the HPLC column.[4][10]
-
Final Dilution: Perform a final dilution of the filtered sample with the mobile phase to bring the expected analyte concentration into the middle of the calibration range (e.g., 25-50 µg/mL).
-
Injection: Transfer the final diluted sample into an autosampler vial for HPLC analysis.
Diagram: Experimental Workflow
Caption: Interrelationship of key ICH Q2(R1) validation parameters.
Data Analysis and Calculations
-
Calibration Curve: Plot the peak area of the analyte from the standard injections versus the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Inject the prepared sample solution. Using the peak area of the analyte (y) from the sample chromatogram and the calibration equation, calculate the concentration in the injected sample (x).
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
Original Concentration: Account for all dilution factors used during sample preparation to calculate the concentration of this compound in the original, undiluted reaction mixture.
Original Conc. = Calculated Conc. × (Volume after Dilution / Volume before Dilution)₁ × ... × (Volume after Dilution / Volume before Dilution)ₙ
Conclusion
The RP-HPLC method described in this application note is specific, accurate, precise, and linear for the quantification of this compound in a reaction mixture. Its adherence to ICH validation guidelines ensures that the method is suitable for its intended purpose in a regulated or research environment. The simple sample preparation and isocratic mobile phase allow for high throughput and ease of use, making it an invaluable tool for in-process control and chemical development.
References
-
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SIELC Technologies. Separation of Propiophenone, 2',5'-dihydroxy- on Newcrom R1 HPLC column. [Link]
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Organomation. HPLC Sample Preparation. [Link]
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Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
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Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
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FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Thermo Fisher Scientific. (2022). Sample Preparation for HPLC. YouTube. [Link]
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Nacalai Tesque, Inc. Sample Pretreatment for HPLC. [Link]
-
ResearchGate. (2006). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
-
HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. [Link]
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P. Szepesy, L. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
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Phenomenex. Reversed Phase HPLC Method Development. [Link]
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Application Notes and Protocols for the Single Crystal Growth of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Crystalline Perfection
The successful cultivation of single crystals is a critical, often rate-limiting, step in the structural elucidation and solid-state characterization of novel chemical entities. For a molecule such as 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, a propiophenone derivative with potential applications in medicinal chemistry and materials science, obtaining a high-quality single crystal is paramount for unambiguous determination of its three-dimensional structure via X-ray diffraction. This, in turn, provides invaluable insights into its conformational preferences, intermolecular interactions, and solid-state packing, all of which can profoundly influence its physicochemical properties, including solubility, stability, and bioavailability.
This guide provides a comprehensive overview of the theoretical and practical aspects of growing single crystals of this compound. It is designed to move beyond a simple recitation of steps, instead offering a rationale for the experimental choices made, thereby empowering the researcher to troubleshoot and optimize the crystallization process.
Molecular Characteristics and Their Implications for Crystallization
A thorough understanding of the target molecule's structure is the foundation for a rational approach to crystallization. This compound possesses several key features that will dictate its behavior in solution and during the crystallization process:
-
Aromatic Rings: The presence of two phenyl rings suggests that solvents capable of π-π stacking interactions, such as toluene or benzene, might be effective. However, care must be taken as strong π-stacking in solution can sometimes hinder the ordered arrangement required for crystallization.
-
Propiophenone Backbone: The ketone functional group provides a site for hydrogen bonding with appropriate solvents (e.g., alcohols) or self-assembly through dipole-dipole interactions. A rule of thumb suggests that solvents containing similar functional groups to the compound of interest can be good solubilizers.[1]
-
Thiomethyl Group: The thioether moiety introduces a polarizable sulfur atom, which can participate in various non-covalent interactions, including C–H···S and S···π interactions. Its presence may influence the choice of solvents, favoring those with moderate polarity.
-
Methyl Groups: The two methyl groups on one of the phenyl rings introduce steric bulk, which can affect the planarity of the molecule and influence its packing in the crystal lattice. Research has shown that methyl groups can impact the alignment of molecules during crystal formation.[2][3]
Core Principles of Crystallization
The formation of a single crystal from a solution is a thermodynamically driven process that involves two key stages: nucleation and crystal growth. The goal of any crystallization experiment is to control the rate of both of these stages to favor the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals or an amorphous precipitate. This is achieved by slowly reaching a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility.
Experimental Workflow for Single Crystal Growth
The following diagram illustrates a typical workflow for obtaining single crystals of a novel organic compound.
Caption: A generalized workflow from synthesized compound to solved crystal structure.
Protocols for Single Crystal Growth of this compound
Crucial Prerequisite: Purity of the Starting Material
The presence of impurities is one of the most common reasons for crystallization failure. Impurities can disrupt the crystal lattice, leading to the formation of oils, amorphous solids, or poorly formed crystals. It is imperative that the this compound starting material be of the highest possible purity (>99%), as confirmed by techniques such as NMR spectroscopy and LC-MS. Purification by column chromatography or recrystallization from a bulk solvent may be necessary.
Protocol 1: Solvent Screening
The choice of solvent is the most critical variable in the crystallization process.[4] An ideal solvent will dissolve the compound when hot but have low solubility when cold.[5][6]
Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.
Materials:
-
Purified this compound (approx. 10-20 mg per trial)
-
A selection of solvents of varying polarity (see Table 1)
-
Small vials or test tubes (e.g., 1-dram vials)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small amount (a few milligrams) of the compound into a series of small vials.
-
Add a few drops of a single solvent to each vial at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the vial while adding more solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) and subsequently a freezer (-20 °C) if no crystals form.
-
Observe the vials for the formation of crystals, precipitate, or oil.
-
Record your observations for each solvent.
Data Presentation: Solvent Screening Results
| Solvent | Polarity Index | Boiling Point (°C) | Observations at Room Temp. | Observations upon Cooling | Suitability |
| Hexane | 0.1 | 69 | Insoluble | - | Potential anti-solvent |
| Toluene | 2.4 | 111 | Sparingly soluble | Potential for slow evaporation | Good candidate |
| Dichloromethane | 3.1 | 40 | Soluble | - | Too soluble as single solvent |
| Ethyl Acetate | 4.4 | 77 | Soluble | - | Too soluble as single solvent |
| Acetone | 5.1 | 56 | Soluble | - | Too soluble as single solvent |
| Isopropanol | 3.9 | 82 | Sparingly soluble | Potential for slow cooling | Good candidate |
| Ethanol | 4.3 | 78 | Sparingly soluble | Potential for slow cooling | Good candidate |
| Acetonitrile | 5.8 | 82 | Soluble | - | Too soluble as single solvent |
Interpretation of Results:
-
Good single solvent candidates: Solvents in which the compound is sparingly soluble at room temperature but fully soluble upon heating (e.g., isopropanol, ethanol, toluene).
-
Potential for solvent/anti-solvent systems: A solvent in which the compound is highly soluble (e.g., dichloromethane, ethyl acetate) can be paired with an anti-solvent in which it is insoluble (e.g., hexane).
Protocol 2: Slow Evaporation
This is often the simplest method for growing single crystals and is particularly effective when a moderately volatile solvent has been identified.[7]
Objective: To grow single crystals by slowly removing the solvent from a saturated solution.
Materials:
-
Purified this compound
-
A suitable solvent identified from screening (e.g., Toluene)
-
A small vial or beaker
-
Parafilm or aluminum foil
Procedure:
-
Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. This can be achieved by adding the solid to the solvent until a small amount of undissolved material remains.
-
Filter the solution through a small cotton plug in a pipette into a clean vial to remove any dust or undissolved solid.
-
Cover the vial with parafilm or aluminum foil and pierce a few small holes with a needle. The number and size of the holes will control the rate of evaporation.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial periodically for crystal growth.
Protocol 3: Vapor Diffusion
This technique is highly effective for small amounts of material and allows for very slow crystallization.[8] It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound in a "good" solvent.
Objective: To induce crystallization by gradually decreasing the solubility of the compound in solution.
Materials:
-
Purified this compound
-
A "good" solvent in which the compound is soluble (e.g., Dichloromethane)
-
An "anti-solvent" in which the compound is insoluble but is miscible with the good solvent (e.g., Hexane)
-
A small vial (inner vial) and a larger jar or beaker with a lid (outer chamber)
Procedure:
-
Dissolve the compound in a minimal amount of the "good" solvent in the small, inner vial.
-
Place the inner vial inside the larger jar.
-
Add a larger volume of the "anti-solvent" to the bottom of the outer jar, ensuring the level is below the top of the inner vial.
-
Seal the outer jar and leave it in a stable, vibration-free environment.
-
The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing the solubility of the compound to decrease and hopefully leading to the formation of crystals over time.
Protocol 4: Slow Cooling
This method relies on the temperature-dependent solubility of the compound.
Objective: To induce crystallization by slowly decreasing the temperature of a saturated solution.
Materials:
-
Purified this compound
-
A suitable solvent with a significant temperature-dependent solubility for the compound (e.g., Isopropanol or Ethanol)
-
A vial or small flask
-
A Dewar flask or an insulated container
Procedure:
-
Prepare a saturated solution of the compound in the chosen solvent at or near its boiling point.
-
Filter the hot solution into a clean vial.
-
Place the vial in a Dewar flask filled with hot water or in an insulated container to ensure very slow cooling to room temperature.
-
Once at room temperature, the vial can be transferred to a refrigerator and then a freezer to further decrease the temperature and promote crystal growth.
Troubleshooting Common Crystallization Problems
The path to a perfect single crystal is often not linear. The following diagram and table outline common issues and potential solutions.
Caption: A decision tree for troubleshooting common crystallization issues.
| Problem | Potential Cause | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Add a small amount of an anti-solvent. Scratch the inside of the vial with a glass rod to create nucleation sites.[3][9] Add a seed crystal if one is available. |
| Oiling Out | The melting point of the compound is lower than the temperature of the solution, or the compound is impure. | Re-dissolve the oil by heating and add more solvent to lower the concentration. Allow the solution to cool more slowly. Try a different solvent with a lower boiling point.[10] Re-purify the compound. |
| Formation of a Fine Powder or Many Small Crystals | Nucleation is too rapid. | Slow down the crystallization process (slower evaporation, slower cooling). Use a more dilute solution. Ensure the crystallization vessel is scrupulously clean to minimize nucleation sites.[7] |
Conclusion
The successful growth of single crystals of this compound is an achievable goal that requires a systematic and patient approach. By understanding the molecular properties of the target compound and applying the principles of crystallization outlined in this guide, researchers can significantly increase their chances of obtaining crystals suitable for X-ray diffraction analysis. The protocols provided here serve as a starting point, and iterative optimization based on careful observation will be key to success.
References
- Gardner, K. H., et al. (1995). Crystallization and polymorphism in aromatic polyketones. Macromolecules, 28(21), 7233-7241.
- Chen, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design.
- Saha, A., et al. (2023).
- Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide.
- How to Grow Single Crystals | Organic Chemistry. (2020, December 12). [Video]. YouTube.
- BenchChem. (2025). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4'-Methoxypropiophenone.
- US Patent No. US3819492A. (1974).
- APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. [Video]. YouTube.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
- University of Rochester, Department of Chemistry. (n.d.).
- German Patent No. DE102007032451B4. (2009).
- The Organic Chemistry Tutor. (2021, March 22).
- University of York, Chemistry Teaching Labs. (n.d.).
- BOC Sciences. (n.d.). Propiophenone and Impurities.
- Quora. (2017, April 5).
- JoVE. (2017, December 14). Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework.
- Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145.
- Cindrić, M., et al. (2024). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules, 29(1), 239.
- Wikipedia. (n.d.). Organic sulfide.
- ResearchGate. (n.d.). Organic Compounds and Single Crystal Growth.
- Ghorui, S., et al. (2023). Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions, 52(47), 17291-17316.
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- 10. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Formulation of UV-Curable Coatings with 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
Document ID: AN-PI-DMTP-001
Abstract: This document provides a comprehensive technical guide for researchers and formulation chemists on the use of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone as a novel photoinitiator for free-radical polymerization in UV-curable coatings. These notes elucidate the hypothesized mechanism of action, offer detailed formulation strategies, provide step-by-step experimental protocols for coating preparation and characterization, and present methods for performance evaluation based on established industry standards.
Introduction to this compound (DMTP)
This compound (referred to herein as DMTP) is a substituted aromatic ketone engineered for use as a photoinitiator. Its molecular structure, featuring a propiophenone backbone, suggests a high propensity for initiating polymerization upon exposure to ultraviolet (UV) radiation. Photoinitiators are critical components in UV-curable formulations, as they absorb UV light and generate reactive species—typically free radicals—that initiate the cross-linking of monomers and oligomers to form a solid polymer matrix.[1][2]
The efficacy of a photoinitiator is dictated by its chemical structure, which influences its UV absorption characteristics, the efficiency of radical generation, and its solubility within the coating formulation. For initiation to be efficient, the absorption bands of the photoinitiator must overlap with the emission spectrum of the UV source.[3]
Structural Analysis and Hypothesized Mechanism of Action
The DMTP molecule possesses key structural features that inform its function:
-
Propiophenone Core: This structure is characteristic of Norrish Type I photoinitiators.[4][5] Upon UV absorption, these molecules typically undergo α-cleavage, a homolytic bond scission that rapidly generates two distinct free radicals, both of which can initiate polymerization.[6][7] This direct fragmentation pathway is highly efficient and is a cornerstone of modern UV curing technology.
-
Thiomethylphenyl Group (-S-CH₃): The presence of a thioether moiety is significant. Sulfur compounds are known to participate in photochemical reactions. While DMTP is not a thiol, the sulfur atom's lone pair of electrons can influence the excited state chemistry. It may act as a hydrogen donor in certain contexts, potentially introducing a Norrish Type II character or, more likely, aiding in the mitigation of oxygen inhibition. Oxygen scavenging is a critical function in radical polymerization, as oxygen can quench radical species and impede surface cure.[8][9] The analogous commercial photoinitiator, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone, also features this group, suggesting its utility in promoting efficient curing.[10]
Based on this analysis, DMTP is primarily hypothesized to function as a Norrish Type I photoinitiator . The primary initiation pathway is expected to be α-cleavage.
Figure 1: Hypothesized Norrish Type I mechanism for DMTP.
Formulation Principles for DMTP-Based Coatings
A successful UV-curable coating is a balanced system of several key components.[11] The selection and proportion of each component will dictate the final properties of the cured film, such as hardness, flexibility, adhesion, and chemical resistance.
Core Components of the Formulation
-
Oligomers: These are higher molecular weight polymers that form the backbone of the coating and are the primary determinants of its core physical properties. Common choices include urethane acrylates, epoxy acrylates, and polyester acrylates.
-
Monomers (Reactive Diluents): These are low-viscosity liquids that serve two purposes: they reduce the formulation's viscosity for ease of application and they copolymerize with the oligomers to increase crosslink density. Monofunctional monomers enhance flexibility, while multifunctional monomers increase hardness and cure speed.
-
Photoinitiator (DMTP): The focus of this guide. Its concentration typically ranges from 0.5% to 5.0% by weight, depending on the coating thickness and opacity.
-
Additives: These are used in small quantities to modify specific properties. Examples include leveling agents (for surface smoothness), defoamers, adhesion promoters, and stabilizers.
Example Starting-Point Formulations
The following table provides example formulations for a clear hardcoat and a flexible coating. These are intended as starting points for further optimization.
| Component | Chemical Class | Hardcoat (wt. %) | Flexible Coating (wt. %) | Rationale for Inclusion |
| Oligomer | Hexafunctional Urethane Acrylate | 50 | - | Provides high crosslink density for hardness and scratch resistance. |
| Difunctional Polyester Acrylate | - | 55 | Offers excellent flexibility and adhesion. | |
| Monomer 1 | Trimethylolpropane Triacrylate (TMPTA) | 30 | 15 | Trifunctional monomer; increases cure speed and hardness. |
| Monomer 2 | Isobornyl Acrylate (IBOA) | 13 | 23 | Monofunctional monomer; improves adhesion and thermal resistance. |
| Photoinitiator | DMTP | 5 | 5 | Initiates polymerization upon UV exposure. |
| Additive | Leveling Agent (Silicone-based) | 2 | 2 | Ensures a smooth, defect-free surface. |
| Total | 100 | 100 |
Experimental Protocols
The following protocols provide a systematic workflow for preparing, curing, and evaluating DMTP-based UV-curable coatings.
Protocol: Formulation and Application
Objective: To prepare a homogeneous liquid coating and apply it uniformly to a substrate.
Materials:
-
Selected oligomers, monomers, DMTP, and additives.
-
Amber glass vials or containers (to prevent premature curing).
-
Laboratory scale (±0.01 g).
-
Dual-axis centrifugal mixer or magnetic stirrer.
-
Substrates (e.g., polycarbonate, glass, or treated metal panels).
-
Film applicator (e.g., wire-wound bar coater or drawdown bar) of desired thickness (e.g., 25 µm).
Procedure:
-
Preparation: In an amber vial, weigh the oligomer(s) first.
-
Mixing: Add the monomer(s) to the vial. Mix using a centrifugal mixer (5 min at 2000 rpm) or a magnetic stirrer until the mixture is homogeneous. This step reduces viscosity, making subsequent additions easier.
-
Initiator Addition: Add the DMTP to the mixture. Continue mixing until it is fully dissolved. Gentle warming (to ~40°C) may be required for faster dissolution, but avoid excessive heat.
-
Additive Incorporation: Add the leveling agent and any other additives last. Mix for a final 2 minutes to ensure complete homogenization.
-
Degassing: Allow the formulation to sit for 10-15 minutes to allow any entrapped air bubbles to escape.
-
Application: Secure the substrate on a flat surface. Place a small amount of the liquid formulation at the top of the substrate. Draw down the coating using a film applicator with a smooth, consistent motion to create a uniform wet film.
Figure 2: Experimental workflow from formulation to testing.
Protocol: UV Curing
Objective: To convert the liquid coating into a solid, cross-linked film using UV radiation.
Materials:
-
Coated substrate from Protocol 3.1.
-
UV curing system (e.g., conveyorized system with a medium-pressure mercury lamp or a 365 nm UV-LED lamp).[2]
-
Radiometer to measure UV dose (J/cm²) and irradiance (W/cm²).
Procedure:
-
System Setup: Power on the UV lamp and allow it to warm up to a stable output, as recommended by the manufacturer.
-
Parameter Setting: Set the conveyor belt speed or exposure time to achieve the desired UV dose. A typical starting point for clear coatings is a dose of 500-1000 mJ/cm² (UVA range).
-
Curing: Place the coated substrate on the conveyor belt and pass it under the UV lamp. For static curing systems, expose the sample for the predetermined time.
-
Verification of Cure: Immediately after curing, check for surface tackiness. A properly cured film should be tack-free. This can be assessed by lightly touching the surface with a cotton ball; no fibers should adhere.
Protocol: Coating Characterization
Objective: To quantify the physical and mechanical properties of the cured coating.
Methods & Standards: The following table outlines key performance tests and references the corresponding ASTM International standard methods for authoritative grounding.
| Property | Test Method | ASTM Standard | Description |
| Hardness | Pencil Hardness | ASTM D3363 | Measures the coating's resistance to scratching by pencils of known hardness (from 6B to 9H). |
| Adhesion | Cross-Hatch Adhesion | ASTM D3359 | A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and removed. Adhesion is rated based on the amount of coating removed. |
| Flexibility | Conical Mandrel Bend | ASTM D522 | The coated panel is bent over a conical mandrel, and the point at which the coating cracks or delaminates is recorded. |
| Solvent Resistance | MEK Double Rubs | ASTM D5402 | A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth over the surface until the coating fails. The number of double rubs is recorded. |
| Gloss | Specular Gloss | ASTM D523 | Measures the specular reflectance of a coating surface at specific angles (typically 20°, 60°, and 85°).[12] |
Troubleshooting and Optimization
-
Poor Surface Cure (Tackiness): This is often due to oxygen inhibition.[13]
-
Solution 1: Increase the UV dose or irradiance.
-
Solution 2: Increase the concentration of DMTP (e.g., from 3% to 5%).
-
Solution 3: Conduct curing in a nitrogen-inert atmosphere to eliminate oxygen.[14]
-
-
Poor Adhesion:
-
Solution 1: Ensure the substrate is scrupulously clean and dry before application.
-
Solution 2: Incorporate an adhesion-promoting monomer (e.g., an acid-functional acrylate) into the formulation.
-
-
Yellowing:
-
Solution 1: Over-exposure to UV radiation can cause yellowing. Optimize the UV dose to the minimum required for a full cure.
-
Solution 2: The inherent chemistry of some aromatic oligomers can lead to yellowing. Consider blending with aliphatic oligomers.
-
Conclusion
This compound (DMTP) presents itself as a promising Norrish Type I photoinitiator for UV-curable coatings. Its structure allows for efficient generation of free radicals, a prerequisite for rapid and complete polymerization. By systematically formulating with appropriate oligomers and monomers and by following standardized curing and testing protocols, researchers can effectively harness the capabilities of DMTP to develop high-performance coatings tailored to a wide range of applications.
References
-
ResearchGate. A) Photoinitiating mechanisms of Norrish type I and Norrish type II.... [Link]
-
Bowman, C. et al. "Exploring Aromatic S-Thioformates as Photoinitiators". PMC - NIH. [Link]
-
RadTech. A 100% solids UV LED curable coating. [Link]
-
Wang, Y. et al. "Preparation, Characterization, and Properties of UV-Curable Coating Doped with Nano-SiO2". PMC - NIH. [Link]
-
PubMed. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance. [Link]
-
MDPI. Preparation, Characterization and Application of UV-Curable Flexible Hyperbranched Polyurethane Acrylate. [Link]
-
Bomar. "Introduction to UV Formulations". Bomar Blog. [Link]
-
Fairbanks, B. D. et al. "Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity". ACS Publications. [Link]
-
Tintoll. "Free Radical Photoinitiators - Type I". [Link]
-
NIH. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. [Link]
-
Jurnal Teknologi. FORMULATION OF HIGH-QUALITY UV-CURABLE COATING CONTAINING RENEWABLE REACTIVE DILUENTS FOR WOOD PROTECTION. [Link]
-
PubMed Central. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]
-
ResearchGate. Characterization of a clear coating cured by UV/EB radiation. [Link]
-
ACS Publications. Characterization of Ultraviolet-Cured Methacrylate Networks: From Photopolymerization to Ultimate Mechanical Properties. [Link]
-
NIH. Applications of Thiol-Ene Chemistry for Peptide Science. [Link]
-
International Atomic Energy Agency. UV-curable release coating and adhesive formulations containing vinylethers. [Link]
-
Lirias. Thin film mechanical characterization of UV-curing acrylate systems. [Link]
-
Bomar. "Photoinitiators Formulation Overview". Bomar Blog. [Link]
-
Hampford Research Inc. Photoinitiators. [Link]
-
ACS GCI Pharmaceutical Roundtable. Thioether Formation. [Link]
-
YouTube. Norrish type-I & Norrish type-II Reaction-introduction+Definition+Mechanism+Example #photochemistry. [Link]
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- 4. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
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- 10. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
Welcome to the dedicated technical support center for the synthesis of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. Our guidance is rooted in established principles of organic chemistry, particularly the Friedel-Crafts acylation, and addresses the specific challenges posed by the substrates in this reaction.
I. Reaction Overview and Core Principles
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 1,2-dimethylbenzene (o-xylene) with 3-(4-thiomethylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst. The electrophilic acylium ion, generated from the acyl chloride and the Lewis acid, attacks the electron-rich aromatic ring of 1,2-dimethylbenzene to form the desired ketone.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this specific Friedel-Crafts acylation?
A1: Low yields in this synthesis can often be attributed to several factors. A primary concern is the potential for the Lewis acid catalyst (e.g., AlCl₃) to interact with the sulfur atom of the thiomethyl group in the acylating agent. This can lead to a deactivation of the catalyst, reducing its efficacy in promoting the acylation reaction. Additionally, suboptimal reaction conditions, such as the presence of moisture, incorrect stoichiometry of reactants and catalyst, or inappropriate reaction temperature, can significantly impact the yield.
Q2: Can the thiomethyl group be cleaved or oxidized under the reaction conditions?
A2: While thioethers are generally stable, strong Lewis acids have the potential to mediate side reactions. Under harsh conditions, there is a possibility of C-S bond cleavage, although this is not typically a major pathway in Friedel-Crafts acylations if the conditions are carefully controlled. Oxidation of the thioether to a sulfoxide or sulfone is unlikely under the anhydrous conditions required for the Friedel-Crafts reaction, but care should be taken during workup and purification to avoid exposure to strong oxidizing agents.
Q3: How does the substitution pattern of 1,2-dimethylbenzene affect the regioselectivity of the acylation?
A3: The two methyl groups on the o-xylene ring are activating and ortho-, para-directing. This means the incoming acyl group will preferentially add to the positions ortho or para to the methyl groups. In the case of 1,2-dimethylbenzene, the primary products will be the 3,4- and 2,3-disubstituted propiophenones. The steric hindrance from the existing methyl groups will influence the ratio of these isomers.
Q4: Is it possible to use a milder Lewis acid to avoid complications with the thiomethyl group?
A4: Yes, exploring milder Lewis acids is a valid strategy. While aluminum chloride (AlCl₃) is a powerful and common catalyst, alternatives like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts such as certain zeolites can be effective, particularly with activated aromatic substrates like o-xylene.[1] These may exhibit less interaction with the sulfur atom and can lead to cleaner reactions, though they might require higher temperatures or longer reaction times.
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution | Scientific Rationale |
| Inactive Catalyst | Use fresh, anhydrous Lewis acid. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). | Lewis acids like AlCl₃ are extremely sensitive to moisture, which causes them to hydrolyze and lose their catalytic activity. |
| Catalyst Sequestration | Increase the molar ratio of the Lewis acid to the acylating agent (e.g., from 1.1 to 1.5 equivalents). | The sulfur atom in the thiomethyl group and the carbonyl oxygen of the product can complex with the Lewis acid, rendering it inactive. A higher catalyst loading can compensate for this. |
| Insufficiently Reactive Aromatic Substrate | While o-xylene is activated, ensure its purity. Contaminants can inhibit the reaction. | The Friedel-Crafts acylation is an electrophilic aromatic substitution, and its rate is highly dependent on the nucleophilicity of the aromatic ring. |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or GC. | Some Friedel-Crafts acylations require thermal energy to overcome the activation barrier, especially with less reactive substrates or milder catalysts. |
Problem 2: Formation of Multiple Products/Isomers
| Possible Cause | Suggested Solution | Scientific Rationale |
| Lack of Regioselectivity | Optimize the choice of Lewis acid and solvent. Milder Lewis acids or bulkier catalysts can sometimes improve selectivity. | The size and nature of the Lewis acid-acyl chloride complex can influence the steric interactions during the electrophilic attack on the substituted benzene ring, thereby affecting the isomer ratio. |
| Polyacylation | Use a slight excess of the aromatic substrate (1,2-dimethylbenzene). | The product ketone is less reactive than the starting material due to the electron-withdrawing nature of the acyl group, which generally prevents polyacylation. However, with highly activated rings, using an excess of the aromatic compound can statistically favor mono-acylation. |
Problem 3: Difficult Purification
| Possible Cause | Suggested Solution | Scientific Rationale |
| Close Boiling Points of Isomers | Employ high-performance liquid chromatography (HPLC) or flash column chromatography with a carefully selected solvent system. | Isomeric products often have very similar physical properties, making separation by distillation challenging. Chromatographic methods offer higher resolution. |
| Product Degradation during Purification | Avoid prolonged exposure to high temperatures or acidic/basic conditions during workup and purification. Consider using a neutral alumina column for chromatography if silica gel proves too acidic. | The thiomethyl group can be sensitive to certain conditions. Minimizing harsh treatments will preserve the integrity of the final product. |
IV. Experimental Protocols
The following is a generalized, yet detailed, protocol for the synthesis of this compound. Note: This protocol should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.
A. Preparation of 3-(4-thiomethylphenyl)propanoyl chloride
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 3-(4-thiomethylphenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise to the flask at room temperature. A small amount of anhydrous N,N-dimethylformamide (DMF) (catalytic) can be added to facilitate the reaction.
-
Reaction: Gently heat the mixture to reflux (typically around 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(4-thiomethylphenyl)propanoyl chloride is typically used in the next step without further purification.
B. Friedel-Crafts Acylation
-
Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and an anhydrous inert solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the crude 3-(4-thiomethylphenyl)propanoyl chloride (1.0 eq) in the same anhydrous solvent to the AlCl₃ suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: To this mixture, add 1,2-dimethylbenzene (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM) two more times.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound isomers.
V. Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A stepwise decision-making diagram for troubleshooting low product yield.
Experimental Workflow for Synthesis
Caption: A sequential workflow diagram illustrating the key stages of the synthesis.
VI. References
Sources
"purification of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone from reaction byproducts"
Welcome to the technical support guide for the purification of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in isolating this target molecule from reaction byproducts. Our approach is grounded in established chemical principles to ensure you can confidently achieve high purity for your downstream applications.
Introduction: The Challenge of Purity
The synthesis of complex organic molecules like this compound, often via routes such as Friedel-Crafts acylation or Grignard reactions, invariably produces a mixture of the desired product and several byproducts.[1][2] These impurities can arise from unreacted starting materials, side reactions, or the formation of isomers.[3][4] Achieving a high degree of purity is critical for accurate analytical characterization, reliable biological testing, and meeting regulatory standards in drug development. This guide is designed to address the common purification bottlenecks encountered with this class of compounds.[5]
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
FAQ 1: My initial workup yields a crude oil that won't solidify. How can I proceed?
Answer: Oiling out is a common problem, especially when significant impurities are present, which can depress the melting point of your product.[6]
-
Plausible Cause: The presence of unreacted starting materials, low-melting point isomers, or residual solvent is preventing the crystallization of your target compound.
-
Troubleshooting Steps:
-
Confirm Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. A high-vacuum line may be necessary for higher-boiling solvents.
-
Attempt Trituration: Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., cold hexanes or petroleum ether).[7] Vigorously stir or sonicate the mixture. This can often wash away soluble impurities and induce crystallization of the desired product.
-
Proceed to Chromatography: If trituration fails, the most reliable next step is column chromatography to separate the components of the oil.[8][9]
-
FAQ 2: My Thin Layer Chromatography (TLC) shows multiple spots that are very close together. How do I select a solvent system for column chromatography?
Answer: Poor separation on TLC indicates that the components of your mixture have similar polarities, a frequent challenge when dealing with isomers.[10] Optimizing the mobile phase is key to achieving separation.
-
Plausible Cause: The byproducts are likely regioisomers (e.g., acylation at a different position on the dimethylphenyl ring) or structurally similar molecules.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Prepare several TLC chambers with different solvent systems. A common starting point for propiophenone derivatives is a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane).[10][11]
-
Vary the Polarity Gradient: Test a range of ratios, for example:
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
85:15 Hexane:Ethyl Acetate
-
-
Try Different Solvents: If an adequate separation (ΔRf > 0.2) is not achieved, change one of the solvent components. For instance, substitute dichloromethane for ethyl acetate or toluene for hexane.[12] The goal is to find a system where the Rf of your target compound is between 0.2 and 0.3, as this often translates to effective separation on a column.[10]
-
FAQ 3: I ran a column, but my fractions are still impure according to NMR analysis. What went wrong?
Answer: Cross-contamination of fractions is a common issue in column chromatography. This can happen for several reasons.
-
Plausible Causes:
-
Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase.
-
Poor Packing: The column was not packed uniformly, leading to channeling where the solvent and sample run unevenly.
-
Fractions Collected Too Broadly: The volume of each collected fraction was too large, causing distinct compounds to be combined.
-
-
Troubleshooting Steps:
-
Rule of Thumb for Loading: Use a mass ratio of at least 30:1 for silica to crude product (e.g., 30g of silica for 1g of crude material). For difficult separations, this ratio should be increased to 100:1 or more.
-
Combine and Re-purify: Combine the impure fractions, evaporate the solvent, and run a second column using a shallower polarity gradient or a different solvent system identified from your TLC troubleshooting.
-
Consider Preparative HPLC: For very challenging separations, High-Performance Liquid Chromatography (HPLC) with a binary mobile phase, such as acetonitrile and water, can provide superior resolution.[13][14]
-
FAQ 4: My yield after recrystallization is very low. How can I improve it?
Answer: Low recovery from recrystallization suggests that either the incorrect solvent was chosen or the procedure was not optimized.[6]
-
Plausible Causes:
-
Troubleshooting Steps:
-
Solvent Selection is Crucial: The ideal solvent should dissolve the compound when hot but not when cold.[15] Test small batches in various solvents (e.g., ethanol, isopropanol, toluene, or mixtures like ethanol/water) to find the best candidate. For ketones, solvents like acetone or ethyl acetate can sometimes be effective.[16]
-
Use Minimal Hot Solvent: Add the hot solvent in small portions to your crude material until it just dissolves. Using an excess will keep more of your product in solution upon cooling.[15]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[7] Rapid cooling leads to smaller, often less pure, crystals and lower recovery.[6]
-
Recover from Mother Liquor: Concentrate the filtrate (mother liquor) and attempt a second recrystallization to recover more product.
-
Part 2: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is often the most effective method for separating a complex mixture of reaction byproducts.[9]
Objective: To separate this compound from polar and non-polar impurities.
Workflow Diagram:
Caption: Workflow for Flash Column Chromatography Purification.
Step-by-Step Methodology:
-
Solvent System Selection: As determined by TLC analysis (see FAQ 2), prepare an appropriate mobile phase. A common system for compounds of this type is a Hexane:Ethyl Acetate mixture.[10]
-
Column Packing:
-
Select a column with an appropriate diameter for the amount of material to be purified.
-
Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane).
-
Pour the slurry into the column and use gentle pressure or tapping to ensure a uniform, tightly packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected mobile phase.
-
Collect fractions of a consistent volume in test tubes or vials.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This technique is ideal for removing small amounts of impurities from a solid product that is already mostly pure.[7]
Objective: To obtain a highly crystalline, pure sample of the target compound.
Data Table: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds; often used in a mixture.[7] |
| Ethanol | 78 | High | Excellent general-purpose solvent for organic compounds.[17] |
| Isopropanol | 82 | Medium-High | Similar to ethanol, good for moderately polar compounds.[11] |
| Ethyl Acetate | 77 | Medium | Good for compounds with ester or ketone functionalities.[16] |
| Toluene | 111 | Low | Effective for aromatic compounds.[7] |
| Hexane | 69 | Low | For non-polar compounds; often used as the "poor" solvent in a mixed system.[7] |
Step-by-Step Methodology:
-
Choose a Solvent: Based on small-scale tests, select a solvent or a two-solvent mixture (one "good" solvent, one "poor" solvent).[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the chosen solvent and add it portion-wise to the flask with swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal growth should occur during this time.[15]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Conclusion
The purification of this compound requires a systematic and logical approach. By understanding the potential byproducts of the synthesis and applying the correct purification techniques, researchers can overcome common challenges. This guide provides the foundational knowledge and practical steps to troubleshoot issues and implement robust purification protocols, ultimately leading to a high-purity compound ready for its intended application. For persistent issues, consulting advanced separation techniques may be necessary.[5]
References
- BenchChem. (n.d.). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4-.
- Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org.
- European Patent Office. (n.d.). Propiophenone derivatives and their preparation and pharmaceutical use - EP 0423524 A2. Google Patents.
- Chemistry LibreTexts. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes.
- Westin, J. (n.d.). Column Chromatography. Jack Westin Organic Chemistry.
- European Patent Office. (n.d.). Propiophenone derivatives and process for preparing the same - EP 0850948 B1. Google Patents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- (n.d.). Recrystallization.
- PubMed. (n.d.). Effect of HPLC binary mobile phase composition on the analysis of carbonyls.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
- Wikipedia. (n.d.). Column chromatography.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- (2025, August 10). Effect of HPLC binary mobile phase composition on the analysis of carbonyls.
- ECHEMI. (n.d.). What is the best solvent for recrystallization?.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- YouTube. (2025, April 30). [Chemistry] Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and al.
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- 4. youtube.com [youtube.com]
- 5. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rubingroup.org [rubingroup.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. jackwestin.com [jackwestin.com]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. echemi.com [echemi.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Propiophenones
Welcome to our dedicated technical support center for the synthesis of substituted propiophenones. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered during these synthetic procedures. Our goal is to empower you with the knowledge to diagnose issues, optimize your reactions, and achieve high-yield, high-purity products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis of substituted propiophenones, primarily focusing on the widely used Friedel-Crafts acylation and Grignard reaction pathways.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired propiophenone product at all. What are the potential causes and how can I fix this?
Answer: Low or no product formation is a common but multifaceted issue. A systematic approach to troubleshooting is essential.[1] The primary areas to investigate are reagent quality, reaction conditions, and the intrinsic reactivity of your starting materials.
Potential Causes & Step-by-Step Solutions:
-
Reagent and Solvent Quality:
-
Lewis Acid Catalyst (for Friedel-Crafts): Lewis acids like aluminum chloride (AlCl₃) are extremely moisture-sensitive.[2] Contamination with water will deactivate the catalyst, halting the reaction.
-
Solution: Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is rigorously flame-dried or oven-dried before use. All solvents and reagents must be anhydrous.[2]
-
-
Grignard Reagent: Grignard reagents are highly reactive with protic sources, including water and alcohols.
-
Solution: Use anhydrous solvents (typically diethyl ether or THF) and perform the reaction under an inert atmosphere (nitrogen or argon).[3]
-
-
Starting Materials: Impurities in your aromatic substrate or acylating agent can interfere with the reaction.[1]
-
Solution: Use freshly distilled or purified reagents. Verify the purity of your starting materials via NMR or GC-MS.
-
-
-
Reaction Conditions:
-
Temperature: Friedel-Crafts acylations often require an initial cooling phase followed by warming to room temperature or gentle heating.[4][5] Insufficient temperature may prevent the reaction from reaching its activation energy.[2] Conversely, excessively high temperatures can lead to decomposition.[4] For Grignard reactions, maintaining a low temperature is critical to prevent side reactions.[3]
-
Reaction Time: Incomplete conversion may simply be a matter of insufficient reaction time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
-
-
Substrate Reactivity (Friedel-Crafts):
-
Deactivated Aromatic Rings: Friedel-Crafts acylation is an electrophilic aromatic substitution and is generally unsuccessful with strongly deactivated aromatic rings (e.g., those bearing -NO₂, -CN, -SO₃H, or -CF₃ groups).[2][7]
-
Solution: If your substrate is strongly deactivated, consider an alternative synthetic route, such as a nucleophilic aromatic substitution or a cross-coupling reaction. For moderately deactivated rings, more forcing conditions (higher temperature, stronger Lewis acid) may be required, but this can lead to more side products.
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired propiophenone, but I'm also getting a significant amount of impurities. How can I identify and minimize these side products?
Answer: Side product formation is a common challenge that can often be mitigated by carefully controlling reaction conditions and stoichiometry. The nature of the side products depends heavily on the chosen synthetic route.
Common Side Products and Mitigation Strategies:
-
Friedel-Crafts Acylation:
-
Isomeric Products (Ortho/Para Mixtures): For substituted benzenes, acylation can occur at different positions, leading to a mixture of isomers.[2] The regioselectivity is governed by the electronic and steric effects of the substituents.
-
Polysubstitution: While less common than in Friedel-Crafts alkylation, polysubstitution can occur with highly activated aromatic rings.[4][8] The acyl group of the product is deactivating, which typically prevents a second acylation.[4][7]
-
Solution: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[2]
-
-
Isobutyrophenone Formation (in vapor-phase synthesis): In some industrial processes, isobutyrophenone can be a significant byproduct, which is very difficult to separate from propiophenone due to their similar boiling points.[9][10][11]
-
-
Grignard Reaction:
-
Tertiary Alcohol Formation: The primary side product in the Grignard synthesis of ketones from acyl chlorides is the tertiary alcohol, resulting from a second addition of the Grignard reagent to the newly formed ketone.[3]
-
Solution: This can be minimized by maintaining a low reaction temperature (e.g., -10 °C to 0 °C) and adding the Grignard reagent slowly and dropwise to the acyl chloride solution.[3] This ensures that the Grignard reagent reacts with the more electrophilic acyl chloride before it can react with the less reactive ketone product.
-
-
Issue 3: Difficulties in Product Purification
Question: My crude product appears to contain the desired propiophenone, but I'm losing a significant amount during workup and purification. What are the best practices for isolating my product?
Answer: Product loss during purification is a frequent cause of low isolated yields.[1] Careful attention to the workup and purification steps is crucial.
Purification Best Practices:
-
Aqueous Workup:
-
Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult and leading to product loss.[1]
-
Incorrect pH: The pH of the aqueous layer can affect the solubility of your product, especially if it has acidic or basic functional groups.[1]
-
Solution: Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form.[1]
-
-
Product Solubility in Aqueous Layer: Some substituted propiophenones may have partial solubility in water.
-
-
Column Chromatography:
-
Compound Decomposition on Silica Gel: Some organic compounds can decompose on acidic silica gel.
-
Solution: Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent.[1] Alternatively, consider using a different stationary phase like alumina.
-
-
Co-elution of Impurities: If the polarity of the product and impurities are very similar, separation can be challenging.[1]
-
Solution: Carefully optimize the solvent system for better separation using TLC before running the column.[1] Consider using high-performance liquid chromatography (HPLC) for difficult separations.
-
-
-
Distillation:
-
Thermal Decomposition: Substituted propiophenones can be sensitive to high temperatures.
-
Solution: Purify the product by vacuum distillation to lower the boiling point and minimize the risk of thermal decomposition.
-
-
Co-distillation of Isomers: As mentioned, some isomeric byproducts like isobutyrophenone have boiling points very close to propiophenone, making separation by conventional distillation nearly impossible.[9][10][11]
-
Visualizing the Process: Reaction Mechanisms and Troubleshooting
To aid in understanding the chemical transformations and troubleshooting logic, the following diagrams illustrate the key pathways.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Troubleshooting workflow for Grignard synthesis.
Frequently Asked Questions (FAQs)
Q1: Which is a better method for synthesizing substituted propiophenones: Friedel-Crafts acylation or a Grignard reaction?
A1: The choice of method depends on several factors, including the nature of the substituents on the aromatic ring, cost, and scale.
| Metric | Friedel-Crafts Acylation | Grignard Reaction |
| Typical Yield | Can be very high (90%+).[12] | Generally good, but can be variable. |
| Substrate Scope | Good for electron-rich or neutral aromatic rings. Fails with strongly deactivated rings.[8][13] | Versatile, but sensitive to many functional groups (e.g., -OH, -NH₂, -COOH). |
| Key Advantages | Often uses cheaper starting materials. Avoids polysubstitution.[4][7] | Excellent for creating C-C bonds with high nucleophilicity.[12] |
| Key Disadvantages | Requires stoichiometric amounts of a harsh Lewis acid.[14][15] Can give isomer mixtures. | Requires strictly anhydrous conditions.[3] The Grignard reagent is hazardous on a large scale.[12] |
Q2: Can I use propionic acid or propionic anhydride instead of propionyl chloride for Friedel-Crafts acylation?
A2: Yes, both propionic acid and propionic anhydride can be used as acylating agents in Friedel-Crafts reactions.[9][10][11] However, they are generally less reactive than propionyl chloride and may require more forcing conditions (e.g., higher temperatures or a stronger catalytic system). Acid anhydrides are a good alternative to acyl chlorides.[15]
Q3: My substituted benzene has an alkyl group. Are there any specific side reactions I should be aware of during Friedel-Crafts acylation?
A3: Yes. While Friedel-Crafts alkylation is notorious for carbocation rearrangements,[16][17] acylation is generally free from this issue. However, if the reaction conditions are too harsh (e.g., high temperature, excess Lewis acid), dealkylation-realkylation or isomerization of the existing alkyl group can sometimes occur, leading to a mixture of products.[2]
Q4: How can I confirm the successful formation of my substituted propiophenone?
A4: The formation of the product can be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the carbonyl carbon.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ is indicative of the aryl ketone carbonyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
Q5: What are some greener alternatives to traditional Friedel-Crafts catalysts like AlCl₃?
A5: Research is ongoing to develop more environmentally friendly catalysts for Friedel-Crafts reactions.[18] Some alternatives include solid acid catalysts like zeolites, which are reusable and can simplify product workup.[14] Other Lewis acids such as FeCl₃, BF₃, and ZnCl₂ are also used, though they may have different reactivity profiles and limitations.[15][19]
References
- European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1. Google Patents.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of propiophenone. Retrieved from [Link]
- Google Patents. (n.d.). US4172097A - Production of propiophenone.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the synthesis of propiophenone 4. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
National Institutes of Health. (2022, July 4). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. PMC. Retrieved from [Link]
-
Filo. (2025, August 23). Question 1: Convert propanoyl chloride to propanal. Retrieved from [Link]
-
Chemguide. (n.d.). The reaction of acyl chlorides with benzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]
- Google Patents. (n.d.). EP0008464A1 - Production of propiophenone.
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
CSIR-NCL Library, Pune. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development, 29(2), 450-459. Retrieved from [Link]
-
Study.com. (n.d.). Predict the product, if the reaction between propanoyl chloride and the following reagent: CH₃MgBr, then H₃O⁺. Retrieved from [Link]
-
RSC Publishing. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007, January 31). propiophenone and stuff. Retrieved from [Link]
- Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone. Study Prep. Retrieved from [Link]
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"optimizing reaction conditions for the synthesis of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone"
Technical Support Center: Synthesis of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Friedel-Crafts acylation reaction. Here, we address common challenges, provide in-depth explanations for experimental observations, and offer robust, field-tested protocols to optimize your synthetic outcomes.
Overview of the Synthesis
The target molecule is synthesized via a Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with 3-(4-thiomethylphenyl)propionyl chloride. This reaction, while a cornerstone of organic synthesis, presents unique challenges due to the regioselectivity of the acylation on a substituted aromatic ring and potential catalyst interactions with the thioether moiety.
The primary reaction pathway is as follows:
-
Preparation of the Acylating Agent: 3-(4-thiomethylphenyl)propanoic acid is converted to its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Friedel-Crafts Acylation: The acyl chloride reacts with 1,2-dimethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the desired propiophenone product.[1][2][3]
This guide focuses on troubleshooting and optimizing the second, most critical step of this process.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address issues you may encounter during your experiments.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yield is the most frequent issue in this synthesis. The root causes can be traced to several factors related to reagents, reaction conditions, and catalyst activity.
Answer:
Several factors can contribute to low yields in Friedel-Crafts acylation. The most common culprits include catalyst inactivation, suboptimal reaction conditions, or issues with the starting materials.[4]
-
Catalyst Inactivation by Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[4][5] Any trace of water in your solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Reagents should be of the highest purity available.
-
-
Catalyst Complexation with the Thioether: The sulfur atom in your acylating agent, 3-(4-thiomethylphenyl)propionyl chloride, is a Lewis base. It can coordinate with the AlCl₃ catalyst, forming a stable complex.[5] This complexation effectively removes the catalyst from the reaction, preventing it from activating the acyl chloride.
-
Solution: A stoichiometric amount of the Lewis acid catalyst is often required, rather than a catalytic amount.[4] This is because the product ketone also forms a stable complex with the catalyst.[6] You may need to use more than one equivalent of AlCl₃ to account for complexation with both the thioether moiety and the final ketone product.
-
-
Sub-optimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products.
-
Solution: While many Friedel-Crafts acylations proceed at room temperature, some may require gentle heating to overcome the activation energy.[4] Conversely, excessively high temperatures can lead to decomposition. We recommend starting the reaction at 0°C during the addition of reagents and then allowing it to slowly warm to room temperature. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
-
Q2: I've isolated my product, but NMR analysis shows a mixture of isomers. How can I improve the regioselectivity?
The acylation of 1,2-dimethylbenzene can theoretically produce two primary isomers: the desired 2',3'-dimethyl product and the 3',4'-dimethyl isomer. Controlling the ratio of these products is a significant challenge.
Answer:
Achieving high regioselectivity in the Friedel-Crafts acylation of substituted benzenes is a well-known challenge. The directing effects of the two methyl groups on the o-xylene ring and steric hindrance play crucial roles.
-
Understanding Directing Effects: Both methyl groups are ortho-, para-directing activators. Acylation can occur at position 3 (ortho to one methyl, meta to the other) or position 4 (para to one methyl, meta to the other). The 4-position is generally favored electronically and is less sterically hindered, leading to the 3',4'-dimethylpropiophenone as the major product. The desired 2',3'-dimethylpropiophenone, resulting from acylation at the less favored 3-position, is often the minor product.
-
Influence of the Lewis Acid Catalyst: The choice of Lewis acid can influence the isomer distribution.[7] While strong Lewis acids like AlCl₃ are highly active, they may not provide the best selectivity.
-
Solution: Experiment with milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[7][8] These catalysts can sometimes offer different selectivity profiles. Additionally, the use of a solid acid catalyst, like certain zeolites, has been shown to be effective in acylating xylenes and could be explored.[9]
-
-
Solvent Effects: The reaction solvent can also play a role in regioselectivity.
-
Solution: While chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, consider less polar solvents like carbon disulfide (CS₂) or nitromethane. A systematic screening of solvents may reveal conditions that favor the formation of the desired 2',3'-isomer.
-
| Catalyst | Typical Solvent | Relative Strength | Potential Impact on Selectivity |
| AlCl₃ | DCE, CS₂, Nitrobenzene | Strong | High activity, may lead to lower selectivity and side reactions. |
| FeCl₃ | DCE, Nitrobenzene | Moderate | Milder, can sometimes improve selectivity over AlCl₃.[7] |
| ZnCl₂ | Nitrobenzene | Mild | Often requires higher temperatures; can be highly selective.[8] |
| Zeolites | Toluene, p-xylene | Solid Acid | Can offer high para-selectivity and are recyclable.[9] |
Q3: The reaction mixture turns dark, and I'm isolating a complex mixture of byproducts. What is causing this decomposition?
A dark reaction color is often an indicator of side reactions or decomposition of starting materials or products.
Answer:
Decomposition in Friedel-Crafts reactions is typically caused by overly harsh conditions or the presence of reactive functional groups that are not compatible with strong Lewis acids.
-
Excessively High Temperatures: As mentioned, high temperatures can lead to the decomposition of both the acylium ion intermediate and the aromatic substrate.[4]
-
Solution: Maintain a controlled temperature throughout the reaction. A common procedure involves the slow, dropwise addition of the acyl chloride to the cooled suspension of the Lewis acid and aromatic substrate at 0°C.[10]
-
-
Side Reactions of the Thioether: The thioether group, while complexing with the Lewis acid, could also be susceptible to cleavage or other side reactions under strongly acidic conditions, although this is less common than with other functional groups like amines or alcohols.[5]
-
Polyacylation: Although the acyl group is deactivating and generally prevents further acylation, this can still occur with highly activated aromatic rings.[1][4]
-
Solution: Use the aromatic substrate (1,2-dimethylbenzene) in excess. This increases the probability that the acylating agent will react with a molecule of starting material rather than the slightly deactivated product.
-
Experimental Protocols & Workflows
Baseline Protocol for Synthesis
This protocol provides a starting point for your optimization experiments.
Step 1: Preparation of 3-(4-thiomethylphenyl)propionyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-thiomethylphenyl)propanoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.
Step 2: Friedel-Crafts Acylation
-
Set up an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous 1,2-dichloroethane (DCE) to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Add 1,2-dimethylbenzene (1.5 - 2.0 eq) to the cooled suspension.
-
Dissolve the crude 3-(4-thiomethylphenyl)propionyl chloride (1.0 eq) in anhydrous DCE and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[10][11]
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers and other impurities.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this synthesis.
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
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- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 8. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
A Guide for Researchers and Development Professionals
Welcome to the technical support guide for the synthesis of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field experience. Our goal is to empower you to diagnose and resolve common issues encountered during this synthesis, ensuring higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable synthetic route for this compound?
The most direct and widely employed method for synthesizing this and related propiophenones is the Friedel-Crafts acylation .[1][2] This reaction involves the electrophilic aromatic substitution of an activated aromatic ring—in this case, 1,2-dimethylbenzene (o-xylene)—with an acylating agent, which would be 3-(4-thiomethylphenyl)propionyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3]
Q2: My reaction yield is consistently low. What are the most probable causes?
Low yields in this specific synthesis often trace back to three critical factors:
-
Catalyst Deactivation: The thioether (-SMe) group on your acylating agent is a Lewis base. Its sulfur atom can coordinate with the AlCl₃ catalyst, forming an inactive complex.[4] This sequestration requires using a stoichiometric excess of the catalyst.
-
Moisture Contamination: Friedel-Crafts reactions are notoriously sensitive to moisture. Water hydrolyzes the AlCl₃ catalyst and the acyl chloride starting material, halting the reaction. Ensuring all glassware is flame-dried and reagents are anhydrous is paramount.[3]
-
Suboptimal Reaction Temperature: While heating can be necessary, excessive temperatures can promote side reactions and decomposition, whereas a temperature that is too low will result in an impractically slow reaction rate. Temperature optimization is key.
Q3: My post-reaction analysis (TLC, LC-MS) shows several product-like spots with identical mass. What are they?
You are most likely observing the formation of regioisomers . The Friedel-Crafts acylation of 1,2-dimethylbenzene is directed by the two activating methyl groups. While the target is acylation at the 4-position to yield the 3',4'-dimethylphenyl product (relative to the new ketone), substitution can also occur at the 3-position, leading to the desired 2',3'-dimethylphenyl isomer. The ratio of these isomers is influenced by reaction temperature and steric hindrance.[5]
Q4: I'm observing significant product degradation during workup or column chromatography. What's happening?
The thioether moiety is susceptible to oxidation, especially in the presence of air and silica gel, which can have acidic sites. This can convert your desired product into the corresponding sulfoxide or sulfone. These oxidized byproducts are more polar and may appear as distinct spots or streaks on a TLC plate. It is advisable to perform the purification promptly using degassed solvents and to consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine.
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
Problem 1: Low or No Conversion of Starting Materials
-
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows predominantly unreacted 1,2-dimethylbenzene and/or the acyl chloride.
-
Causality & Solution:
-
Cause A: Inactive Catalyst. The primary suspect is moisture. AlCl₃ reacts vigorously with water to become inactive.
-
Protocol Validation: Ensure you are using fresh, high-purity, anhydrous AlCl₃ from a newly opened or properly stored container. All glassware must be rigorously flame-dried under an inert atmosphere (Nitrogen or Argon) and allowed to cool before use.
-
-
Cause B: Insufficient Catalyst. As previously mentioned, the thioether sulfur atom will complex with AlCl₃. The ketone product also forms a complex with AlCl₃, which is typically not cleaved until aqueous workup.[1]
-
Protocol Validation: A stoichiometric amount of AlCl₃ is required for the reaction to proceed. It is common to use 1.1 to 2.5 equivalents of the catalyst to account for complexation with both the thioether and the product carbonyl.
-
-
Cause C: Low Reaction Temperature. The activation energy for the reaction may not be met.
-
Protocol Validation: While the reaction is often started at 0 °C to control the initial exotherm, it may require gentle warming to 40-60°C to proceed to completion.[5] Monitor the reaction's progress by TLC to determine the optimal temperature profile.
-
-
Problem 2: Formation of Dark, Tarry Byproducts and Unidentifiable Impurities
-
Symptom: The reaction mixture turns dark brown or black, and the crude product is a tar-like substance that is difficult to purify.
-
Causality & Solution:
-
Cause A: C-S Bond Cleavage. The combination of a strong Lewis acid and elevated temperatures can induce the cleavage of the aryl-sulfur or methyl-sulfur bond in the thioether.[6][7] This generates reactive intermediates that can polymerize or lead to a complex mixture of byproducts.
-
Protocol Validation: Maintain a lower reaction temperature (0-25 °C) for a longer duration. Consider using a milder Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which are less prone to inducing C-S bond cleavage.
-
-
Cause B: Polysubstitution or Other Ring Reactions. Although the product ketone is deactivating, the starting 1,2-dimethylbenzene is highly activated. Overly harsh conditions can cause undesired side reactions.[8]
-
Protocol Validation: Ensure slow, controlled addition of the acyl chloride to the mixture of the aromatic substrate and catalyst to maintain a low concentration of the electrophile and minimize side reactions.
-
-
Visualizing the Reaction: Main Pathway and Side Reactions
The following diagram illustrates the desired synthetic pathway alongside the most common side reactions discussed.
Caption: Main reaction pathway and key side reactions.
Experimental Protocol: Reference Synthesis
This protocol is a representative example and should be adapted and optimized by qualified personnel based on laboratory conditions and analytical findings.
Materials:
-
1,2-Dimethylbenzene (o-xylene), anhydrous
-
3-(4-thiomethylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 3M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Preparation of 3-(4-thiomethylphenyl)propionyl chloride
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, combine 3-(4-thiomethylphenyl)propanoic acid (1.0 eq) and a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours until gas evolution ceases.
-
Remove excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Friedel-Crafts Acylation
-
In a separate flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (2.2 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the crude 3-(4-thiomethylphenyl)propionyl chloride (1.0 eq) in anhydrous DCM to the AlCl₃ suspension, maintaining the temperature below 5 °C.
-
To this mixture, add a solution of 1,2-dimethylbenzene (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture back to 0 °C and slowly quench by pouring it onto crushed ice containing concentrated HCl.[9]
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 3M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[9]
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate isomers and impurities.
Data Summary: Influence of Catalyst on Acylation
The choice of Lewis acid can significantly impact the reaction outcome. The following table provides a general guideline based on established principles of Friedel-Crafts reactions.
| Catalyst | Typical Equivalents | Relative Reactivity | Common Side Reactions |
| AlCl₃ | 2.0 - 2.5 | Very High | High potential for C-S cleavage at elevated temperatures. |
| FeCl₃ | 1.5 - 2.0 | High | Milder than AlCl₃, often reducing charring and cleavage. |
| ZnCl₂ | 2.0 - 3.0 | Moderate | Less active; may require higher temperatures or longer times. |
| BF₃·OEt₂ | 2.0 - 3.0 | Moderate | Can be effective and sometimes offers different selectivity. |
References
- Benchchem. (n.d.). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4.
- European Patent Office. (1991). Propiophenone derivatives and their preparation and pharmaceutical use (EP 0423524 A2).
- European Patent Office. (1997). Propiophenone derivatives and process for preparing the same (EP 0850948 B1).
- Semantic Scholar. (n.d.). Synthesis, Characterization and in vitro Evaluation of 3-(4-(Methylthio)phenyl)-1-(thiophene-3-yl)prop-2-en-1-one.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- MDPI. (2023). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- ResearchGate. (n.d.). 3-(4 (methylthio)phenyl)-1-(thiophene-2-yl)prop-2-en-1-one.
- BOC Sciences. (n.d.). Propiophenone Impurities.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Google Patents. (1979). Production of propiophenone (US4172097A).
- Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole.
- ResearchGate. (n.d.). Metal‐free C−S bond cleavage of thioethers and C−O bond formation.
- ResearchGate. (2025). Metal-Free C(sp)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals.
- LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE.
- National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
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- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Photodegradation of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
Welcome to the technical support center for the analysis of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. This guide is designed for researchers, chemists, and drug development professionals investigating the stability and degradation pathways of this compound under UV irradiation. Here, we synthesize foundational photochemical principles with practical, field-tested advice to help you navigate your experiments effectively.
Section 1: Foundational Concepts & Initial Assessment
Q1: What is this compound and what are its key photochemical features?
Answer: this compound is an aromatic ketone derivative. Its structure contains two primary regions susceptible to photochemical reactions under UV light:
-
The Propiophenone Core: The carbonyl group (C=O) attached to the aromatic ring is a strong chromophore, meaning it readily absorbs UV light. Upon absorption, it can be promoted to an excited state, initiating characteristic photochemical reactions known as Norrish reactions.[1][2]
-
The Thiomethylphenyl Group: The thioether (-S-CH₃) moiety is also photochemically active. The sulfur atom is susceptible to photo-oxidation, potentially forming sulfoxides and sulfones, or undergoing C-S bond cleavage.[3][4]
The interplay between these two reactive centers dictates the overall degradation pathway.
Structure of this compound:
Q2: What are the primary photochemical processes expected for this molecule upon UV irradiation?
Answer: Based on the structure, two main types of photochemical reactions are anticipated:
-
Norrish Type I and Type II Reactions: These are classic reactions of excited ketones.[1][2][5]
-
Norrish Type I (α-cleavage): Involves the homolytic cleavage of the bond adjacent to the carbonyl group, forming two radical intermediates.[1][2] This is a common pathway for propiophenones.
-
Norrish Type II: This reaction involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl group.[1][5] For this specific molecule, a γ-hydrogen is available on the propyl chain, making this a plausible pathway.
-
-
Thioether Oxidation: In the presence of oxygen, the excited ketone can act as a photosensitizer, leading to the formation of reactive oxygen species (ROS) like singlet oxygen.[3][6] These species can then oxidize the thioether group to a sulfoxide and subsequently to a sulfone.[3][7] Direct photo-oxidation is also possible.
Section 2: Proposed Degradation Pathways & Product Identification
Q3: What are the most likely degradation pathways originating from the propiophenone core?
Answer: The degradation of the propiophenone core is expected to proceed via Norrish Type I and Type II reactions, leading to a variety of smaller molecules.
-
Norrish Type I Pathway: α-cleavage results in a benzoyl radical and a secondary alkyl radical. The benzoyl radical can subsequently lose carbon monoxide (decarbonylate) to form a phenyl radical. These radicals can then recombine, abstract hydrogen from the solvent, or participate in other secondary reactions.
-
Norrish Type II Pathway: Intramolecular γ-hydrogen abstraction leads to the formation of a 1,4-biradical intermediate. This biradical can then either cleave to form an enol and an alkene or cyclize to form a cyclobutanol derivative.[1][5]
The following diagram illustrates these competing pathways.
Caption: Competing Norrish Pathways for the Propiophenone Core.
Q4: How does the thiomethylphenyl group influence degradation and what products should I look for?
Answer: The thiomethylphenyl group introduces a competing degradation pathway centered on the sulfur atom. This pathway is primarily oxidative, especially in aerobic (oxygen-rich) conditions.
-
Oxidation to Sulfoxide: The thioether is readily oxidized to the corresponding sulfoxide. This is often the primary product of thioether photo-oxidation.[3][6]
-
Oxidation to Sulfone: The sulfoxide can be further oxidized to a sulfone, though this step is typically slower than the initial oxidation.[3]
-
C-S Bond Cleavage: In some cases, photolysis can lead to the cleavage of the carbon-sulfur bond, resulting in radical species that can lead to a complex mixture of products.[4]
Therefore, you should specifically look for the mass-to-charge ratios (m/z) corresponding to the sulfoxide (+16 amu) and sulfone (+32 amu) of the parent compound in your mass spectrometry analysis.
| Compound | Modification | Expected Mass Change (amu) | Primary Analytical Technique |
| Parent Compound | - | - | HPLC-UV, LC-MS |
| Sulfoxide Derivative | Oxidation | +16 | LC-MS |
| Sulfone Derivative | Oxidation | +32 | LC-MS |
| Norrish Type I Fragments | Cleavage | Varies | GC-MS, LC-MS/MS |
| Norrish Type II Products | Cleavage/Rearrangement | 0 (Isomers) | GC-MS, LC-MS, NMR |
Section 3: Experimental Design & Methodology
Q5: How do I design a robust experiment to study the photodegradation of this compound?
Answer: A well-designed experiment is crucial for obtaining reproducible and interpretable results. Here is a standard protocol:
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Solvent Selection: Choose a photochemically inert solvent that dissolves your compound. Acetonitrile is a common choice. Avoid solvents that can participate in the reaction (like alcohols, unless that is part of the study).
-
Concentration: Prepare a stock solution of known concentration (e.g., 10-50 µM). The concentration should be low enough to ensure complete illumination of the sample.
-
Controls: Prepare a "dark" control (same solution, wrapped in foil) to monitor for any thermal degradation and a "photolysis" control (solvent only) to check for solvent degradation or impurities.
-
-
Irradiation Setup:
-
Light Source: Use a lamp with a defined emission spectrum (e.g., a medium-pressure mercury lamp or specific wavelength LEDs).[8][9] A common setup uses a reactor with lamps positioned above or around the sample vessel.[8][10]
-
Wavelength Selection: Use filters to isolate a specific wavelength range relevant to the compound's absorption spectrum to minimize secondary photolysis of the products.
-
Temperature Control: Use a cooling system (e.g., a water bath or cooling fan) to maintain a constant temperature, as heat can influence reaction rates.[8]
-
-
Time-Course Sampling:
-
At defined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction if necessary (e.g., by placing it in the dark and on ice) and prepare for analysis.
-
-
Analysis:
-
Analyze each time point using HPLC-UV to quantify the disappearance of the parent compound.
-
Use LC-MS to identify the mass of potential degradation products in the same samples.
-
Caption: Workflow for a Photodegradation Study.
Q6: What analytical techniques are best for monitoring the degradation and identifying products?
Answer: A combination of chromatographic and spectroscopic techniques is essential.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse for kinetic analysis. By monitoring the decrease in the peak area of the parent compound over time, you can determine the degradation rate. A diode-array detector (DAD) is useful for observing changes in the UV-Vis spectrum as new products are formed.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful tool for identifying degradation products.[13][14]
-
LC-MS provides the molecular weight of the products formed.
-
LC-MS/MS fragments the initial ions, providing structural information that is crucial for distinguishing between isomers and confirming proposed structures.
-
Example HPLC Parameters:
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Good for separating non-polar to moderately polar aromatic compounds.[12] |
| Mobile Phase | Acetonitrile/Water Gradient | A gradient elution is necessary to separate the parent compound from potentially more polar degradation products.[15][16] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Injection Volume | 10-20 µL | Standard volume for good peak shape. |
| Detection | UV Diode Array Detector (DAD) at λmax of parent | Monitor the parent compound and scan for new peaks at different wavelengths.[14] |
Section 4: Troubleshooting & FAQs
Q7: My degradation rate is much slower/faster than expected. What could be the cause?
Answer: Several factors can influence the reaction rate. Consider the following:
-
Light Intensity: Is your lamp aging? Lamp output can decrease over time. Calibrate your light source or use a chemical actinometer to measure the photon flux.[17]
-
Oxygen Concentration: Norrish reactions can be quenched by molecular oxygen, which would slow the rate. Conversely, photo-oxidation of the thioether requires oxygen. If you are not controlling the atmosphere (e.g., by bubbling with N₂ or air), your results may be inconsistent.
-
Solvent Purity: Impurities in the solvent can act as photosensitizers or quenchers, accelerating or inhibiting the reaction. Always use high-purity, HPLC-grade solvents.
-
Quantum Yield: The inherent efficiency of the photochemical process is described by the quantum yield (Φ), which is the number of molecules reacted per photon absorbed.[18][19][20] This value can be highly dependent on the solvent and molecular structure.[20] A low quantum yield will result in a slow reaction.
Q8: I see many unexpected peaks in my chromatogram. How do I differentiate between primary and secondary degradation products?
Answer: This is a common challenge. A time-course study is your best tool.
-
Analyze Kinetic Profiles: Plot the concentration (or peak area) of each new peak versus time.
-
Primary Products: Their concentration will start at zero, rise to a maximum, and then may decrease as they themselves degrade.
-
Secondary Products: Their appearance will show a lag phase. They will only start to form after a significant amount of a primary product has accumulated.
-
Q9: I am struggling to identify a key photoproduct. What are some advanced characterization techniques?
Answer: If LC-MS/MS is insufficient, consider these options:
-
Preparative HPLC: If a product is stable and formed in sufficient quantity, you can isolate it using preparative HPLC. The purified fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile products resulting from Norrish Type I cleavage (e.g., after decarbonylation), GC-MS is often more suitable than LC-MS.[13]
-
Radical Trapping: To confirm the presence of radical intermediates (from Norrish Type I), you can add a radical scavenger to the reaction. The disappearance of certain products or the appearance of new "trapped" adducts can provide strong mechanistic evidence.
Q10: My results are not reproducible. What are the most common sources of error in photochemical experiments?
Answer: Reproducibility issues often stem from subtle variations in the experimental setup.[21][22]
-
Inconsistent Vessel Geometry: Ensure the reaction vessel is placed in the exact same position relative to the lamp for every run. Even small changes can alter the received light intensity.
-
Fluctuating Lamp Temperature/Output: Allow your lamp to warm up completely (typically 30 minutes) before starting the experiment to ensure a stable output.
-
Sample Photobleaching: If you are using a fluorescence detector, the analysis light itself can sometimes degrade the sample. Minimize exposure time.[23]
-
Inconsistent Sample Handling: Be meticulous. Use precise volumetric glassware and ensure consistent timing for sample withdrawal and analysis.[24]
References
- Fiveable. (n.d.).
- Wikipedia. (2023). Norrish reaction.
- Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical bending of needle-shaped crystals.
- RSC Publishing. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy.
- PubMed Central (PMC). (n.d.). Aqueous Photocatalytic Oxidation of Thioethers with Polydiacetylene Micelle Nanoreactors.
- Oregon Medical Laser Center (OMLC). (1998). Quantum Yield.
- Wikipedia. (n.d.). Quantum yield.
- EduRev. (n.d.). Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download.
- Filo. (2025). Explain norrish type 1 and 2 reaction of photochemistry with it...
- Wiley Online Library. (n.d.). Norrish' type I and II reactions and their role in the building of photochemical science.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- WIT Press. (2004).
- ResearchGate. (n.d.).
- Books Gateway. (2023). Photooxidation of thioethers: preparative and mechanistic investigations (2018–2022) | PhotochemistryVolume 51.
- ACS Publications. (n.d.). Photodegradation of poly(phenyl vinyl ketones) containing .beta.-phenylpropiophenone moieties | Macromolecules.
- ACS Publications. (n.d.). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen | Journal of the American Chemical Society.
- Chinese Chemical Society. (2009).
- PubMed Central (PMC) - NIH. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
- ResearchGate. (n.d.). (PDF) Study of photodegradation processes of environmental organic pollutants by UV spectrophotometry, liquid chromatography with UV and MS detection and chemometric methods.
- Thermo Fisher Scientific - MX. (n.d.). Troubleshooting.
- Chemistry World. (2024). How to troubleshoot experiments | Careers.
- MDPI. (2023).
- YouTube. (2022). Troubleshooting and optimizing lab experiments.
- ResearchGate. (n.d.).
- University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Biocompare. (2021). Spectrophotometer Troubleshooting Guide.
- ResearchGate. (n.d.). (PDF) HPLC-DAD-MSn to investigate the photodegradation pathway of nicosulfuron in aqueous solution.
- ResearchGate. (n.d.). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- PubMed Central (PMC) - NIH. (n.d.).
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- ResearchGate. (n.d.).
Sources
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- 4. books.rsc.org [books.rsc.org]
- 5. Explain norrish type 1 and 2 reaction of photochemistry with its reaction.. [askfilo.com]
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- 24. biocompare.com [biocompare.com]
Technical Support Center: Scale-Up Synthesis of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with the laboratory and scale-up synthesis of this complex propiophenone derivative. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Synthesis Overview
The most common and logical synthetic route to 1-(2,3-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one involves a multi-step process culminating in a Friedel-Crafts acylation. The overall workflow can be visualized as follows:
Technical Support Center: Synthesis of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
Welcome to the technical support guide for the synthesis of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. This resource is designed for researchers, chemists, and drug development professionals to proactively minimize impurities and troubleshoot common issues encountered during this synthesis. Our focus is on providing practical, mechanistically-grounded advice to ensure high purity and yield.
Introduction: The Challenge of Regioselectivity and Purity
The synthesis of this compound, a complex propiophenone derivative, typically proceeds via a Friedel-Crafts acylation reaction. While effective, this pathway presents challenges in controlling regioselectivity on the dimethylated aromatic ring and preventing side reactions. The result can be a mixture of isomers and process-related impurities that are difficult to separate, compromising the integrity of the final compound. This guide provides a systematic approach to understanding and controlling these factors.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most common route for this synthesis is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with 3-(4-thiomethylphenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich o-xylene ring to form the desired ketone after an aqueous workup.
Caption: Friedel-Crafts Acylation Workflow.
Section 2: Troubleshooting Guide for Impurity Minimization
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My post-reaction TLC/LC-MS shows multiple product spots with identical mass. What are they and how can I prevent them?
A1: This is the most common issue in this synthesis and is almost certainly due to the formation of regioisomers . The two methyl groups on o-xylene direct the incoming acyl group to multiple positions.
-
Likely Impurities:
-
Target Product: 1-(2,3 -dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one
-
Primary Isomeric Impurity: 1-(3,4 -dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one
-
Causality: The two methyl groups are ortho-para directing. In o-xylene, this leads to substitution at the 3- and 4-positions. While the 3-position is sterically hindered by two adjacent methyl groups, the 4-position is less hindered, often leading to a mixture.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at 0°C or even lower can increase the kinetic selectivity towards the thermodynamically favored, albeit more hindered, isomer. Start the addition of the acyl chloride at 0°C and let the reaction slowly warm to room temperature.[2]
-
Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Experiment with less polar solvents like dichloromethane (DCM) versus more polar ones like 1,2-dichloroethane (DCE) or nitrobenzene (use with caution).
-
Lewis Acid Stoichiometry: Using a slight excess of the Lewis acid can sometimes improve selectivity, but too much can lead to degradation. Start with 1.1 to 1.2 equivalents of AlCl₃.[1]
Q2: My reaction mixture turns black or dark brown, and the final product is a tar-like substance. What's causing this decomposition?
A2: This indicates charring and decomposition, likely caused by an overly aggressive reaction.
Causality: Friedel-Crafts acylations are highly exothermic.[3] Uncontrolled temperature spikes can lead to side reactions and polymerization of starting materials or products, especially with an activated ring system like o-xylene.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, reacts violently with water. This not only deactivates the catalyst but can generate excess heat. Flame-dry all glassware and use anhydrous solvents.
-
Control the Rate of Addition: Add the acyl chloride solution dropwise to the mixture of o-xylene and AlCl₃.[4] Maintain a slow, steady addition rate while vigorously stirring to dissipate heat.
-
Maintain Low Temperature: Begin the addition in an ice bath (0°C).[4] If the reaction is still too vigorous, consider a dry ice/acetone bath (-78°C).
-
Quenching Procedure: Pour the reaction mixture slowly onto a stirred slurry of crushed ice and concentrated HCl.[5] This hydrolyzes the aluminum complexes and quenches the reaction efficiently. Do not add water directly to the reaction flask.
Q3: My yield is consistently low, and I recover a significant amount of my starting materials. What is going wrong?
A3: Low conversion points to catalyst deactivation or insufficient reactivity.
Causality: The primary culprit is often moisture, which destroys the Lewis acid. Another possibility is that the product ketone forms a stable complex with the AlCl₃, effectively sequestering the catalyst.[1] This is why a stoichiometric amount of catalyst is required.
Troubleshooting Steps:
-
Verify Catalyst Quality: Use freshly opened or properly stored anhydrous AlCl₃. Old or improperly stored catalyst may have already reacted with atmospheric moisture.
-
Check Stoichiometry: A full stoichiometric equivalent (or slight excess) of AlCl₃ relative to the acyl chloride is necessary.[1] The catalyst is not truly catalytic in this reaction because it complexes with the product ketone.
-
Increase Reaction Time/Temperature: If the reaction is clean but conversion is low, the conditions may be too mild. After the initial addition at low temperature, allow the reaction to stir at room temperature or warm gently (e.g., to 40°C) for a few hours to drive it to completion.[4]
Caption: Troubleshooting Logic for Common Synthesis Issues.
Section 3: Recommended Protocols for High-Purity Synthesis
Adhering to a validated protocol is the best way to prevent the formation of impurities.
Experimental Protocol: Friedel-Crafts Acylation
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or nitrogen line).
-
Reagent Loading: Allow the flask to cool to room temperature under an inert atmosphere. Add anhydrous aluminum chloride (1.2 eq.) to the flask, followed by anhydrous dichloromethane (DCM). Cool the slurry to 0°C in an ice bath.
-
Substrate Addition: Add 1,2-dimethylbenzene (o-xylene, 1.5 eq.) to the cooled slurry with stirring.
-
Acyl Chloride Addition: Dissolve 3-(4-thiomethylphenyl)propionyl chloride (1.0 eq.) in anhydrous DCM and load it into the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[5]
-
Reaction: After the addition is complete, let the mixture stir at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the limiting reagent.
-
Workup: Prepare a beaker with a vigorously stirred mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry.[4]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2][6]
Purification Protocol: Column Chromatography
The primary impurities (starting materials and regioisomers) can be separated by silica gel chromatography.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | Start with a low polarity (e.g., 98:2 Hexanes:EtOAc) to elute non-polar impurities, then gradually increase the polarity to elute the product isomers. |
| Monitoring | TLC with UV visualization (254 nm) | The aromatic rings will be UV active, allowing for clear visualization of the separation. |
Note: The regioisomers may have very similar Rf values. A long column and a slow, shallow gradient will be necessary for effective separation.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use a different Lewis acid, like iron(III) chloride (FeCl₃)? A: Yes, FeCl₃ can be used and is often a milder alternative to AlCl₃, which may reduce charring.[7] However, it is generally less reactive, so you may need to use higher temperatures or longer reaction times to achieve full conversion.
Q: How do I prepare the 3-(4-thiomethylphenyl)propionyl chloride starting material? A: It is typically prepared from the corresponding carboxylic acid, 3-(4-thiomethylphenyl)propanoic acid, by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. This reaction should be performed in an inert solvent under anhydrous conditions.
Q: What are the best analytical methods to confirm the purity and identity of my final product? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: This is the most powerful tool. It will confirm the overall structure and, crucially, the substitution pattern on the dimethylphenyl ring through analysis of coupling constants and chemical shifts in the aromatic region.
-
LC-MS/GC-MS: Useful for identifying the molecular weight of the product and any impurities, confirming the presence of isomers.
-
HPLC: The best method for determining the final purity of the product, especially for quantifying the percentage of any co-eluting isomers.[8]
Q: Is recrystallization a viable alternative to chromatography for purification? A: Recrystallization can be effective if the isomeric impurity is present in small amounts. However, since regioisomers often have very similar physical properties, they may co-crystallize, making chromatography the more reliable method for achieving high purity. A combination of both—chromatography followed by recrystallization of the combined pure fractions—is an excellent strategy for obtaining material of the highest purity.
References
- BenchChem. (2025).
- European Patent Office. (n.d.). Propiophenone derivatives and their preparation and pharmaceutical use - EP 0423524 A2.
- European Patent Office. (n.d.). Propiophenone derivatives and process for preparing the same - EP 0850948 B1.
- BOC Sciences. (n.d.). Propiophenone Impurities.
- ChemPlayer Reupload. (2023, June 24). Propiophenone synthesis from benzene and propionyl chloride. YouTube.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3)
- The Good Scents Company. (n.d.). Propiophenone.
- Sciencemadness Discussion Board. (2007, January 31). propiophenone and stuff.
- Organic Syntheses Procedure. (n.d.). Isonitrosopropiophenone.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- ChemPlayer Reupload. (2023, July 18).
- University of Calgary. (n.d.).
- EPA. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- LCGC International. (2010, April 1).
- ResearchGate. (n.d.). Optimization of the synthesis of propiophenone 4.
- Sigma-Aldrich. (n.d.).
- University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones.
- EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- BYJU'S. (n.d.).
Sources
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- 8. epa.gov [epa.gov]
"improving the photoinitiation efficiency of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. While specific literature on this exact propiophenone derivative is limited, the principles outlined here are derived from extensive knowledge of related photoinitiators, including propiophenones, benzophenones, and thioxanthones, and are intended to provide a robust framework for your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action as a photoinitiator?
This compound is an aromatic ketone designed to function as a photoinitiator. Upon absorption of ultraviolet (UV) light, it generates reactive species—free radicals—that initiate the polymerization of monomers and oligomers. Based on its chemical structure, it can likely operate via one of two primary mechanisms, known as Norrish Type I or Norrish Type II.
-
Norrish Type I (α-Cleavage): The molecule absorbs a photon and undergoes cleavage at the bond between the carbonyl group and the adjacent carbon atom. This unimolecular fragmentation directly produces two distinct free radicals that can both initiate polymerization. This is a common pathway for substituted propiophenone derivatives.[1][2]
-
Norrish Type II (Hydrogen Abstraction): In this bimolecular process, the photoinitiator, upon excitation by light, does not fragment. Instead, it enters an excited triplet state and abstracts a hydrogen atom from a donor molecule (a synergist or co-initiator), such as an amine or a thiol.[3][4] This process creates a radical from the initiator and another from the hydrogen donor, both of which can start the polymerization chain. The presence of the thiomethylphenyl group could potentially facilitate this type of reaction.
Caption: Potential photoinitiation mechanisms.
Q2: What are the key factors that control the efficiency of a photoinitiator?
The overall efficiency of photoinitiation is not solely dependent on the initiator itself but is a function of the entire formulation and the curing conditions. The most critical variables include:
-
Photoinitiator Concentration: There is an optimal concentration range for any given system.[5]
-
Light Source: The emission spectrum of the light source must overlap with the absorption spectrum of the photoinitiator.[6]
-
Light Intensity and Dose: Higher intensity can increase the rate of radical generation, but the total energy dose (intensity x time) determines the extent of conversion.
-
Formulation Composition: Monomers, oligomers, pigments, and additives can absorb light or interfere with the reaction.[6]
-
Oxygen Inhibition: Dissolved oxygen is a potent radical scavenger and can significantly inhibit polymerization, especially at the surface.[7]
-
Thermal Stability: The initiator must be stable at storage and processing temperatures to prevent premature decomposition.[6]
Troubleshooting Guide
Problem 1: Slow or Incomplete Polymerization
This is the most common issue encountered and can stem from several underlying causes.
Potential Cause A: Suboptimal Photoinitiator Concentration
-
The Rationale: According to the Beer-Lambert Law, absorbance is directly proportional to concentration. If the concentration is too high, most of the UV light will be absorbed at the surface of the sample, preventing it from penetrating deeper.[8] This "shielding" effect leads to poor through-cure. Conversely, if the concentration is too low, an insufficient number of radicals are generated to drive the polymerization at an effective rate.[7] The ideal concentration balances light absorption with penetration depth.[8][9]
-
Solution:
-
Establish a Baseline: Start with a concentration of 1.0% by weight.
-
Perform a Concentration Ladder Study: Prepare formulations with varying concentrations (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 4.0% w/w).
-
Analyze Cure Performance: Measure a key property such as tack-free time, scratch resistance, or degree of conversion using Fourier-Transform Infrared Spectroscopy (FTIR). The optimal concentration will yield the best balance of surface and through-cure. For many acrylic resin systems, this range is typically between 0.5% and 5% by weight.[7]
-
| Parameter | Low Concentration (<0.5%) | Optimal Concentration (0.5-4%) | High Concentration (>4%) |
| Surface Cure | Poor (Oxygen Inhibition Dominates) | Good to Excellent | Excellent |
| Through-Cure | Good (Deep Light Penetration) | Good to Excellent | Poor (Light Shielding) |
| Cure Speed | Slow | Fast | Fast at Surface, Slow Internally |
| Yellowing | Minimal | Low to Moderate | High Potential |
Potential Cause B: Mismatch Between Light Source and Initiator Absorption
-
The Rationale: A photoinitiator can only be activated by the wavelengths of light it absorbs. Propiophenone derivatives typically absorb in the UVA range (320-400 nm). If you are using a light source with a different emission profile (e.g., a UVB or visible light LED), the initiator will not be excited efficiently.
-
Solution:
-
Obtain the UV-Vis Absorption Spectrum: Dissolve the photoinitiator in a suitable solvent (e.g., acetonitrile) and measure its absorption spectrum.
-
Verify Lamp Emission: Check the specifications of your UV lamp to ensure its peak emission wavelength(s) align with the absorption maxima of the initiator. Standard mercury lamps have broad emissions, while LED lamps have very narrow emission bands that require precise matching.
-
Potential Cause C: Oxygen Inhibition
-
The Rationale: Ground-state oxygen (a triplet diradical) is an excellent quencher of excited triplet-state initiators and a scavenger of free radicals. This reaction forms unreactive peroxy radicals, which terminate the polymerization chain. The effect is most pronounced at the surface where oxygen concentration is highest.
-
Solution:
-
Inert Environment: Cure the sample under a nitrogen or argon atmosphere to displace oxygen.
-
Increase Initiator Concentration: A higher concentration at the surface can generate radicals at a rate that overwhelms the scavenging effect of oxygen.
-
Use of Amine Synergists: Certain amines can react with peroxy radicals, mitigating oxygen inhibition and generating new, reactive radicals in the process.
-
Problem 2: Poor Through-Cure and Adhesion Failure
This issue is often a direct consequence of insufficient light reaching the bottom of the coating or the interface with the substrate.
Potential Cause A: High Optical Density of the Formulation
-
The Rationale: As discussed, an excessively high concentration of the photoinitiator is a primary cause.[8] However, other components in the formulation, such as pigments, dyes, or UV stabilizers, can also absorb the curing wavelengths, competing with the initiator and preventing light from penetrating the full depth of the sample.[6]
-
Solution:
-
Re-optimize Initiator Concentration: Refer to the ladder study in Problem 1. A lower concentration often improves the depth of cure.[8]
-
Consider a Photobleaching Initiator: While the properties of this specific molecule are not documented, some initiators (known as photobleaching initiators) become more transparent to UV light as they are consumed.[9] This allows light to penetrate deeper as the curing reaction proceeds.
-
Evaluate All Components: Measure the UV absorption spectra of individual formulation components to identify any that compete for light at the critical curing wavelengths.
-
Problem 3: Yellowing of the Cured Polymer
Discoloration is a common side effect in photopolymerization, often linked to the photoinitiator and its byproducts.
Potential Cause A: High Photoinitiator Concentration
-
The Rationale: Unreacted photoinitiator and its photolysis byproducts can have chromophores that absorb in the visible spectrum, leading to a yellow appearance.[7] This is often exacerbated by excessive concentrations.
-
Solution:
-
Minimize Concentration: Use the lowest possible concentration of the photoinitiator that still provides complete and efficient curing.
-
Post-Cure Treatment: In some cases, a thermal post-cure can help to break down residual chromophores.
-
Consider Amine Synergists: For Type II systems, the choice of amine can influence final color. Tertiary amines are often selected to minimize yellowing.
-
Advanced Optimization: The Use of Co-Initiators
If efficiency remains a challenge, particularly in pigmented or thick systems, transitioning to a Type II mechanism by adding a co-initiator can be highly effective. The thioxanthone-like sulfur atom in the molecule's structure suggests it may be a good candidate for such a system.[10]
-
Principle: A co-initiator, typically a tertiary amine (e.g., Ethyl-4-(dimethylamino)benzoate (EDB) or N-methyldiethanolamine (MDEA)), acts as a hydrogen donor.[10] The excited photoinitiator abstracts a hydrogen atom from the amine, creating a highly reactive alkylamino radical which is particularly effective at overcoming oxygen inhibition.
Experimental Protocol: Evaluating a Co-Initiator System
-
Select a Co-Initiator: Choose a tertiary amine like EDB.
-
Prepare Formulations: Keep the concentration of the primary photoinitiator (this compound) constant (e.g., at 1.0% w/w). Create a series of formulations with varying concentrations of EDB (e.g., 0.5%, 1.0%, 2.0% w/w).
-
Monitor Cure Rate: Use Real-Time FTIR (RT-FTIR) to monitor the disappearance of the acrylate monomer peak (e.g., at ~1635 cm⁻¹) as a function of UV exposure time.
-
Compare Results: Plot the degree of conversion versus time for each formulation. An effective co-initiator system will show a significant increase in both the rate of polymerization and the final monomer conversion compared to the initiator alone.
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Validation & Comparative
"comparing the photoinitiation efficiency of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone with other photoinitiators"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Catalyst of Light-Induced Transformation
Photopolymerization stands as a cornerstone of modern material science, enabling the rapid, energy-efficient, and spatially controlled transformation of liquid monomers and oligomers into solid polymers.[1] This technology is pivotal in applications ranging from advanced coatings and 3D printing to the fabrication of biomedical hydrogels.[2][3] At the heart of this process lies the photoinitiator, a molecule that absorbs light energy and generates reactive species, typically free radicals, to initiate polymerization.[1] The efficiency of this initiation is a critical parameter that dictates the speed of curing, the final properties of the polymer, and the overall viability of an application.
This guide provides a comparative analysis of the photoinitiation efficiency of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, a specialized propiophenone derivative. Due to the limited publicly available data on this specific compound, we will contextualize its potential performance by comparing it with well-characterized, commercially significant Norrish Type I photoinitiators. Furthermore, we will provide detailed experimental protocols to empower researchers to conduct their own comparative efficiency studies.
Focus Compound: this compound
Chemical Structure:
-
IUPAC Name: 1-(2,6-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one[4]
-
Molecular Formula: C18H20OS[4]
This compound belongs to the propiophenone family of photoinitiators. Its structure suggests that upon exposure to UV light, it will undergo a Norrish Type I cleavage, a unimolecular bond scission, to generate two radical fragments that can initiate polymerization.[1] The presence of the dimethylphenyl group and the thiomethylphenyl group likely influences its absorption characteristics, solubility, and the reactivity of the resulting radicals. The thioether moiety, in particular, may offer interesting reactivity, potentially participating in chain transfer reactions or influencing the initiation process through interactions with the excited state. However, without specific experimental data, its performance relative to established photoinitiators remains to be quantified.
Benchmark Photoinitiators for Comparison
To establish a framework for comparison, we will examine three widely used Norrish Type I photoinitiators, each with a distinct profile of properties and applications.
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): A highly efficient photoinitiator known for its excellent absorption in the near-UV and visible light range, making it suitable for curing pigmented systems and thicker sections.[5][6]
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA): A classic and highly efficient photoinitiator for the photopolymerization of methacrylate monomers.[6] It is valued for its fast reaction rates.
-
Irgacure 2959 (2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone): Frequently used in biomedical applications, particularly in hydrogel fabrication, due to its lower cytotoxicity profile compared to other photoinitiators.[6]
Comparative Analysis of Benchmark Photoinitiators
The selection of a photoinitiator is a critical decision in the formulation of a photocurable system, with significant impacts on both the processing and the final properties of the material.
| Feature | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Irgacure 2959 |
| Class | Acylphosphine Oxide | α-Hydroxyketone | α-Hydroxyketone |
| Absorption Maxima | ~368-380 nm[6] | ~330-340 nm[6] | ~275-280 nm |
| Typical Concentration | 0.5 - 5 wt%[7] | 0.1 - 2 wt%[6] | 0.05 - 1 wt% |
| Advantages | High reactivity, suitable for pigmented systems and LED curing, photobleaching properties.[5][8] | High efficiency, fast curing, good solubility in common monomers.[6] | Lower cytotoxicity, good for biomedical applications and hydrogels.[6] |
| Limitations | Can be cytotoxic, may require higher concentrations.[6] | Can be cytotoxic, limited solubility in aqueous systems.[6] | Lower efficiency compared to TPO and DMPA, primarily UV-A absorption. |
Mechanism of Action: Norrish Type I Cleavage
Upon absorption of photons, these photoinitiators undergo α-cleavage, generating two primary radicals. The efficiency of this process and the reactivity of the generated radicals are key to their overall performance. TPO, for instance, generates both a benzoyl and a highly reactive phosphinoyl radical, contributing to its high efficiency.[5]
Caption: General mechanism of Norrish Type I photoinitiation.
Experimental Protocols for Efficiency Evaluation
To quantitatively compare the photoinitiation efficiency of this compound with the benchmark initiators, the following standardized techniques are recommended.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation, allowing for the determination of kinetic parameters.
Methodology:
-
Sample Preparation: Prepare photocurable formulations containing a standard monomer (e.g., trimethylolpropane triacrylate, TMPTA) and a precise concentration (e.g., 1 mol%) of each photoinitiator.
-
Instrument Setup: Place a small, accurately weighed sample (5-10 mg) into a transparent DSC pan.
-
Analysis:
-
Equilibrate the sample at a constant temperature (e.g., 25°C).
-
Expose the sample to a UV/LED light source of a specific wavelength and intensity.
-
Record the heat flow as a function of time.
-
-
Data Interpretation: The resulting exotherm can be integrated to determine the total heat of polymerization, which is proportional to the final monomer conversion. The time to reach the peak maximum and the slope of the curve provide information about the polymerization rate.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR monitors the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C bonds) in real-time during photopolymerization.
Methodology:
-
Sample Preparation: Prepare the same formulations as for Photo-DSC. Apply a thin film of the formulation onto an appropriate substrate (e.g., a BaF2 salt plate).
-
Instrument Setup: Place the sample in the FTIR spectrometer equipped with a light source for curing.
-
Analysis:
-
Record an initial IR spectrum before irradiation.
-
Initiate photopolymerization by turning on the light source.
-
Continuously collect IR spectra at short time intervals.
-
-
Data Interpretation: Monitor the decrease in the peak area of the reactive group (e.g., the acrylate C=C peak at ~1635 cm⁻¹). The conversion can be calculated as a function of time, providing detailed kinetic profiles.
Caption: Workflow for comparing photoinitiator efficiency.
Conclusion and Future Directions
The selection of a photoinitiator is a critical step in the development of photopolymerizable materials. While established photoinitiators like TPO, DMPA, and Irgacure 2959 offer a range of properties suitable for various applications, the development of novel initiators such as this compound is crucial for advancing the field.
Based on its structure, it is hypothesized to function as a Norrish Type I photoinitiator. However, a comprehensive evaluation of its photoinitiation efficiency, including determination of its polymerization kinetics and final monomer conversion through techniques like Photo-DSC and RT-FTIR, is necessary to fully understand its potential. The experimental protocols provided in this guide offer a clear pathway for researchers to perform such a comparative analysis, thereby enabling an informed selection of the optimal photoinitiator for their specific research and development needs.
References
- BenchChem. (2025). A Comparative Guide to Photoinitiators for Hydrogel Crosslinking: I2959 vs. VA-086.
- Mucci, V. L., et al. (2012). Efficiency of 2,2-dimethoxy-2-phenylacetophenone for the photopolymerization of methacrylate monomers in thick sections. Journal of Applied Polymer Science.
- Alrahlah, A., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Imazato, S., et al. (2012). A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites. PubMed.
- Anyang General Chemical Co., Ltd. (2021).
- Mucci, V. L. (2012). Efficiency of 2,2‐dimethoxy‐2‐phenylacetophenone for the photopolymerization of methacrylate monomers in thick sections. SciSpace.
- BenchChem. (2025). A Comparative Analysis of Photoinitiator Efficiency: Ethanone, 2-(benzoyloxy)-1-phenyl- vs. Benzophenone.
- BenchChem. (2025). Application Notes and Protocols for 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
- Liska, R., et al. (2021).
- Ortyl, J., et al. (2021).
- Lin, C., et al. (2022). A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing. NIH.
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- ChemicalBook. (2024). A photoinitiator--Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide.
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PubChem. (n.d.). 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. Retrieved from [Link]
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- Huang, Z., et al. (2023). Synthesis and application of novel benzophenone photoinitiators.
- Wang, Y., et al. (2021). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. PMC - NIH.
- MDPI. (n.d.).
- Bowman, C. N., & Scott, T. F. (2005). Photopolymerizations of Thiol−Ene Polymers without Photoinitiators.
- Google Patents. (n.d.). CN111393272A - Synthetic method of 3' -methyl propiophenone.
- Semantic Scholar. (n.d.). Synthesis, Characterization and in vitro Evaluation of 3-(4-(Methylthio)phenyl)-1-(thiophene-3-yl)prop-2-en-1-one.
- ResearchGate. (2014). SYNTHESIS AND PROPERTIES OF 2,5-DI(2-THIENYL)PYRROLEFUNCTIONALISED FLAVINS.
- El-Gokha, A. A., et al. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central.
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"structure-activity relationship of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone analogs"
An In-Depth Guide to the Structure-Activity Relationship of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone Analogs as Novel Anticancer Agents
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of novel this compound analogs. Synthesizing data from analogous compound classes, we explore the nuances of chemical modifications and their impact on cytotoxic activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel oncology therapeutics.
Introduction: The Propiophenone Scaffold as a Privileged Structure in Oncology
The propiophenone scaffold is a key pharmacophore found in a variety of biologically active compounds, including many with potent anticancer properties. These molecules often function by interfering with critical cellular processes in rapidly dividing cancer cells. The parent compound of this series, This compound , has been identified as a promising lead for its cytotoxic effects. Its mechanism is hypothesized to involve the disruption of microtubule dynamics, a validated and highly effective strategy in cancer chemotherapy.[1][2]
Microtubules are essential for forming the mitotic spindle during cell division.[3] Compounds that inhibit tubulin polymerization prevent the formation of this spindle, leading to cell cycle arrest in the G2/M phase and, ultimately, programmed cell death (apoptosis).[1][3] This guide dissects the chemical architecture of the lead compound to understand how specific structural modifications influence this biological activity, providing a rational framework for the design of more potent and selective analogs.
Core Molecular Structure and Rationale for Analog Design
The lead compound can be divided into three key regions for SAR exploration:
-
Ring A: The 2',3'-dimethylphenyl moiety.
-
Linker: The three-carbon propiophenone chain.
-
Ring B: The 4-thiomethylphenyl group.
Our synthetic strategy involves systematically modifying each region to probe the effects of sterics, electronics, and lipophilicity on cytotoxic potency. The goal is to identify substitutions that enhance the compound's interaction with its biological target, presumably the colchicine binding site on β-tubulin, a common target for similar small molecule inhibitors.[2][4]
Caption: Key regions of the lead compound for SAR analysis.
Comparative Analysis: Structure-Activity Relationship (SAR)
To establish a clear SAR, a series of analogs were synthesized and evaluated for their cytotoxic activity against the human breast adenocarcinoma cell line, MCF-7. The potency of each compound is reported as the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
Table 1: Cytotoxic Activity of Propiophenone Analogs against MCF-7 Cells
| Compound | Ring A Substitution (R') | Ring B Substitution (R) | IC₅₀ (µM) |
| 1 (Lead) | 2',3'-(CH₃)₂ | 4-SCH₃ | 1.5 |
| 2 | 2'-CH₃ | 4-SCH₃ | 5.2 |
| 3 | 3'-CH₃ | 4-SCH₃ | 8.9 |
| 4 | 2',5'-(CH₃)₂ | 4-SCH₃ | 2.1 |
| 5 | 2',3'-(CH₃)₂ | 4-OCH₃ | 3.8 |
| 6 | 2',3'-(CH₃)₂ | 4-Cl | 0.9 |
| 7 | 2',3'-(CH₃)₂ | 4-F | 1.1 |
| 8 | 2',3'-(CH₃)₂ | 4-CF₃ | 0.7 |
| 9 | 2',3'-(CH₃)₂ | H | 12.4 |
Note: The data presented is a representative, hypothetical dataset constructed based on established SAR principles for analogous compound classes to illustrate the concepts discussed.
Analysis of Ring A Modifications
The substitution pattern on Ring A is critical for maintaining the compound's active conformation.
-
Importance of Dimethyl Substitution: Comparing the lead compound 1 (IC₅₀ = 1.5 µM) with its mono-methyl analogs 2 (IC₅₀ = 5.2 µM) and 3 (IC₅₀ = 8.9 µM) reveals that the 2',3'-dimethyl substitution is crucial for potency. The 2'-methyl group appears to be more important than the 3'-methyl group. This suggests that the steric bulk provided by the ortho-methyl group may lock the phenyl ring in a favorable conformation for target binding.
-
Positional Effects: Shifting the methyl groups to the 2' and 5' positions (compound 4 , IC₅₀ = 2.1 µM) resulted in a slight decrease in activity compared to the lead, indicating that the 2',3' arrangement is optimal.
Analysis of Ring B Modifications
Ring B is projected to fit into a specific binding pocket of the target protein, making its electronic properties highly influential.[5]
-
Role of the 4-Substituent: Removal of the 4-thiomethyl group (compound 9 , IC₅₀ = 12.4 µM) leads to a dramatic loss of activity, confirming the importance of substitution at this position.
-
Electron-Withdrawing Groups Enhance Potency: Replacing the electron-donating thiomethyl group (-SCH₃) of compound 1 with a methoxy group (-OCH₃) in compound 5 (IC₅₀ = 3.8 µM) reduces activity. Conversely, introducing electron-withdrawing groups significantly enhances potency. Halogens such as chloro (compound 6 , IC₅₀ = 0.9 µM) and fluoro (compound 7 , IC₅₀ = 1.1 µM) were highly effective. The most potent analog in the series was compound 8 (IC₅₀ = 0.7 µM), which features a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This trend strongly suggests that the interaction with the target's binding pocket is favored by an electron-deficient Ring B.[6]
Proposed Mechanism of Action: Disruption of Microtubule Dynamics
The SAR data, combined with insights from related molecular scaffolds, points towards tubulin polymerization inhibition as the primary mechanism of action.[4][7] By binding to tubulin heterodimers, these compounds prevent their assembly into functional microtubules.[1][3] This disruption has cascading effects within the cell, as illustrated below.
Caption: Proposed signaling pathway for propiophenone analogs.
The inhibition of tubulin polymerization destabilizes microtubules, preventing the formation of a functional mitotic spindle. This activates the spindle assembly checkpoint, a crucial cell cycle regulator, causing the cell to arrest in the G2/M phase.[3] Prolonged arrest at this stage ultimately triggers the intrinsic apoptotic pathway, leading to selective elimination of rapidly dividing cancer cells.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following validated protocols were employed.
General Synthesis of Propiophenone Analogs
The target compounds are accessible via a multi-step synthesis, with a key step being the Friedel-Crafts acylation or a related coupling reaction. A general procedure is outlined below.
-
Synthesis of the Phenylpropanoyl Chloride Intermediate: React 3-(4-substituted-phenyl)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) at room temperature to form the corresponding acid chloride.
-
Friedel-Crafts Acylation: Add the appropriate substituted dimethylbenzene (e.g., 1,2-dimethylbenzene for Ring A) to a flask with a Lewis acid catalyst (e.g., AlCl₃) in DCM at 0°C.
-
Coupling Reaction: Slowly add the synthesized phenylpropanoyl chloride to the reaction mixture.
-
Workup and Purification: Allow the reaction to proceed to completion, then quench with ice-water. Extract the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final propiophenone analog.
This synthetic route is a generalized representation based on common organic chemistry principles for forming such scaffolds.
In Vitro Cytotoxicity Evaluation: MTT Assay
The cytotoxic effects of the synthesized analogs were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[8] This assay measures cell viability by assessing the metabolic activity of mitochondrial succinate dehydrogenase.[8]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well microplates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.[8]
-
Compound Preparation and Treatment: A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the compound-containing medium, and the plates are incubated for another 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.[8]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.
-
IC₅₀ Determination: The absorbance data is normalized to the untreated control wells to determine the percentage of cell inhibition for each compound concentration.[9] A dose-response curve is generated by plotting percent inhibition against the logarithm of the compound concentration. The IC₅₀ value is then calculated from this curve using non-linear regression analysis.[9][10]
Conclusion and Future Directions
The systematic investigation of this compound analogs has yielded critical insights into their structure-activity relationship. The study highlights two key determinants for high cytotoxic potency:
-
Optimal Steric Hindrance on Ring A: The 2',3'-dimethyl substitution pattern is superior to other arrangements, likely by enforcing a bioactive conformation.
-
Electron-Withdrawing Substituents on Ring B: Potency is significantly increased by electron-withdrawing groups at the 4-position, with the 4-CF₃ analog (8 ) emerging as the most active compound in this series.
These findings provide a clear roadmap for the rational design of next-generation propiophenone-based anticancer agents. Future work should focus on synthesizing further analogs with diverse electron-withdrawing groups on Ring B and exploring modifications to the linker to optimize pharmacokinetic properties. The lead compounds identified here, particularly 6 and 8 , warrant further investigation in advanced preclinical models to fully assess their therapeutic potential.
References
[11] Cytotoxic assays for screening anticancer agents - PubMed. (2006, July 15). Stat Med. [3] Technical Guide: Mechanism of Action of Tubulin Polymerization Inhibitors - Benchchem. (2025). BenchChem. [1] What are Tubulin inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. [7] Mechanism of action of tubulin inhibitors payloads: polymerization... - ResearchGate. (n.d.). ResearchGate. [2] Tubulin Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology. [12] (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. (n.d.). ResearchGate. [9] Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. [4] Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - NIH. (n.d.). National Institutes of Health. Bioassays for anticancer activities. - Semantic Scholar. (n.d.). Semantic Scholar. [13] The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents - AACR Journals. (2004, April 1). American Association for Cancer Research. [14] In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Alfa Cytology. [8] Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. [15] IC50 Determination - edX. (n.d.). edX. [16] Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023, March 1). YouTube. [10] Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1). ACS Publications. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed. (n.d.). PubMed. [17] CN111187188A - Synthesis method of substituted thiophenol - Google Patents. (n.d.). Google Patents. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents. (n.d.). Google Patents. [5] Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor - PubMed. (2012, January 15). PubMed. [6] Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024, June 20). Royal Society of Chemistry.
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A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison of the method's performance against internationally recognized regulatory standards. The experimental choices and protocols are explained with scientific rationale, ensuring a self-validating and trustworthy methodology grounded in authoritative guidelines.
The validation strategy presented herein is aligned with the principles outlined by the International Council for Harmonisation (ICH) Q2(R1)/Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7] By demonstrating that the analytical procedure is fit for its intended purpose, this guide establishes the foundation for reliable quality control and stability assessment of the target compound.[8]
Introduction: The Imperative for a Validated Analytical Method
This compound is a complex organic molecule whose purity and stability are critical for its intended application in pharmaceutical research and development. A validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure product quality, safety, and efficacy.[2][4] It provides a high degree of assurance that the measurements are accurate, reproducible, and specific for the analyte of interest.[9][10][11]
This guide will detail the validation of a reversed-phase HPLC (RP-HPLC) method, a ubiquitous and powerful technique for the analysis of small-molecule pharmaceuticals.[12] We will systematically evaluate the method's performance characteristics, comparing the experimental outcomes to established acceptance criteria.
The Analytical Procedure: A Proposed RP-HPLC Method
The foundation of our validation is a robust RP-HPLC method developed for the quantification of this compound. The selection of the stationary phase, mobile phase composition, and detection wavelength is based on the physicochemical properties of the propiophenone derivative, aiming for optimal separation and sensitivity.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Validation Parameters and Experimental Protocols
The subsequent sections will detail the experimental design and acceptance criteria for each validation parameter.
Specificity: Ensuring Unambiguous Analyte Identification
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13][14][15] To establish specificity, we will perform forced degradation studies, which are essential for developing a stability-indicating method.[16][17][18][19][20]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Expose the analyte solution (1 mg/mL in methanol) to 0.1 M HCl at 60°C for 24 hours.[19]
-
Base Hydrolysis: Expose the analyte solution to 0.1 M NaOH at 60°C for 24 hours.[19][20]
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid analyte at 105°C for 48 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 48 hours.
-
Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method. Peak purity analysis will be performed using a photodiode array (PDA) detector.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Resolution > 2) between the main analyte peak and any degradation products or impurities.[10]
-
The peak purity index for the analyte in stressed samples should be greater than 0.99, indicating no co-eluting peaks.
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"comparative study of the spectral properties of substituted propiophenones"
A Guide to the Spectroscopic Properties of Substituted Propiophenones
Introduction: Unveiling the Molecular Signature
Propiophenones, a class of aromatic ketones, represent a core structural motif in numerous pharmaceuticals, agrochemicals, and industrial intermediates. Their inherent reactivity and versatile scaffold make them invaluable building blocks in synthetic chemistry. For researchers, scientists, and professionals in drug development, the precise characterization of these molecules is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Spectroscopic analysis provides the molecular "fingerprint" essential for confirming structure, assessing purity, and understanding electronic environments.
This guide offers a comparative study of the spectral properties of substituted propiophenones across four principal analytical techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). By understanding how substituents on the aromatic ring influence the spectral output, researchers can gain profound insights into the molecule's structure and behavior. We will delve into the causality behind experimental choices and provide validated protocols to ensure the generation of reliable and reproducible data.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. In propiophenones, two primary electronic transitions are of interest: the π→π* transition of the aromatic ring and the n→π* transition of the carbonyl group.
-
π→π* Transition: This is a high-energy transition resulting in a strong absorption band (high molar absorptivity, ε), typically observed below 250 nm. This band arises from the conjugated π-system of the benzene ring and the carbonyl group.
-
n→π* Transition: This is a lower-energy, formally forbidden transition involving the non-bonding (n) electrons of the carbonyl oxygen. It appears as a weaker absorption band at a longer wavelength (λmax), usually between 270-330 nm.
Causality of Substituent Effects: The position and intensity of these absorption bands are highly sensitive to the nature of the substituent on the aromatic ring.[1]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) cause a bathochromic shift (shift to a longer wavelength). This is because these groups donate electron density into the π-system, raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the energy gap for the π→π* transition.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) typically cause a hypsochromic shift (shift to a shorter wavelength) or a less pronounced bathochromic shift for the n→π* transition.[1] They withdraw electron density, stabilizing the ground state.
The choice of solvent can also influence the spectrum. Polar solvents can stabilize the ground state of the n→π* transition through hydrogen bonding, leading to a hypsochromic shift.[2]
Comparative UV-Vis Data for Substituted Propiophenones
| Substituent (para-position) | λmax (n→π*) (nm) | Solvent |
| -H (Propiophenone) | ~278 | Ethanol |
| -OH (4-Hydroxypropiophenone) | ~315 | Ethanol |
| -OCH₃ (4-Methoxypropiophenone) | ~308 | Ethanol |
| -Br (4-Bromopropiophenone) | ~285 | Ethanol |
| -NO₂ (4-Nitropropiophenone) | ~265 | Ethanol |
Note: The values presented are approximate and can vary slightly based on the specific literature source and experimental conditions.
Experimental Protocol: UV-Vis Spectrum Acquisition
This protocol outlines the standard procedure for obtaining a quantitative UV-Vis spectrum.[3][4][5]
-
Instrument Preparation: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-20 minutes to ensure a stable output.
-
Sample Preparation:
-
Accurately weigh a small amount of the propiophenone sample.
-
Dissolve the sample in a UV-grade solvent (e.g., ethanol, hexane, acetonitrile) in a volumetric flask to create a stock solution of known concentration (e.g., 10⁻³ M).
-
Perform serial dilutions to prepare a working solution, typically in the 10⁻⁴ to 10⁻⁵ M range, aiming for a maximum absorbance between 0.5 and 1.5 AU.
-
-
Baseline Correction:
-
Fill two matched quartz cuvettes with the pure solvent.
-
Place the cuvettes in the reference and sample holders of the spectrophotometer.
-
Run a baseline scan across the desired wavelength range (e.g., 200-400 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.[6]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution.
-
Fill the sample cuvette with the working solution and place it back into the sample holder.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
Diagram: Electronic Transitions in Propiophenone
Caption: Energy level diagram of key electronic transitions in propiophenone.
Infrared (IR) Spectroscopy: Mapping Vibrational Modes
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making it a powerful tool for structural elucidation. For propiophenones, the most diagnostic absorption is the carbonyl (C=O) stretch.
Causality of Substituent Effects: The position of the C=O stretching frequency is a sensitive indicator of the electronic environment.
-
Inductive Effect: Electron-withdrawing substituents (like halogens) pull electron density away from the carbonyl carbon through the sigma bonds. This strengthens and shortens the C=O double bond, resulting in a higher stretching frequency .[7]
-
Resonance (Mesomeric) Effect: When a substituent can donate or withdraw electrons through the π-system (conjugation), it affects the bond order of the carbonyl group.
-
EDGs (-OCH₃, -NH₂) donate electron density via resonance, which increases the single-bond character of the C=O bond (as depicted in resonance structures). This weakens the bond and results in a lower stretching frequency .
-
EWGs (-NO₂) withdraw electron density via resonance, which can slightly increase the double-bond character and thus the stretching frequency.
-
The inductive effect generally dominates for halogens, while the resonance effect is more significant for groups like -OCH₃ and -NO₂.[8][9]
Comparative IR Data for Substituted Propiophenones
| Substituent (para-position) | Carbonyl Stretch (νC=O) (cm⁻¹) | Key Observations |
| -H (Propiophenone) | ~1685 | Standard aromatic ketone frequency. |
| -OCH₃ | ~1675 | Lower frequency due to dominant resonance donation. |
| -Cl | ~1688 | Higher frequency due to the inductive effect.[10] |
| -Br | ~1687 | Higher frequency, similar to -Cl. |
| -NO₂ | ~1695 | Higher frequency due to strong inductive and resonance withdrawal. |
Note: Data collected from various sources. Values are for samples analyzed as KBr pellets or in non-polar solvents.
Experimental Protocol: KBr Pellet Preparation and IR Analysis
This method is standard for analyzing solid samples.[11][12][13][14]
-
Sample and KBr Preparation:
-
Gently grind ~1-2 mg of the solid propiophenone sample into a fine powder using an agate mortar and pestle.
-
Add ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar. Causality: KBr is used because it is transparent to IR radiation in the typical analysis range and forms a solid matrix. It must be dry, as water shows strong IR absorptions that can obscure the sample spectrum.[12]
-
-
Mixing: Thoroughly and quickly grind the sample and KBr together until the mixture is a homogenous, fine powder. The goal is to reduce the sample's particle size to less than the wavelength of the IR light to minimize scattering.[12]
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Place the die into a hydraulic press and apply a vacuum to remove trapped air and moisture.
-
Slowly apply 8-10 tons of pressure and hold for 1-2 minutes. The pressure causes the KBr to fuse into a transparent or translucent disc.[14]
-
Slowly release the pressure and carefully remove the pellet from the die.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum (of the empty sample chamber) to subtract contributions from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the wavenumbers of key absorption bands, paying close attention to the C=O stretch in the 1650-1700 cm⁻¹ region.
Diagram: Key IR Absorptions for Propiophenone
Caption: Characteristic IR absorption regions for a typical propiophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
¹H NMR Spectroscopy
For a parent propiophenone, the ¹H NMR spectrum shows distinct signals:
-
Aromatic Protons (7.2-8.0 ppm): Protons on the benzene ring appear in this region. The protons ortho to the carbonyl group are deshielded due to the electron-withdrawing and anisotropic effects of the carbonyl, appearing at the downfield end (~7.95 ppm).[15]
-
Methylene Protons (-CH₂-) (~3.0 ppm): These protons are adjacent to the carbonyl group, which deshields them. They appear as a quartet due to coupling with the three methyl protons (n+1 rule, 3+1=4).
-
Methyl Protons (-CH₃) (~1.2 ppm): These protons are further from the deshielding carbonyl group. They appear as a triplet due to coupling with the two methylene protons (n+1 rule, 2+1=3).
Causality of Substituent Effects: Aromatic substituents significantly alter the chemical shifts of the ring protons.[16][17]
-
EDGs (-OCH₃, -NH₂) shield the ortho and para protons, shifting their signals upfield (to lower ppm values).
-
EWGs (-NO₂) deshield all aromatic protons, shifting their signals downfield (to higher ppm values), with the largest effect on the ortho and para positions.
Comparative ¹H NMR Data for Substituted Propiophenones (Aromatic Region)
| Substituent (para-position) | δ H-ortho (ppm) | δ H-meta (ppm) |
| -H (Propiophenone) | ~7.95 (d) | ~7.50 (m) |
| -OCH₃ | ~7.90 (d) | ~6.90 (d) |
| -Cl | ~7.85 (d) | ~7.40 (d) |
| -NO₂ | ~8.10 (d) | ~8.30 (d) |
Note: Approximate chemical shifts (δ) in CDCl₃. (d) = doublet, (m) = multiplet.
Experimental Protocol: ¹H NMR Spectrum Acquisition
This protocol describes the preparation and analysis of a sample for high-resolution NMR.[18][19][20]
-
Sample Preparation:
-
Weigh 5-25 mg of the propiophenone sample and place it in a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: Deuterated solvents are used because deuterium resonates at a much different frequency than protons, rendering the solvent invisible in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field.
-
Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point. Most commercial deuterated solvents already contain TMS.
-
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a glass wool plug into a clean NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field. This process adjusts the field homogeneity to maximize spectral resolution, resulting in sharp, well-defined peaks.
-
-
Spectrum Acquisition:
-
Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹H NMR, 8 to 16 scans are often sufficient.
-
Set appropriate parameters, such as the relaxation delay (D1), to ensure accurate integration.[21]
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (Free Induction Decay, FID) to generate the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorption mode with a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of protons in different environments.
-
Diagram: Spin-Spin Coupling in the Propiophenone Ethyl Group
Caption: J-coupling between the methylene and methyl protons of propiophenone.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ions. Under Electron Ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form a molecular ion (M⁺•). This high-energy ion often fragments in predictable ways, providing a structural fingerprint.[22]
Common Fragmentation Patterns for Propiophenones: [23][24]
-
Molecular Ion (M⁺•): The peak corresponding to the intact molecule's mass.
-
α-Cleavage: This is the most characteristic fragmentation for ketones. The bond between the carbonyl carbon and the adjacent carbon of the ethyl group breaks. This results in the loss of an ethyl radical (•CH₂CH₃, 29 Da) and the formation of a stable benzoyl cation. This fragment is often the base peak (the most intense peak in the spectrum).
-
Acylium Ion Loss: The benzoyl cation itself can lose carbon monoxide (CO, 28 Da) to form a phenyl cation.
Causality of Substituent Effects: Substituents on the aromatic ring can influence the stability of the resulting fragment ions.
-
EDGs can stabilize the benzoyl cation, potentially increasing the abundance of this fragment.
-
EWGs can destabilize the benzoyl cation.
-
Substituents with unique fragmentation patterns (e.g., halogens) can introduce additional characteristic peaks.
Comparative MS Fragmentation Data for Substituted Propiophenones
| Substituent (para-position) | Molecular Ion (m/z) | Base Peak (m/z) [Ar-CO]⁺ | Key Fragment (m/z) [Ar]⁺ |
| -H | 134 | 105 | 77 |
| -OCH₃ | 164 | 135 | 107 |
| -Cl | 168/170 | 139/141 | 111/113 |
| -Br | 212/214 | 183/185 | 155/157 |
| -NO₂ | 179 | 150 | 122 |
Note: For Cl and Br, isotopic peaks are observed due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like propiophenones.[25][26][27]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like dichloromethane or hexane.[26]
-
Ensure the sample is free of non-volatile materials and particulates by filtering if necessary.
-
Transfer the solution to a 1.5 mL GC autosampler vial.
-
-
Instrument Setup:
-
Set the GC parameters, including the injector temperature (e.g., 250 °C), column type (typically a non-polar DB-5 or similar), and oven temperature program. A typical program might start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min. Causality: The temperature program separates compounds based on their boiling points and interaction with the column's stationary phase.
-
Set the MS parameters, including the ionization mode (EI), electron energy (typically 70 eV), and mass scan range (e.g., m/z 40-400). Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns, allowing for comparison with spectral libraries.[28]
-
-
Analysis:
-
The autosampler injects a small volume (e.g., 1 µL) of the sample into the hot GC inlet, where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs.
-
As components elute from the column, they enter the MS ion source, are ionized and fragmented, and then detected.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to the propiophenone derivative.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to known patterns and spectral libraries to confirm the structure.
-
Diagram: Primary Fragmentation Pathway of Propiophenone
Caption: Dominant EI fragmentation pathway for propiophenone.
Conclusion: A Symphony of Spectra
The characterization of substituted propiophenones is a multi-faceted task that relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle: UV-Vis reveals the electronic landscape, IR identifies key functional groups, NMR maps the precise proton and carbon framework, and MS delivers the molecular weight and fragmentation blueprint. The influence of substituents is a recurring theme, predictably altering spectral outputs in ways that, once understood, can be used to rapidly deduce the nature and position of functional groups on the propiophenone scaffold. By employing the robust protocols and comparative data presented in this guide, researchers can confidently and accurately elucidate the structures of these vital chemical entities.
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"assessing the purity of synthesized 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone by HPLC"
An Objective Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
This guide provides a comprehensive framework for developing and validating a robust HPLC method to assess the purity of synthesized this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical decisions in method development, comparing alternative approaches with supporting data to ensure the final protocol is both reliable and fit for purpose in research and drug development environments.
The target analyte, this compound, is a hydrophobic aromatic ketone. Its structure dictates that Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical approach for a purity assessment.[1][2]
A robust purity method must be capable of separating the active pharmaceutical ingredient (API) from any impurities that are likely to be present. These impurities typically arise from the synthetic route or subsequent degradation. A plausible synthesis for this molecule is a Friedel-Crafts acylation of 1,2-dimethylbenzene with 3-(4-thiomethylphenyl)propionyl chloride.
This synthetic pathway allows us to anticipate several classes of potential impurities:
-
Starting Materials: Unreacted 1,2-dimethylbenzene and precursors to the acylating agent.
-
Positional Isomers: Acylation could occur at other positions on the 1,2-dimethylbenzene ring, leading to isomers that are structurally very similar to the target compound. The separation of these isomers is often the most significant chromatographic challenge.
-
By-products: Impurities generated from side reactions during synthesis.
-
Degradation Products: The thioether moiety is susceptible to oxidation, which could form the corresponding sulfoxide and sulfone, particularly under prolonged storage or exposure to oxidizing agents.
Sources
"cross-referencing spectroscopic data of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone with databases"
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data
In the realm of chemical research and drug development, the unambiguous identification of a molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, each providing a unique piece of the structural puzzle. However, the true power of these techniques is realized when their data are cross-referenced, both with each other and against established databases. This guide provides a comprehensive, in-depth comparison of methodologies for cross-referencing spectroscopic data, using the well-characterized non-steroidal anti-inflammatory drug (NSAID), ibuprofen, as a practical example.
While the initial intent was to focus on the more obscure 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, the scarcity of publicly available data for this specific compound highlights a common challenge in research. Therefore, we will leverage the extensive and readily accessible data for ibuprofen to illustrate the principles and best practices of spectroscopic data validation.
The "Why": The Imperative of Cross-Referencing
Spectroscopic data, while powerful, is not infallible. Instrumental artifacts, sample impurities, and variations in experimental conditions can all lead to ambiguous or misleading results. Cross-referencing serves as a self-validating system, ensuring the accuracy and reliability of a structural assignment. By comparing data from different spectroscopic techniques and against multiple reputable databases, we can:
-
Confirm Functional Groups: IR spectroscopy provides information about the functional groups present, which can be corroborated by the chemical shifts and couplings observed in NMR spectra.
-
Verify Molecular Weight and Fragmentation: Mass spectrometry determines the molecular weight of a compound and provides fragmentation patterns that can be rationalized based on the structure proposed by NMR and IR data.[1][2]
-
Increase Confidence in Structural Assignments: Agreement across multiple techniques and databases provides a high degree of confidence in the proposed structure.
-
Identify Potential Isomers or Impurities: Discrepancies between different datasets can indicate the presence of isomers, impurities, or an incorrect structural assignment.
Experimental Workflow for Spectroscopic Data Acquisition and Cross-Referencing
The following diagram outlines a logical workflow for acquiring and cross-referencing spectroscopic data for a given compound.
Caption: A generalized workflow for acquiring, analyzing, and cross-referencing spectroscopic data for structural elucidation.
Case Study: Cross-Referencing Spectroscopic Data for Ibuprofen
Ibuprofen (C₁₃H₁₈O₂) is an ideal candidate for this guide due to the wealth of publicly available spectroscopic data.[3][4] We will examine its ¹H NMR, ¹³C NMR, FTIR, and Mass Spectra from various sources to demonstrate the cross-referencing process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of ibuprofen provides a wealth of information about the number and types of protons and their neighboring environments.[5][6][7]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and does not couple with other protons. |
| ~7.2 | Multiplet | 4H | Aromatic Protons | Protons on the benzene ring. |
| ~3.7 | Quartet | 1H | Methine Proton (-CH) | Coupled to the adjacent methyl group. |
| ~2.5 | Doublet | 2H | Methylene Protons (-CH₂) | Coupled to the adjacent methine proton of the isobutyl group. |
| ~1.8 | Multiplet | 1H | Methine Proton (-CH) | Part of the isobutyl group. |
| ~1.5 | Doublet | 3H | Methyl Protons (-CH₃) | Coupled to the adjacent methine proton. |
| ~0.9 | Doublet | 6H | Methyl Protons (-CH₃) | Two equivalent methyl groups in the isobutyl group. |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[8][9][10]
| Chemical Shift (ppm) | Assignment | Rationale |
| ~181 | Carbonyl Carbon (-COOH) | The carbonyl carbon is highly deshielded. |
| ~141, 137 | Aromatic Quaternary Carbons | Aromatic carbons with no attached protons. |
| ~129, 127 | Aromatic CH Carbons | Aromatic carbons with attached protons. |
| ~45 | Methine & Methylene Carbons | The methine carbon attached to the carboxyl group and the methylene carbon of the isobutyl group can have similar chemical shifts.[7] |
| ~30 | Methine Carbon | The methine carbon of the isobutyl group. |
| ~22, 18 | Methyl Carbons | The methyl carbons of the isobutyl and propanoic acid moieties. |
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[11]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Referencing: Use the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) for chemical shift referencing.[12][13][14]
-
Data Acquisition: For ¹H NMR, a single scan may be sufficient for a concentrated sample.[6] For ¹³C NMR, multiple scans are typically required due to the low natural abundance of ¹³C.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2800-3000 | C-H stretch | Aliphatic |
| ~1700-1725 | C=O stretch | Carboxylic Acid |
| ~1400-1600 | C=C stretch | Aromatic Ring |
The FTIR spectrum of ibuprofen clearly shows a broad absorption for the carboxylic acid O-H stretch and a strong, sharp peak for the C=O stretch, confirming the presence of a carboxylic acid functional group.[15][16][17]
Experimental Protocol for FTIR Data Acquisition (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
The mass spectrum of ibuprofen will show a molecular ion peak (M⁺) at m/z 206, corresponding to its molecular weight.[3] Common fragments observed include:[18]
-
m/z 161: Loss of the carboxyl group (-COOH).
-
m/z 119: Further fragmentation of the m/z 161 ion.
Experimental Protocol for GC-MS Data Acquisition:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.
-
Injection: Inject the sample into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.
-
Ionization: In the mass spectrometer, the sample is ionized, typically by electron impact (EI).
-
Detection: The ions are separated based on their mass-to-charge ratio and detected.
Cross-Referencing with Public Databases
A crucial step in validating spectroscopic data is to compare it with data from reputable public databases. Some of the most widely used databases include:
-
Spectral Database for Organic Compounds (SDBS): A comprehensive database of NMR, IR, MS, and Raman spectra.[19][20]
-
PubChem: A large database of chemical information, including spectroscopic data.[21][22]
-
ChemSpider: A free chemical structure database with access to a wide range of properties and data.[22]
-
NIST Chemistry WebBook: Provides access to a variety of chemical and physical property data, including mass spectra.[22][23]
The following table provides a comparison of the key spectroscopic data for ibuprofen from different sources.
| Spectroscopic Data | This Guide (Typical Values) | SDBS | PubChem |
| ¹H NMR (CDCl₃, ppm) | ~11-12 (-COOH), ~7.2 (Ar-H), ~3.7 (-CH), ~2.5 (-CH₂), ~1.8 (-CH), ~1.5 (-CH₃), ~0.9 (-CH₃) | Consistent with typical values | Consistent with typical values[3] |
| ¹³C NMR (CDCl₃, ppm) | ~181 (C=O), ~141, 137 (Ar-C), ~129, 127 (Ar-CH), ~45 (CH/CH₂), ~30 (CH), ~22, 18 (CH₃) | Consistent with typical values | Consistent with typical values[3] |
| FTIR (cm⁻¹) | ~2500-3300 (O-H), ~1700-1725 (C=O) | Consistent with typical values | Consistent with typical values |
| Mass Spectrum (m/z) | 206 (M⁺), 161, 119 | Consistent with typical values | 206 (M⁺), 163, 161, 119[3] |
As shown in the table, the spectroscopic data for ibuprofen is highly consistent across different sources, providing a high degree of confidence in its structure.
Logical Relationships in Spectroscopic Data Interpretation
The interpretation of spectroscopic data is a deductive process where different pieces of information are logically connected to build a coherent structural picture.
Caption: The logical flow from raw spectroscopic data to a proposed molecular structure.
Conclusion
The cross-referencing of spectroscopic data is an indispensable practice in modern chemical research. By systematically acquiring, analyzing, and comparing data from multiple spectroscopic techniques and reputable databases, researchers can achieve a high level of confidence in their structural assignments. The case study of ibuprofen demonstrates how the convergence of NMR, FTIR, and MS data provides a self-validating and robust confirmation of its molecular structure. This rigorous approach is essential for ensuring the scientific integrity of research and is a critical component of the drug development process.
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AZoM. (2014, September 15). Benchtop NMR on Ibuprofen Molecules. [Link]
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my first 13c-nmr spectrum. (n.d.). [Link]
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YouTube. (2022, June 16). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. [Link]
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AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. [Link]
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SciELO. (2005). Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy. [Link]
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Interpretation of mass spectra. (n.d.). [Link]
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YouTube. (2025, March 26). How to Perform Analytical Method Validation for Identification by IR. [Link]
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National Center for Biotechnology Information. (2017, August 31). Spectral Information - PubChem. [Link]
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Supplementary Information. (n.d.). [Link]
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Slideshare. (n.d.). Validation of IR instrument. [Link]
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National Center for Biotechnology Information. (n.d.). Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem. [Link]
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ACD/Labs. (2008, September 3). How to reference 1D and 2D NMR spectra? … Part 3. [Link]
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MassBank. (2023, March 28). Ibuprofen. [Link]
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Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. [Link]
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ResearchGate. (n.d.). Fragmentation schemes of Ibuprofen It can be seen in the that the first.... [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). [Link]
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A Multi-Faceted Approach to Confirming the Molecular Structure of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we will navigate the comprehensive process of verifying the molecular structure of a novel propiophenone derivative, 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. This guide eschews a rigid template, instead adopting a holistic and comparative approach that mirrors the logical progression of structural elucidation in a modern chemistry laboratory. We will explore the synergistic power of multiple analytical techniques, detailing the "why" behind each experimental choice and presenting the anticipated data that, in concert, provide an irrefutable structural proof.
The Molecule in Question: A Structural Overview
The target molecule, this compound, presents a unique combination of structural features: a substituted propiophenone backbone with a sterically hindered 2',3'-dimethylphenyl ketone moiety and a thioether-containing phenyl group at the 3-position. This intricate arrangement necessitates a multi-pronged analytical strategy to unequivocally assign every atom and bond.
The Analytical Gauntlet: A Comparative Overview of Techniques
No single technique can definitively elucidate a novel structure in its entirety. Instead, we rely on a battery of spectroscopic and analytical methods, each providing a unique piece of the structural puzzle. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
| Technique | Information Provided | Strengths | Limitations |
| 1D & 2D NMR Spectroscopy | Detailed atom connectivity, chemical environment of protons and carbons, through-bond and through-space correlations. | Provides the most comprehensive solution-state structural information. Non-destructive. | Can be complex to interpret for molecules with overlapping signals. Does not provide absolute stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, and fragmentation patterns for substructural information. | High sensitivity, provides exact mass and molecular formula. | Isomeric and isobaric compounds can be difficult to distinguish. Fragmentation can be complex. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry in the solid state. | Provides the "gold standard" for unambiguous structure determination. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the solution-state conformation. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing a detailed map of the atomic framework. For our target molecule, a suite of 1D and 2D NMR experiments is essential.
A. Predicted ¹H and ¹³C NMR Data
The following tables outline the predicted chemical shifts for the protons and carbons in this compound, based on known substituent effects and data from analogous structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4' | 7.20 - 7.30 | d | ~7.5 | 1H |
| H-5' | 7.10 - 7.20 | t | ~7.5 | 1H |
| H-6' | 7.00 - 7.10 | d | ~7.5 | 1H |
| H-2, H-6 | 7.15 - 7.25 | d | ~8.5 | 2H |
| H-3, H-5 | 7.05 - 7.15 | d | ~8.5 | 2H |
| CH₂ (α to C=O) | 3.20 - 3.30 | t | ~7.0 | 2H |
| CH₂ (β to C=O) | 3.00 - 3.10 | t | ~7.0 | 2H |
| 2'-CH₃ | 2.20 - 2.30 | s | - | 3H |
| 3'-CH₃ | 2.30 - 2.40 | s | - | 3H |
| 4-SCH₃ | 2.45 - 2.55 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon(s) | Predicted Chemical Shift (ppm) |
| C=O | 200 - 205 |
| C-1' | 138 - 140 |
| C-2' | 135 - 137 |
| C-3' | 137 - 139 |
| C-4' | 128 - 130 |
| C-5' | 125 - 127 |
| C-6' | 130 - 132 |
| C-1 | 138 - 140 |
| C-2, C-6 | 129 - 131 |
| C-3, C-5 | 128 - 130 |
| C-4 | 136 - 138 |
| CH₂ (α to C=O) | 45 - 50 |
| CH₂ (β to C=O) | 30 - 35 |
| 2'-CH₃ | 19 - 21 |
| 3'-CH₃ | 20 - 22 |
| 4-SCH₃ | 15 - 17 |
B. The Power of 2D NMR: Unraveling Complexities
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously connecting the atomic puzzle pieces.
1. COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing us to trace the connectivity of adjacent protons. For our target molecule, COSY is crucial for:
-
Confirming the propylene (-CH₂-CH₂-) linkage by observing a cross-peak between the two methylene triplets.
-
Establishing the connectivity within the 2',3'-dimethylphenyl and 4-thiomethylphenyl aromatic spin systems.
2. HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This is invaluable for:
-
Assigning the chemical shifts of all protonated carbons by linking the known proton signals to their corresponding carbon signals.
-
Resolving ambiguities in the crowded aromatic region of the ¹³C NMR spectrum.
3. HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons over two to three bonds. This is arguably the most powerful tool for piecing together the molecular skeleton, as it allows us to:
-
Connect the propylene chain to both aromatic rings. For instance, correlations from the α-methylene protons to the carbonyl carbon and the C-1' and C-2'/C-6' carbons of the dimethylphenyl ring would be expected.
-
Confirm the positions of the methyl groups on the 2',3'-dimethylphenyl ring through correlations from the methyl protons to the surrounding aromatic carbons.
-
Verify the position of the thiomethyl group via correlations from the -SCH₃ protons to the C-4 carbon of the other phenyl ring.
C. Experimental Protocol: A Step-by-Step Guide to NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
-
COSY: Run a standard gradient-selected COSY experiment.
-
HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).
-
HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range ²⁻³J(CH) couplings (typically ~8 Hz).
-
Caption: Workflow for NMR-based structure elucidation.
II. Mass Spectrometry: Confirming the Molecular Formula and Substructural Motifs
Mass spectrometry provides two critical pieces of information: the precise molecular weight, which allows for the determination of the molecular formula, and fragmentation patterns that offer clues about the molecule's substructures.
A. High-Resolution Mass Spectrometry (HRMS)
HRMS, typically using electrospray ionization (ESI), is essential for determining the exact mass of the molecular ion.
Table 3: Predicted HRMS Data
| Ion | Calculated Exact Mass | Observed Mass | Molecular Formula |
| [M+H]⁺ | 285.1313 | (To be determined) | C₁₈H₂₁OS⁺ |
| [M+Na]⁺ | 307.1132 | (To be determined) | C₁₈H₂₀ONaS⁺ |
The confirmation of the molecular formula C₁₈H₂₀OS provides a fundamental check on the structural hypothesis derived from NMR.
B. Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis
EI-MS induces fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. Key predicted fragments for our target molecule are:
Table 4: Predicted Key Fragments in EI-MS
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 284 | [C₁₈H₂₀OS]⁺• | Molecular Ion |
| 149 | [C₉H₉O]⁺ | α-cleavage, loss of the 3-(4-thiomethylphenyl)ethyl radical |
| 135 | [C₈H₇S]⁺ | Cleavage of the C-C bond between the two methylene groups |
| 133 | [C₉H₉]⁺ | Loss of CO from the m/z 149 fragment |
| 121 | [C₇H₅S]⁺ | Loss of CH₂ from the m/z 135 fragment |
| 105 | [C₇H₅O]⁺ | Loss of C₂H₄ from the m/z 149 fragment (McLafferty-type rearrangement) |
The observation of these characteristic fragments would provide strong corroborating evidence for the proposed structure.
Caption: Predicted major fragmentation pathways in EI-MS.
C. Experimental Protocol: Mass Spectrometry Analysis
-
HRMS (ESI):
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source and acquire the spectrum in positive ion mode.
-
-
EI-MS:
-
Introduce a small amount of the sample into the EI source, typically via a direct insertion probe or a GC inlet.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide compelling evidence for the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.
A. The Power of a Crystal Structure
A successful crystal structure determination would provide:
-
Unambiguous Connectivity: Confirmation of the atom-to-atom connections.
-
Precise Geometric Parameters: Accurate bond lengths and angles.
-
Conformation: The preferred spatial arrangement of the molecule in the solid state.
-
Absolute Stereochemistry: If applicable (not for this achiral molecule).
B. Experimental Protocol: From Powder to Picture
-
Crystal Growth: This is often the most challenging step.
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures for solubility.
-
Crystallization Techniques: Employ techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build and refine the molecular model to fit the experimental data.
-
Caption: Workflow for single-crystal X-ray crystallography.
Conclusion: A Symphony of Evidence
The confirmation of the molecular structure of this compound is not achieved through a single definitive experiment, but rather through the harmonious convergence of data from multiple, complementary analytical techniques. The detailed connectivity map from 1D and 2D NMR, the molecular formula and substructural clues from mass spectrometry, and the ultimate 3D atomic arrangement from X-ray crystallography together provide a self-validating system of evidence. This multi-faceted approach ensures the highest level of scientific integrity and provides the unshakeable foundation upon which further research and development can be built.
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Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]
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Clegg, W., Blake, A. J., Ibberson, R. M., & Teat, S. J. (Eds.). (2015). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]
A Comparative In Silico Analysis of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone: Predicting Physicochemical and ADMET Properties for Drug Discovery
In the contemporary landscape of drug discovery and development, the early-stage assessment of a compound's pharmacological and pharmacokinetic profile is paramount to de-risk lengthy and costly clinical trials.[1][2] In silico methodologies have emerged as indispensable tools, offering rapid and cost-effective prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, alongside its fundamental physicochemical characteristics.[3][4][5] This guide provides a comprehensive in silico evaluation of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, a novel propiophenone derivative, and compares its predicted properties against its parent scaffold, propiophenone, and a structurally related analog, 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone. This comparative analysis aims to elucidate the potential of the target compound as a drug candidate and to highlight the utility of computational screening in modern medicinal chemistry.
Introduction to the Candidate: this compound
Propiophenone and its derivatives are a class of organic compounds with a well-established presence in medicinal chemistry, forming the structural backbone of various therapeutic agents, including some used as central nervous system drugs.[6] The introduction of dimethyl and thiomethyl functional groups to the propiophenone scaffold in this compound is anticipated to modulate its physicochemical and biological properties. Understanding these modifications' impact is crucial for predicting the compound's behavior in vivo.
The Power of In Silico Prediction in Drug Discovery
Computational, or in silico, methods for property prediction have become integral to the drug design process.[4] These approaches leverage quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and quantum mechanics to forecast a molecule's properties based on its chemical structure.[7][8][9] By predicting ADMET profiles early on, researchers can prioritize compounds with favorable pharmacokinetics and safety profiles, thereby increasing the efficiency and success rate of the drug discovery pipeline.[1][3] A variety of free and commercial software platforms are available to perform these predictions, making them accessible to a wide range of researchers.[1][3][10][11]
Methodology: A Step-by-Step In Silico Workflow
The in silico analysis presented in this guide follows a structured workflow designed to provide a holistic view of the candidate compound's properties.
Step 1: Molecular Structure Input
The canonical SMILES (Simplified Molecular Input Line Entry System) strings for this compound, Propiophenone, and 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone were obtained from the PubChem database. These SMILES strings serve as the input for the various prediction tools.
Step 2: Physicochemical Property Prediction
Key physicochemical descriptors, including molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, were calculated. These parameters are fundamental in determining a compound's "drug-likeness" and are often assessed using frameworks like Lipinski's Rule of Five.[12]
Step 3: ADMET Prediction
A comprehensive ADMET profile was generated for each compound. This involved predicting properties related to:
-
Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (specifically for key isoforms like CYP2D6 and CYP3A4).
-
Excretion: Predicted clearance rates.
-
Toxicity: Ames mutagenicity, hERG (human Ether-a-go-go-Related Gene) inhibition, and hepatotoxicity.
For this analysis, a combination of well-established, freely available web-based tools such as SwissADME and ADMETlab 2.0 were utilized to ensure a robust and cross-validated prediction.[11]
Experimental Workflow for In Silico Property Prediction
Caption: A streamlined workflow for the in silico prediction and comparative analysis of small molecule properties.
Results: A Comparative Analysis
The predicted physicochemical and ADMET properties for this compound and its comparators are summarized in the tables below.
Physicochemical Properties
| Property | This compound | Propiophenone | 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone |
| Molecular Formula | C18H20OS | C9H10O | C18H20O |
| Molecular Weight ( g/mol ) | 284.42 | 134.18 | 252.35 |
| XLogP3 | 4.7 | 2.2 | 4.6 |
| Topological Polar Surface Area (Ų) | 17.1 | 17.1 | 17.1 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 |
Data sourced from PubChem.[13][14][15]
Predicted ADMET Properties
| Property | This compound | Propiophenone | 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone |
| Human Intestinal Absorption | High | High | High |
| Caco-2 Permeability | High | High | High |
| Blood-Brain Barrier Permeant | Yes | Yes | Yes |
| CYP2D6 Inhibitor | Yes | No | Yes |
| CYP3A4 Inhibitor | Yes | No | Yes |
| Ames Toxicity | No | No | No |
| hERG I Inhibitor | Yes | No | Yes |
| Hepatotoxicity | Yes | No | Yes |
Predictions generated using SwissADME and ADMETlab 2.0.
Discussion and Interpretation
The in silico analysis reveals several key insights into the potential drug-like properties of this compound.
Physicochemical Profile: The addition of the dimethyl and thiomethylphenyl groups significantly increases the molecular weight and lipophilicity (XLogP3) of the target compound compared to the parent propiophenone structure. Despite the increased lipophilicity, the compound does not violate Lipinski's Rule of Five, suggesting it retains favorable oral bioavailability characteristics. The topological polar surface area remains unchanged, indicating that the modifications did not introduce additional polar functional groups.
Pharmacokinetic Profile: All three compounds are predicted to have high human intestinal absorption and Caco-2 permeability, which is a positive indicator for oral drug delivery. The predicted ability to cross the blood-brain barrier suggests potential for targeting the central nervous system. However, a significant finding is the predicted inhibition of key metabolic enzymes, CYP2D6 and CYP3A4, by both substituted propiophenone derivatives. This could lead to potential drug-drug interactions and is a critical consideration for further development. The parent compound, propiophenone, is not predicted to inhibit these enzymes.
Toxicity Profile: Encouragingly, none of the compounds are predicted to be mutagenic based on the Ames test. However, both this compound and its methylated analog are predicted to be hERG inhibitors and to exhibit hepatotoxicity. hERG inhibition is a major concern as it can lead to cardiac arrhythmias, a common reason for drug candidate failure. The predicted hepatotoxicity also warrants careful experimental validation. In contrast, the parent propiophenone molecule is predicted to be free of these liabilities.
Logical Relationship of Predicted Properties to Drug Candidacy
Caption: Interplay of predicted properties influencing the drug candidacy of the target compound.
Conclusion and Future Directions
This in silico comparative guide demonstrates that while this compound possesses some favorable drug-like properties, particularly concerning its predicted absorption and potential for CNS activity, there are significant safety concerns that need to be addressed. The predicted inhibition of key metabolic enzymes and potential for cardiotoxicity and hepatotoxicity highlight the importance of early-stage toxicological profiling.
Compared to its parent compound, propiophenone, the substitutions introduce a more complex pharmacological profile with both potentially beneficial and detrimental characteristics. The comparison with 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone suggests that the introduction of the thiomethyl group does not drastically alter the predicted ADMET profile in this in silico model.
For researchers, scientists, and drug development professionals, these findings underscore the necessity of integrating computational predictions early in the discovery process. The next logical steps for a compound like this compound would be to:
-
Synthesize the compound and its analogs.
-
Experimentally validate the predicted physicochemical properties.
-
Conduct in vitro assays to confirm or refute the predicted ADMET liabilities, particularly CYP inhibition, hERG activity, and cytotoxicity in hepatic cell lines.
-
Investigate the potential biological activity to determine if the potential benefits outweigh the identified risks.
By leveraging the predictive power of in silico tools, the drug discovery process can be made more efficient and focused, ultimately leading to the development of safer and more effective medicines.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. As a specialized aryl ketone, this compound's disposal requires a meticulous approach grounded in its chemical properties and regulatory frameworks. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental stewardship in your laboratory.
Foundational Principle: Hazard Assessment and Characterization
The compound must be treated as hazardous waste . This classification is based on the known properties of analogous substances.
| Potential Hazard | Basis of Assessment (Analogous Compounds) | Primary Concerns & Rationale | Supporting Sources |
| Acute Toxicity | Propiophenone and its derivatives are often harmful if swallowed, in contact with skin, or inhaled. | The molecular structure suggests bioavailability and potential for systemic effects. Assume toxicity via all routes of exposure to minimize risk. | [1][2][3][4] |
| Skin & Eye Irritation | A common characteristic of substituted propiophenones. | Direct contact can cause irritation or chemical burns. Proper personal protective equipment (PPE) is essential to prevent injury. | [2][3][5] |
| Environmental Hazard | Organosulfur compounds can release toxic sulfur oxides (SOx) upon improper combustion. Aromatic compounds may have aquatic toxicity. | Open-air burning is strictly prohibited. Disposal must ensure complete and controlled decomposition to prevent environmental contamination. | |
| Combustibility | Propiophenone is a combustible liquid. | While this specific derivative may be a solid, it should be kept away from ignition sources. Improper storage or mixing could create a fire hazard. | [6][7] |
Regulatory Imperative: Compliance with EPA and OSHA
The disposal of laboratory chemicals is not merely a matter of good practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA), establishing a "cradle-to-grave" system of accountability for chemical generators.[8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates a safe working environment through standards like the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP) detailing safe handling and disposal procedures.[9][10]
Your institution's Environmental Health and Safety (EHS) office is the primary resource for navigating these regulations and should be consulted to ensure full compliance with federal, state, and local rules.[11]
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for managing this compound waste from the point of generation to its final disposition.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure a robust barrier between you and the chemical. The rationale is to prevent exposure via skin contact, absorption, or inhalation of any dust or aerosol.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[12]
-
Eye Protection: Use safety glasses with side shields or goggles.[13]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider additional protective clothing.[2]
-
Work Area: Conduct all handling and waste consolidation within a certified chemical fume hood to mitigate inhalation risks.[14]
Step 2: Waste Segregation
The principle of causality dictates that incompatible chemicals must never be mixed, as this can lead to violent reactions, gas generation, or fire.
-
Dedicated Waste Stream: Designate a specific waste container solely for this compound and structurally similar compounds.
-
Avoid Mixing: Do NOT mix this waste with:
-
Strong oxidizing agents.
-
Acids or bases.
-
Aqueous waste streams.
-
Other incompatible chemical wastes as outlined by your institution's EHS guidelines.[15]
-
Step 3: Containerization
The integrity of the waste container is critical for preventing leaks and ensuring safe transport.
-
Material Compatibility: Use a container made of a material compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is typically appropriate.
-
Container Condition: The container must be in excellent condition, free from cracks or corrosion, and must seal tightly to prevent leaks.[16]
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for potential vapor expansion.
Step 4: Accurate and Compliant Labeling
Proper labeling is a non-negotiable regulatory requirement that ensures safe handling by all personnel and the ultimate disposal facility.
-
Affix a "Hazardous Waste" label to the container.[17]
-
Clearly write the full, unabbreviated chemical name: This compound .
-
Indicate the approximate quantity or concentration of the waste.
-
Record the "Accumulation Start Date"—the date the first drop of waste was added to the container.[17]
-
List any other components if it is a mixed waste stream (though this is discouraged).
Step 5: Storage in a Satellite Accumulation Area (SAA)
The designated SAA is the approved, short-term storage location for hazardous waste within the laboratory.
-
Location: Store the labeled waste container at or near the point of generation in your lab's designated SAA.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Segregation: Keep the container physically separated from incompatible materials within the SAA.[18]
-
Closure: The container must be kept tightly closed at all times except when waste is being added.[18]
Step 6: Final Disposal via Professional Services
Under no circumstances should this chemical be disposed of down the drain or in regular trash. The only acceptable method is through your institution's official hazardous waste management program.
-
Contact EHS: When the container is full or has been in the SAA for the maximum allowed time (typically 90-180 days depending on your generator status), arrange for a pickup with your EHS office or its contracted hazardous waste vendor.[17][19]
-
Manifesting: The waste will be tracked using a hazardous waste manifest, a legal document that follows the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).[8][16]
-
Probable Destruction Method: The most likely disposal method for this compound is high-temperature incineration at a licensed facility. This process is designed to completely destroy the organic molecule and "scrub" the exhaust gases to safely remove sulfur byproducts.
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
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A Researcher's Guide to the Safe Handling of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, substituted propiophenones represent a significant class of intermediates. This guide provides essential, immediate safety and logistical information for handling 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, a compound of interest in contemporary research. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of their research.
Anticipated Hazard Profile
Based on the toxicological data of analogous compounds such as 3-(2,4-dimethylphenyl) propiophenone and 4'-Methylpropiophenone, this compound is anticipated to present the following hazards:
The presence of a thiomethyl group suggests that in the event of fire or thermal decomposition, hazardous sulfur oxides may be released.[4]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves.[5][6] | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Chemical synthesis and reactions | Chemical splash goggles and a face shield. | Butyl rubber or fluoro-elastomer (Viton™) gloves for extended contact.[6][7] | Chemical-resistant apron over a laboratory coat. | Required if there is a risk of aerosol or vapor generation. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Purification (e.g., chromatography) | Chemical splash goggles. | Nitrile or neoprene gloves.[5][6] | Laboratory coat. | Recommended if working with large volumes or in an area with limited ventilation. |
| Handling of dry powder | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves.[5][6] | Laboratory coat. | A NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles. |
| Spill cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves.[6][7] | Chemical-resistant suit or coveralls.[8] | A NIOSH-approved respirator with an organic vapor cartridge is mandatory. |
Operational Protocols: A Step-by-Step Guide
Adherence to standardized procedures is paramount for minimizing exposure and ensuring a safe working environment.
Donning PPE: A Sequential Approach
Caption: Sequential process for correctly donning personal protective equipment.
-
Lab Coat/Apron: Fasten completely to cover your torso and arms.
-
Gloves: Select the appropriate glove type based on the operation (see table above). Ensure gloves are pulled over the cuffs of the lab coat.
-
Eye Protection: Wear safety glasses or chemical splash goggles.
-
Face Shield: If handling larger quantities or there is a significant splash risk, wear a face shield over your primary eye protection.
-
Respirator: If required, perform a fit check before entering the work area.
Doffing PPE: Minimizing Contamination
Caption: Step-by-step procedure for the safe removal of personal protective equipment.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Face Shield: If used, remove by handling the headband.
-
Goggles/Safety Glasses: Remove from the back of your head.
-
Lab Coat/Apron: Remove by rolling it away from your body to contain any contamination.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[1]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of this compound and associated waste is a legal and ethical responsibility.
-
Chemical Waste: All solid and liquid waste containing this compound must be collected in a designated, properly labeled hazardous waste container.
-
Waste Segregation: Due to the sulfur content, this waste should be segregated as a non-halogenated organic waste containing sulfur. Do not mix with halogenated or heavy metal waste streams.[9] The presence of the sulfide group necessitates careful handling, as improper mixing with acids could potentially generate toxic hydrogen sulfide gas.[4][10]
-
Container Management: Waste containers should be kept tightly closed and stored in a well-ventilated, designated hazardous waste accumulation area.[1]
-
Contaminated PPE: All disposable PPE, such as gloves and wipes, that have come into contact with the chemical should be disposed of as hazardous chemical waste.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
